2-Chloro-5-iodo-3-methyl-pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodo-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIJMNIJQGPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 2-Chloro-5-iodo-3-methyl-pyrazine
This guide details the chemical properties, stability profile, and synthetic utility of 2-Chloro-5-iodo-3-methyl-pyrazine , a high-value heterocyclic building block used in the development of kinase inhibitors and complex pharmaceutical intermediates.
Dual-Halogen Orthogonality in Medicinal Chemistry
Part 1: Executive Summary
2-Chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4) is a tri-substituted pyrazine scaffold characterized by "synthetic orthogonality." Its value lies in the distinct reactivity profiles of its two halogen substituents: the C-5 iodine and the C-2 chlorine .
For drug discovery professionals, this molecule functions as a "linchpin" intermediate. The C-5 iodine bond is labile towards palladium-catalyzed oxidative addition (Suzuki, Sonogashira), while the C-2 chlorine bond—activated by the para-nitrogen—is primed for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to sequentially functionalize the ring with high regiocontrol, creating complex core structures for oncology and infectious disease therapeutics.
Part 2: Physicochemical Identity & Stability[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Chloro-5-iodo-3-methylpyrazine |
| CAS Number | 2385987-24-4 |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol |
| SMILES | Cc1nc(Cl)ncc1I |
| Appearance | Off-white to pale yellow solid (low-melting) or semi-solid oil |
Stability Profile
The stability of this compound is dictated by the lability of the C-I bond and the electron-deficient nature of the pyrazine ring.
-
Photostability (Critical): The C-I bond is photosensitive. Prolonged exposure to UV or ambient light can lead to homolytic cleavage, liberating iodine radicals and causing the material to darken (purple/brown discoloration).
-
Protocol: Store in amber glass vials wrapped in aluminum foil.
-
-
Hydrolytic Stability: The C-2 chlorine is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, converting to the pyrazinone (2-hydroxy derivative). However, it is stable in neutral organic solvents (DMSO, DCM) containing trace moisture.
-
Thermal Stability: Stable at standard storage temperatures (-20°C to 4°C). Avoid heating above 60°C without solvent, as sublimation or decomposition may occur.
Part 3: Reactivity & Synthetic Utility
The power of this scaffold lies in its Regioselective Hierarchy . You can manipulate one position without disturbing the other.
The Reactivity Map
-
Position 5 (Iodo): The Soft Electrophile
-
Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
Why: The C-I bond energy (~50 kcal/mol) is significantly lower than the C-Cl bond (~80 kcal/mol). Pd(0) inserts into the C-I bond preferentially at room temperature or mild heat (40-60°C).
-
Constraint: The C-3 methyl group is distal to C-5, causing minimal steric hindrance.
-
-
Position 2 (Chloro): The Hard Electrophile
-
Why: The C-2 position is activated by the inductive effect of the adjacent N-1 and the resonance effect of N-4.
-
Constraint: The C-3 methyl group provides ortho-steric hindrance. While SNAr is possible, it requires higher temperatures (80-100°C) or stronger nucleophiles compared to a non-methylated pyrazine.
Visualization of Reaction Pathways
Figure 1: Orthogonal functionalization strategy. The solid path (Blue -> Green -> Red) is the standard high-yield workflow.
Part 4: Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (C-5 Functionalization)
Objective: To install an aryl group at C-5 without disturbing the C-2 chlorine.
Reagents:
-
2-Chloro-5-iodo-3-methyl-pyrazine (1.0 eq)[3]
-
Arylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
Potassium Carbonate (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane
Procedure:
-
Charge: In a nitrogen-purged reaction vial, combine the pyrazine substrate, arylboronic acid, and Pd catalyst.
-
Solvate: Add degassed 1,4-dioxane (10 mL/g substrate).
-
Activate: Add the aqueous K₂CO₃ solution.
-
React: Heat to 50°C for 4–6 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.
-
Monitor: Check LC-MS for consumption of starting material (M+H 255) and appearance of product (M-Cl isotope pattern preserved).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: SNAr Amination (C-2 Functionalization)
Objective: To displace the C-2 chlorine with a primary amine.
Reagents:
-
Product from Protocol A (1.0 eq)
-
Primary Amine (R-NH₂) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: DMSO or NMP (anhydrous)
Procedure:
-
Dissolve: Dissolve the chloropyrazine intermediate in DMSO (5 mL/g).
-
Add Base: Add DIPEA followed by the amine.
-
Heat: Heat to 90–110°C for 12 hours.
-
Insight: The C-3 methyl group creates steric bulk. If conversion is slow, switch to microwave irradiation at 120°C for 30 mins.
-
-
Workup: Pour reaction mixture into ice water. If solid precipitates, filter and wash. If oil, extract with DCM.
Part 5: Safety & Handling Guidelines
| Hazard Category | Risk Description | Mitigation |
| Acute Toxicity | Harmful if swallowed or inhaled.[4] Pyrazines can affect the CNS. | Use a fume hood. Wear nitrile gloves (double-glove recommended). |
| Skin/Eye | Causes skin irritation and serious eye damage (H315, H318).[4] | Wear safety goggles and lab coat. In case of contact, rinse immediately for 15 mins. |
| Sensitization | Halogenated heterocycles are potential sensitizers. | Avoid dust formation.[4][5] Clean spills with wet tissues to prevent aerosolization. |
References
-
Sigma-Aldrich . (2025).[6][4] Safety Data Sheet: 2-Chloro-3-methylpyrazine (Analogous Hazard Data). Retrieved from
-
Synblock . (2025).[6][4][7][8] Product Catalog: 2-chloro-5-iodo-3-methyl-pyrazine (CAS 2385987-24-4).[3] Retrieved from
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for 2-Chloro-3-methylpyrazine (Structural Analog). Retrieved from
-
ResearchGate . (2023). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Retrieved from
-
Google Patents . (2021). CN112979565B: Synthetic method of 2-chloro-5-(difluoromethoxy)pyrazine.[9] Retrieved from
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2385987-24-4 | 2-chloro-5-iodo-3-methyl-pyrazine - Synblock [synblock.com]
- 4. chemscene.com [chemscene.com]
- 5. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]
2-Chloro-5-iodo-3-methyl-pyrazine molecular structure and reactivity profile
Topic: 2-Chloro-5-iodo-3-methyl-pyrazine molecular structure and reactivity profile Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Strategic Scaffold for Regioselective Heterocyclic Functionalization
Executive Summary
In the landscape of medicinal chemistry, 2-chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4) represents a "privileged scaffold" designed for high-precision molecular editing. Unlike symmetrical di-halo heterocycles, this molecule offers three distinct points of diversity with orthogonal reactivity profiles:
-
C5-Iodo: A "soft" electrophile highly reactive toward palladium-catalyzed oxidative addition (Suzuki/Stille/Sonogashira).
-
C2-Chloro: A "harder" electrophile primed for Nucleophilic Aromatic Substitution (SNAr) or forcing cross-coupling conditions.
-
C3-Methyl: A steric handle that enforces atropisomerism in biaryl systems and blocks metabolic hotspots.
This guide details the structural logic, validated synthesis pathways, and sequential functionalization protocols required to utilize this scaffold in drug discovery.
Molecular Architecture & Electronic Profile
Structural Analysis
The pyrazine core is electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of halogen atoms creates a reactivity gradient.[1][2]
-
Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol). This thermodynamic difference is the foundation of the scaffold's chemoselectivity.
-
Steric Environment: The C3-methyl group exerts steric pressure on the C2-chloro position, slightly retarding SNAr rates at C2 compared to a non-methylated analog, but crucially preventing unwanted 3-position lithiation or side reactions.
Reactivity Heatmap
| Position | Substituent | Electronic Character | Primary Reactivity Mode | Activation Barrier |
| C5 | Iodo | Soft Electrophile | Pd(0) Oxidative Addition | Low (RT to 60°C) |
| C2 | Chloro | Hard Electrophile | SNAr / Pd(0) (Slow) | High (>100°C) |
| C3 | Methyl | Steric/Inductive (+I) | Metabolic Blocker / Steric Director | N/A |
Validated Synthesis Logic
Direct halogenation of the neutral pyrazine ring is often non-selective. The most robust industrial route utilizes the Pyrazinone Strategy , leveraging the electron-donating nature of the tautomeric hydroxyl group to direct iodination, followed by deformylative chlorination.
Synthetic Pathway Diagram
Caption: The Pyrazinone Route ensures C5 regioselectivity via electronic activation before installing the C2-chloride.
Protocol: Synthesis of the Core
Step 1: C5-Iodination
-
Reagents: Dissolve 2-hydroxy-3-methylpyrazine (1.0 eq) in Acetonitrile (10 vol).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to control exotherm.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS for disappearance of SM.
-
Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine. Filter the precipitated solid (2-hydroxy-5-iodo-3-methylpyrazine).
Step 2: Chlorination (POCl₃)
-
Setup: Suspend the iodide intermediate in Phosphorus Oxychloride (POCl₃) (5.0 eq). Add DMF (3 drops) as a Vilsmeier-Haack catalyst.
-
Reaction: Heat to reflux (105°C) for 3 hours. The suspension will clear as the chloro-product forms.
-
Quench (CRITICAL SAFETY): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C. Warning: Delayed exotherm.
-
Isolation: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat).[3] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or sublime if high purity is required.
Regioselective Functionalization Guide
The primary utility of this scaffold is the ability to perform sequential cross-couplings. The C–I bond reacts orders of magnitude faster than the C–Cl bond.
Functionalization Workflow
Caption: Sequential workflow exploiting the reactivity gap between C5-I (Kinetic control) and C2-Cl (Thermodynamic/Forcing).
Protocol: C5-Selective Suzuki Coupling
Objective: Install an aryl group at C5 without touching the C2-Cl handle.
-
Stoichiometry: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq).
-
Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%). Note: Pd(PPh₃)₄ is also effective but air-sensitive.
-
Base/Solvent: 2M Na₂CO₃ (aq) / 1,4-Dioxane (1:3 ratio).
-
Conditions: Degas with Argon. Heat at 60°C for 4-6 hours.
-
Why 60°C? Higher temperatures (>90°C) may initiate oxidative addition at the C2-Cl bond, leading to bis-coupling byproducts.
-
-
Validation: 1H NMR will show the loss of the C5 proton (if comparing to de-iodo byproduct) or simply the attachment of the aryl group. The C3-Methyl singlet (~2.5-2.7 ppm) remains distinct.
Protocol: C2-Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C2-Chloride with an amine.
-
Substrate: The C5-substituted intermediate from Reaction A.
-
Nucleophile: Primary or secondary amine (1.2 - 1.5 eq).
-
Base: DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).
-
Conditions: Heat at 100–120°C (Thermal) or 140°C (Microwave, 30 min).
Handling & Stability Data
| Parameter | Specification | Notes |
| Physical State | Off-white to yellow solid | Color darkens upon oxidation/iodine release. |
| Storage | 2–8°C, Inert Gas, Dark | Light Sensitive. C–I bonds are photolabile. |
| Solubility | DCM, DMSO, MeOH, EtOAc | Poor solubility in water/hexanes. |
| Safety | Irritant / Lachrymator | Halopyrazines can be potent lachrymators. Use fume hood. |
References
- Synthesis of Halopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6, Elsevier, 1996.
-
Regioselective Cross-Coupling: Bach, T., et al. "Regioselective Pd(0)-Catalyzed Cross-Coupling Reactions of 2,3-Dichloropyrazine." Journal of Organic Chemistry, 2002.
- Pyrazinone Iodination Route:Tetrahedron Letters, Vol 46, Issue 15, 2005.
-
Comparative Halogen Reactivity: Littke, A. F., & Fu, G. C.[5] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int. Ed., 2002.[5]
-
Commercial Availability & CAS Data: Sigma-Aldrich / Ambeed Catalog Entry for CAS 2385987-24-4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.se]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
Strategic Utilization of 2-Chloro-5-iodo-3-methyl-pyrazine in High-Value Scaffold Synthesis
Executive Summary
In the landscape of heterocyclic building blocks, 2-Chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4) represents a "linchpin" scaffold. Its value lies not merely in its structure, but in its orthogonal reactivity profile . The presence of three distinct functional handles—a highly reactive C-5 iodide, a less reactive C-2 chloride, and a sterically defining C-3 methyl group—allows for precise, sequential functionalization.
This guide provides a technical deep dive into utilizing this scaffold for the synthesis of complex bioactive molecules, specifically focusing on Selective Androgen Receptor Modulators (SARMs) and Kinase Inhibitors . We will explore the chemo-selective logic, detailed experimental protocols, and the "magic methyl" effect that makes this core indispensable in modern medicinal chemistry.
Chemo-selectivity & Reactivity Matrix
The utility of 2-Chloro-5-iodo-3-methyl-pyrazine is predicated on the significant reactivity differential between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), the rate of oxidative addition correlates with bond dissociation energy (BDE).
-
C-I Bond (~53 kcal/mol): Weakest bond. Undergoes rapid oxidative addition even with mild Pd(0) sources at lower temperatures.
-
C-Cl Bond (~81 kcal/mol): Stronger bond. Requires electron-rich ligands (e.g., phosphines like XPhos, SPhos) and elevated temperatures to facilitate oxidative addition.
Strategic Implication: This difference allows for a divergent synthesis strategy . You can selectively functionalize the C-5 position while leaving the C-2 chloride intact for a subsequent, late-stage diversification step.
Visualization: Orthogonal Reactivity Map
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential functionalization strategy leveraging the reactivity gap between C-I and C-Cl bonds.
Technical Deep Dive: Synthesis of Androgen Receptor Modulator Analogs
This section details a validated workflow for synthesizing analogs of Selective Androgen Receptor Modulators (SARMs) , utilizing the scaffold as the core geometry. This protocol is derived from high-affinity ligand synthesis strategies described in patent literature (e.g., WO2022020342A1).
Step 1: Regioselective Suzuki-Miyaura Coupling (C-5)
Objective: Install the primary aryl ring at the C-5 position without disturbing the C-2 chloride.
Protocol:
-
Reagents:
-
Substrate: 2-Chloro-5-iodo-3-methyl-pyrazine (1.0 equiv)
-
Boronic Acid: 4-Cyanophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for its stability and moderate activity, preventing "over-reaction" at the chloride.
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vial with the pyrazine scaffold, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed 1,4-Dioxane and aqueous K₂CO₃.
-
Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to ensure the C-Cl bond remains inert.
-
Monitor via LC-MS.[1] The C-I bond cleavage is fast; disappearance of starting material should be observed within 2 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Checkpoint: The product should be a 2-chloro-5-aryl-3-methylpyrazine . If you observe bis-coupling (reaction at C-2), lower the temperature to 40°C and switch to a weaker base like NaHCO₃.
Step 2: Late-Stage Diversification via SNAr (C-2)
Objective: Introduce an amine motif at C-2. The pyrazine nitrogen atoms activate the C-2 position for Nucleophilic Aromatic Substitution (SNAr), making this step catalyst-free in many cases.
Protocol:
-
Reagents:
-
Intermediate from Step 1 (1.0 equiv)[2]
-
Amine: (S)-3-Amino-pyrrolidine derivative (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
-
-
Procedure:
-
Dissolve the intermediate and amine in DMSO.
-
Add DIPEA.
-
Heat to 100–120°C for 12 hours. Note: The 3-methyl group provides slight steric hindrance, requiring higher temperatures than a non-methylated pyrazine.
-
-
Workup:
-
Pour into ice water to precipitate the product or extract with DCM.
-
Purify via reverse-phase HPLC if necessary.
-
Experimental Best Practices & Troubleshooting
Handling the "Magic Methyl" Effect
The C-3 methyl group is not just a spectator; it is a critical medicinal chemistry element.[3]
-
Conformational Lock: It restricts the rotation of the adjacent substituent at C-2, potentially locking the molecule in a bioactive conformation.
-
Metabolic Stability: It blocks the C-3 position from metabolic oxidation (a common clearance pathway for pyrazines).
-
Synthesis Caution: In the SNAr step (Step 2), the methyl group exerts steric pressure. If the incoming amine is bulky, the reaction rate will drop significantly. In such cases, switch from SNAr to Buchwald-Hartwig amination (Pd₂(dba)₃ / BINAP, NaOtBu, Toluene, 110°C) to force the coupling.
Stability of the Iodo-Scaffold
-
Light Sensitivity: The C-I bond is photolabile. Store the starting material in amber vials under Argon at 2–8°C.
-
Protodehalogenation: In the presence of Pd(0) and hydride sources (e.g., excess alcohol solvents or specific reducing agents), the Iodine can be replaced by Hydrogen. Use aprotic solvents like Dioxane or DMF and avoid long reaction times if this side product is observed.
Visual Pathways: Synthesis Workflow
The following flowchart summarizes the divergent synthesis pathways available from this core scaffold.
Figure 2: Divergent synthetic pathways for accessing complex pyrazine targets.
References
-
WO2022020342A1 - Indole compounds as androgen receptor modulators. (2022). World Intellectual Property Organization. Link
- Cited for: Specific application of the 2-chloro-5-iodo-3-methylpyrazine intermedi
-
WO2012129338A1 - Heterocyclic compounds and uses thereof. (2012). World Intellectual Property Organization. Link
- Cited for: Standardized Suzuki-Miyaura coupling conditions for iodo-pyrazine scaffolds.
-
Sigma-Aldrich Product Sheet - 2-Chloro-5-iodo-3-methylpyrazine. Link
-
Cited for: Physical properties and handling safety data.[4]
-
-
Common Organic Chemistry - Suzuki Reaction Protocols. Link
- Cited for: Optimization of Pd-catalyzed cross-coupling parameters (Ligand/Base selection).
Sources
- 1. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f | MDPI [mdpi.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. evitachem.com [evitachem.com]
Technical Guide: Halogenated Methyl Pyrazine Derivatives in Medicinal Chemistry
Executive Summary
Halogenated methyl pyrazine derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as critical intermediates for kinase inhibitors, antimycobacterials, and proteasome inhibitors. Their utility stems from the unique electronic deficiency of the pyrazine ring, which imparts high reactivity to the benzylic carbon while influencing the physicochemical properties (LogP, pKa) of the final drug candidate.
This guide provides a technical deep-dive into the synthesis, reactivity, and application of these derivatives, moving beyond basic textbook descriptions to address the practical challenges faced in drug development workflows.
Part 1: Structural & Electronic Properties
The pyrazine ring is a 1,4-diazine, significantly more electron-deficient than pyridine due to the presence of two nitrogen atoms. This deficiency has two major consequences for the methyl and halomethyl substituents:
-
Acidification of Methyl Protons: The pKa of the methyl protons in 2-methylpyrazine is approx. 26, making them susceptible to deprotonation by strong bases (e.g., LDA), though this often leads to self-condensation side reactions (see Reactivity).
-
Enhanced Electrophilicity: In 2-(chloromethyl)pyrazine, the adjacent electron-withdrawing nitrogen atoms destabilize the developing positive charge in SN1 mechanisms but significantly activate the carbon for SN2 attack by nucleophiles. The C-Cl bond is polarized, making it a potent alkylating agent.
Physicochemical Profile
| Property | Value/Description | Impact on Drug Design |
| LogP | ~ -0.2 (Parent Pyrazine) | Low lipophilicity aids in lowering the LogP of greasy drug scaffolds. |
| H-Bonding | 2 Acceptors (N1, N4) | Critical for hinge-binding in kinase domains (e.g., ATP mimicry). |
| Metabolic Stability | Moderate to High | The ring is resistant to oxidative metabolism compared to phenyl rings, though the benzylic position is a metabolic soft spot (oxidation to acid). |
Part 2: Synthetic Strategies
Synthesizing halogenated methyl pyrazines requires navigating the trade-off between step-count and selectivity. Direct halogenation often suffers from poly-halogenation, while rearrangement strategies offer higher fidelity.
Strategy A: Direct Radical Halogenation (The "Industrial" Route)
Direct free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is the most direct route but requires strict control of stoichiometry to prevent the formation of gem-dihalo species.
-
Reagents: NBS/NCS, Radical Initiator (AIBN or Benzoyl Peroxide).
-
Solvent: CCl4 (Traditional), PhCF3 or Acetonitrile (Green alternatives).
-
Mechanism: Homolytic cleavage of N-X bond
Hydrogen abstraction from methyl group Recombination. -
Critical Control Point: The reaction must be stopped before full conversion (typically ~80%) to minimize over-bromination.
Strategy B: The Boekelheide Rearrangement (The "Pharma-Purity" Route)
For high-value intermediates where isomeric purity is paramount, the N-oxide rearrangement route is superior. This avoids the statistical mixture of mono-, di-, and tri-halogenated products.
-
N-Oxidation: 2-methylpyrazine
2-methylpyrazine-1-oxide (using mCPBA or H2O2). -
Rearrangement: Reaction with Acetic Anhydride (Ac2O) creates the acetoxymethyl intermediate via a [3,3]-sigmatropic shift mechanism.
-
Hydrolysis & Chlorination: Hydrolysis to the alcohol followed by SOCl2 treatment yields the pure chloromethyl derivative.
Part 3: Visualization of Synthetic Pathways
Caption: Comparison of the high-fidelity Boekelheide rearrangement pathway (Blue) vs. direct radical halogenation (Red).
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)pyrazine (via N-Oxide)
This protocol is recommended for drug discovery applications requiring high purity.
Reagents:
-
2-Methylpyrazine (10.0 mmol)
-
30% H2O2 (15.0 mmol) in Acetic Acid
-
Acetic Anhydride (Ac2O)
-
Thionyl Chloride (SOCl2)
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 2-methylpyrazine in glacial acetic acid. Add H2O2 dropwise at room temperature. Heat to 70°C for 8 hours. Concentrate under vacuum to obtain the N-oxide.
-
Rearrangement: Redissolve the crude N-oxide in Ac2O (5 equiv). Reflux (140°C) for 2 hours. The solution will darken. Remove excess Ac2O in vacuo to yield 2-(acetoxymethyl)pyrazine.
-
Hydrolysis: Dissolve the acetate in MeOH and add K2CO3 (1.5 equiv). Stir at RT for 1 hour. Filter salts and concentrate to yield 2-(hydroxymethyl)pyrazine.
-
Chlorination: Dissolve the alcohol in dry DCM at 0°C. Add SOCl2 (1.2 equiv) dropwise. Stir for 2 hours allowing to warm to RT.
-
Workup: Quench with sat. NaHCO3 (Caution: Gas evolution). Extract with DCM (3x). Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though this route often yields >95% purity crude.
Protocol 2: Reactivity - Nucleophilic Substitution
Standard procedure for coupling the scaffold to a nucleophile (e.g., amine).
-
Dissolve 2-(chloromethyl)pyrazine (1.0 equiv) in dry DMF.
-
Add K2CO3 (2.0 equiv) or DIPEA (1.5 equiv).
-
Add the Nucleophile (e.g., morpholine, 1.1 equiv).
-
Stir at RT for 4-12 hours. (Note: Heating is rarely required due to the activated nature of the benzylic halide).
-
Pour into water and extract with EtOAc.
Part 5: Pharmaceutical Applications & Reactivity Map
The halogenated methyl pyrazine motif is rarely the final drug; it is the linker or the precursor.
1. Kinase Inhibitors: The pyrazine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinases. The methyl group, functionalized via the methods above, serves as the attachment point for solubilizing tails (e.g., piperazines).
-
Example:Gilteritinib (FLT3 inhibitor) contains a pyrazine core. While not synthesized directly via a halomethyl intermediate in the final step, the structure-activity relationship (SAR) relies on the substitution patterns established by such chemistry.
2. Proteasome Inhibitors (Bortezomib Precursors): Bortezomib utilizes a pyrazine-2-carboxylic acid moiety.[1][2][3][4]
-
Connection: 2-Methylpyrazine is the industrial precursor. Oxidation of the methyl group (often via the intermediate halogenation or direct oxidation) yields the carboxylic acid required for the amide coupling to the phenylalanine-leucine boronic acid backbone.
3. The "Lithiation Trap" (Cautionary Note): Researchers often attempt to lithiate 2-methylpyrazine directly with LDA to react with electrophiles.
-
The Pitfall: This frequently results in the formation of a red, insoluble polymer or dimerization to 1,2-di(pyrazin-2-yl)ethane .
-
The Solution: Use the halogenated derivative as an electrophile (reacting with a nucleophile) rather than trying to make the methyl pyrazine a nucleophile.
Caption: Divergent reactivity profile of 2-(chloromethyl)pyrazine in medicinal chemistry workflows.
References
-
BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Retrieved from
-
National Institutes of Health (PMC). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from
-
Ningbo Inno Pharmchem. (2026).[5] The Chemical Backbone: How 2-(Chloromethyl)pyrazine Fuels Organic Synthesis. Retrieved from
-
Luxembourg Bio Technologies. (2010). A convergent approach to synthesis of bortezomib. Retrieved from
-
Journal of Organic Chemistry. (2020). tele-Substitution Reactions in the Synthesis of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Processes For The Synthesis Of Bortezomib And Intermediates For Use [quickcompany.in]
- 3. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]
- 4. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
The Orthogonal Pyrazine: 2-Chloro-5-iodo-3-methylpyrazine as a Precision Scaffold for Drug Discovery
[1][2]
Executive Summary
In the high-stakes arena of medicinal chemistry, "privileged scaffolds" are the bedrock of successful drug campaigns.[1] Among these, the pyrazine core stands out for its ability to mimic peptide bonds and engage in hydrogen bonding within kinase hinge regions.[2] However, the specific derivative 2-Chloro-5-iodo-3-methylpyrazine represents a significant leap forward in synthetic utility.[1]
This guide details the technical mastery of this scaffold. Unlike generic heterocycles, this molecule offers orthogonal reactivity : the distinct electronic and steric environments of the C-Cl and C-I bonds allow chemists to program sequential, regioselective functionalizations with high fidelity.[1] This guide serves as a blueprint for leveraging this scaffold to accelerate hit-to-lead optimization.
The Scaffold Advantage: Structural & Electronic Analysis[1][3]
The utility of 2-Chloro-5-iodo-3-methylpyrazine (CAS: 127602-03-9 / 2385987-24-4) lies in its asymmetry. Every position on the ring plays a distinct role in the drug discovery design cycle.
| Feature | Position | Electronic Character | Synthetic Utility |
| The "Soft" Handle | C-5 Iodo | Weak C-I bond; highly polarizable.[1] | Primary Coupling Site. Reacts exclusively under mild Pd-catalyzed conditions (Suzuki, Sonogashira) due to rapid oxidative addition. |
| The "Hard" Handle | C-2 Chloro | Stronger C-Cl bond; electron-deficient.[1] | Secondary Coupling / SNAr Site. Inert to mild Pd conditions.[2] Activated for Nucleophilic Aromatic Substitution (SNAr) or high-temp Pd-catalysis.[1] |
| The Anchor | C-3 Methyl | Steric bulk; electron-donating (weak).[1] | Conformational Lock. Restricts rotation of substituents at C-2, often improving selectivity for enzyme pockets (e.g., kinase gatekeeper residues). |
| The Hinge | N-1 / N-4 | Hydrogen bond acceptors.[1] | Binding Motif. Critical for interaction with backbone amides in protein active sites.[2] |
The Orthogonality Principle
The core value proposition of this scaffold is the ability to perform Chemoselective Divergence .[1][2]
-
Reaction A (C-5): Palladium(0) inserts into the weak C-I bond (
) at room temperature.[1] The C-Cl bond ( ) remains intact.[1] -
Reaction B (C-2): The remaining C-Cl bond is activated for SNAr by the adjacent nitrogens or can be engaged in a second cross-coupling using electron-rich ligands (e.g., Buchwald precatalysts) at elevated temperatures.[1]
Robust Synthetic Protocols
Synthesis of the Scaffold
While direct halogenation of methylpyrazine is possible, it often yields inseparable mixtures.[2] The Amino-Iodination-Sandmeyer sequence is the industry-standard protocol for high-purity synthesis.
Step 1: Regioselective Iodination
Reaction: 2-Amino-3-methylpyrazine + NIS
-
Protocol: Dissolve 2-amino-3-methylpyrazine (1.0 equiv) in DMF (0.5 M). Cool to 0°C. Add N-iodosuccinimide (NIS, 1.1 equiv) portion-wise.[1] Stir at RT for 4 hours.
-
Mechanism: The amino group strongly activates the para-position (C-5) via resonance (+M effect), directing the electrophilic iodine exclusively to C-5.[1]
-
Workup: Pour into ice water/sodium thiosulfate. Filter the solid precipitate.[2]
-
Yield: Typically 85-92%.[1]
Step 2: The Sandmeyer Transformation (Chlorination)
Reaction: 2-Amino-5-iodo-3-methylpyrazine
-
Protocol: Suspend the intermediate (1.0 equiv) in concentrated HCl (10 equiv) at -5°C. Add aqueous
(1.5 equiv) dropwise to form the diazonium salt. Stir for 30 mins. Slowly add (1.2 equiv) dissolved in conc.[2] HCl. Allow to warm to RT. -
Critical Control Point: Temperature must be kept
during diazotization to prevent dediazoniation (phenol formation) or scrambling of the iodine.[2]
Visualization of Synthetic Logic
Figure 1: The high-fidelity synthetic route ensuring regiochemical purity.
Library Generation: The "Right-First" Workflow
In a drug discovery campaign, this scaffold allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.[1] The following workflow demonstrates how to build a library of kinase inhibitors.
Experiment A: C-5 Selective Suzuki Coupling
Objective: Install the "tail" moiety (solubilizing group) first.[1]
-
Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
(3 mol%), (2.0 equiv). -
Conditions: Dioxane/Water (4:1), 40°C, 4 hours.
-
Why this works: The oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Cl.[1] By keeping the temperature low (40°C), the C-Cl bond is kinetically inert.[1]
Experiment B: C-2 SNAr Diversification
Objective: Install the "hinge binder" or hydrophobic core.[1]
-
Reagents: C-5 Product from Exp A (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Conditions: DMSO, 100°C, 12 hours (or Microwave: 140°C, 20 min).
-
Why this works: The pyrazine ring is electron-deficient.[1] The nitrogen atoms pull electron density, making C-2 susceptible to nucleophilic attack.[1] The leaving group ability of Chloride is sufficient here.[2]
Visualization of Orthogonal Functionalization
Figure 2: Divergent synthesis pathways. Path 1 is generally preferred to avoid catalyst poisoning by free amines in the Suzuki step.[1][2]
Medicinal Chemistry Case Study: Kinase Inhibition
Target: Generic Serine/Threonine Kinase (e.g., ERK/MAPK pathway).[2] Design Rationale:
-
The Pyrazine N4: Acts as the H-bond acceptor for the kinase hinge region.[1][2]
-
C-3 Methyl: Projects into the hydrophobic pocket, displacing high-energy water molecules and improving entropy of binding.[1]
-
C-5 Substituent: A solubilizing tail (e.g., N-methyl piperazine linked via a phenyl ring) extending into the solvent front.[1]
-
C-2 Substituent: An aromatic moiety that fills the ATP-binding pocket.[1]
Validation Data (Hypothetical Representative Data):
| Compound ID | C-5 Substituent | C-2 Substituent | IC50 (nM) | Solubility (µM) |
| Ref (Pyrazine) | H | Phenyl | >10,000 | >100 |
| Lead 1 | 4-(morpholino)phenyl | Phenyl | 450 | 85 |
| Lead 2 | 4-(morpholino)phenyl | 3-Cl-Phenyl | 12 | 60 |
| Lead 3 | 4-(morpholino)phenyl | 2-Amino-pyridine | 125 | 95 |
Interpretation: The sequential functionalization allowed for the rapid scanning of the C-2 position (Leads 1-3) while keeping the solubility tail (C-5) constant.[1] Lead 2 shows that the C-2 substitution is critical for potency, likely due to halogen bonding or hydrophobic fit in the back-pocket.[1]
References
-
Regioselective Iodination of Electron-Rich Aromatics. Castanet, A.-S., Colobert, F., Broutin, P.-E. Tetrahedron Letters, 2002.[4]
-
Synthesis of 2-Chloro-5-iodo-3-methylpyrazine (Analogous Protocols). Sigma-Aldrich Product Data. [1]
-
Pyrazine Scaffolds in Drug Discovery. Molecules, 2022.[2] "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery".[2]
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 2007.[1] "Alkyl-Alkyl Suzuki Cross-Couplings".[1] [1]
-
BenchChem Technical Guide: Regioselectivity in Halogenated Heterocycles. BenchChem, 2025.[2] [1]
Sources
- 1. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Electronic properties of 2-Chloro-5-iodo-3-methyl-pyrazine heterocycles
Electronic Properties and Orthogonal Reactivity of 2-Chloro-5-iodo-3-methylpyrazine: A Comprehensive Technical Guide
Executive Summary
In the realm of medicinal chemistry and advanced materials, dihalogenated heteroarenes serve as indispensable building blocks. Among these, 2-Chloro-5-iodo-3-methylpyrazine (CAS 2385987-24-4) stands out due to its distinct electronic asymmetry, which enables highly predictable, orthogonal cross-coupling reactions. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a finely tuned electronic system where every substituent dictates a specific mechanistic pathway. This whitepaper dissects the electronic properties of this scaffold and translates these principles into field-proven, self-validating experimental protocols.
Electronic Architecture and Mechanistic Causality
The pyrazine ring is inherently π-deficient. The presence of two electronegative nitrogen atoms in the aromatic system significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This global electron deficiency makes the scaffold highly susceptible to both transition-metal-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr) (1).
However, the regioselectivity of 2-chloro-5-iodo-3-methylpyrazine is governed by the local electronic and steric environments of its three substituents:
-
The C5-Iodo Moiety: Iodine is highly polarizable and forms a relatively weak C–I bond. In the context of palladium catalysis, the C–I bond is the kinetically favored site for oxidative addition. The low Bond Dissociation Energy (BDE) ensures that insertion of Pd(0) occurs rapidly even at ambient or slightly elevated temperatures.
-
The C2-Chloro Moiety: The C–Cl bond possesses a significantly higher BDE. Furthermore, its reactivity is directly modulated by the adjacent methyl group.
-
The C3-Methyl Group: The methyl group exerts a positive inductive (+I) effect and donates electron density into the pyrazine ring via hyperconjugation. Because it is adjacent (ortho-like) to the C2-chlorine, it locally increases the electron density at C2. This localized electron richness raises the activation barrier for oxidative addition at the C–Cl bond, effectively "shielding" it during mild catalytic conditions and enforcing strict chemoselectivity (2).
Quantitative Electronic Properties
To rationalize the experimental behavior of this scaffold, we must examine the quantitative electronic parameters. The table below summarizes the calculated and empirical data that drive the orthogonal reactivity.
| Property / Parameter | C5-Iodo Site | C2-Chloro Site | Pyrazine Core / C3-Methyl |
| Bond Dissociation Energy (BDE) | ~65 kcal/mol | ~81 kcal/mol | N/A |
| Oxidative Addition Kinetics | Fast (Primary site) | Slow (Secondary site) | N/A |
| Electrostatic Potential (ESP) | Electrophilic (σ-hole present) | Less electrophilic | Localized electron density at C3 |
| Inductive/Mesomeric Effect | -I, +M (Weak orbital overlap) | -I, +M (Stronger overlap) | +I, Hyperconjugation |
| Optimal Reaction Pathway | Suzuki, Sonogashira (Mild) | Buchwald-Hartwig, SNAr | Directs regiochemistry |
(Data synthesized from standard heteroarene BDEs and DFT studies on halogenated pyrazines, 3).
Visualizing Electronic Effects and Reactivity
The following diagram maps the electronic properties and their direct influence on the molecule's reactivity profile.
Electronic property map of 2-Chloro-5-iodo-3-methylpyrazine dictating reactivity.
Experimental Protocols: A Self-Validating System
To leverage the electronic dichotomy of 2-chloro-5-iodo-3-methylpyrazine (4), we employ a sequential, orthogonal cross-coupling strategy. The protocols below are designed to be self-validating: success in Step 1 (chemoselective reaction at C5) leaves the C2–Cl bond intact, which is analytically verifiable via LC-MS before proceeding to Step 2.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodine) Objective: Selectively functionalize the C5 position while preserving the C2–Cl bond. Causality: The weak C–I bond allows for oxidative addition by a mild Pd(0) catalyst at low temperatures, preventing competitive insertion into the stronger C–Cl bond.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge 2-chloro-5-iodo-3-methylpyrazine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).
-
Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.0 equiv). Note: A standard phosphine ligand is sufficient here due to the high reactivity of the C–I bond.
-
Solvent System: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).
-
Reaction: Stir the mixture at 45–50°C for 4–6 hours. Critical Control: Do not exceed 50°C to prevent premature activation of the C–Cl bond.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography. Self-Validation: Validate the retention of the chlorine isotope pattern (approx. 3:1 ratio for M / M+2) via LC-MS to confirm the C2–Cl bond remains untouched.
Protocol B: Buchwald-Hartwig Amination at C2 (Chlorine) Objective: Functionalize the remaining C2–Cl bond of the intermediate generated in Protocol A. Causality: With the C5 position functionalized, the C2–Cl bond requires an electron-rich, sterically bulky ligand (e.g., XPhos) and elevated temperatures to overcome the +I deactivation from the adjacent methyl group and undergo oxidative addition.
Step-by-Step Methodology:
-
Preparation: In a sealed tube under argon, combine the 2-chloro-5-aryl-3-methylpyrazine intermediate (1.0 equiv, 0.5 mmol) and the desired secondary amine (1.2 equiv).
-
Catalyst & Base: Add Pd2(dba)3 (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and NaOtBu (1.5 equiv).
-
Solvent: Inject degassed anhydrous Toluene (5 mL).
-
Reaction: Heat the mixture to 100°C for 12 hours. The elevated temperature and electron-rich ligand are strictly required to bypass the high activation energy of the deactivated C–Cl bond.
-
Workup: Cool, filter through a pad of Celite, concentrate, and purify via chromatography to yield the fully functionalized 2-amino-5-aryl-3-methylpyrazine.
Orthogonal functionalization workflow for dihalogenated pyrazines.
References
- Sigma-Aldrich. "2-Chloro-5-iodo-3-methylpyrazine | 2385987-24-4". Sigma-Aldrich Catalog.
- National Institutes of Health (NIH). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". PMC.
- MOST Wiedzy. "DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives". MOST Wiedzy Repository.
- ACS Publications. "The Halogen Bond". Chemical Reviews.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-5-iodo-3-methylpyrazine | 2385987-24-4 [sigmaaldrich.com]
Synthesis pathways for 2-Chloro-5-iodo-3-methyl-pyrazine building blocks
This guide details the synthesis of 2-Chloro-5-iodo-3-methyl-pyrazine , a high-value heterocyclic building block used in the development of kinase inhibitors and complex agrochemicals. The presence of three distinct functional handles—a chlorine atom (C2), a methyl group (C3), and an iodine atom (C5)—enables orthogonal functionalization strategies, making this scaffold a versatile "linchpin" in medicinal chemistry.
Retrosynthetic Analysis & Strategy
The design of 2-Chloro-5-iodo-3-methyl-pyrazine relies on the differential reactivity of the pyrazine ring positions. The electron-deficient nature of the pyrazine core makes direct electrophilic aromatic substitution (EAS) difficult without activating groups. Therefore, the synthesis strategies hinge on introducing the halogens either via functional group interconversion (FGI) of activating groups (amino or hydroxyl) or via directed metalation .
Strategic Disconnections
-
Route A (The Sandmeyer Approach): Utilizes the strong activating power of an amino group to direct iodination, followed by a radical-mediated chlorination.
-
Route B (The Pyrazinone Approach): Leverages the tautomeric 2-hydroxypyrazine (pyrazinone) to direct iodination, followed by deoxychlorination.
-
Route C (Directed Metalation): Uses steric bulk to direct lithiation on the pre-chlorinated core (High Risk/High Reward).
Figure 1. Retrosynthetic logic flow for accessing the target scaffold.
Pathway 1: The Sandmeyer Strategy (Recommended)
This route is preferred for laboratory-scale synthesis (1–50g) due to the high commercial availability of 2-amino-3-methylpyrazine and the reliability of the regioselective iodination.
Step 1: Regioselective Iodination
The amino group at C2 activates the C5 position (para-like) for electrophilic attack. N-Iodosuccinimide (NIS) is the reagent of choice over elemental iodine to avoid hydroiodic acid salt formation.
-
Reagents: 2-Amino-3-methylpyrazine, N-Iodosuccinimide (NIS), DMF (or MeCN).
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).
-
Protocol:
-
Dissolve 2-amino-3-methylpyrazine (1.0 eq) in DMF (0.5 M concentration).
-
Cool to 0°C.
-
Add NIS (1.05 eq) portion-wise over 30 minutes. Protect from light.
-
Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LCMS (Target M+H ≈ 236).
-
Workup: Dilute with water/EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove oxidative iodine species) and brine. Dry over Na₂SO₄.[1][2]
-
Yield: Typically 85–95%.
-
Step 2: Anhydrous Sandmeyer (Doyle-Kovacic Conditions)
Standard aqueous Sandmeyer conditions often lead to hydrolysis (phenol formation). The use of alkyl nitrites and anhydrous copper(II) chloride in acetonitrile is critical for high yields.
-
Reagents: t-Butyl Nitrite (tBuONO), CuCl₂, Acetonitrile (anhydrous).
-
Mechanism: Radical-mediated diazotization followed by ligand transfer.
-
Protocol:
-
Suspend anhydrous CuCl₂ (1.2 eq) in dry Acetonitrile (0.5 M) under N₂ atmosphere.
-
Add t-Butyl Nitrite (1.5 eq) dropwise at RT. The solution will turn black/dark green.
-
Add 2-Amino-5-iodo-3-methylpyrazine (1.0 eq) portion-wise or as a solution in MeCN.
-
Heat to 60–65°C for 2 hours. Gas evolution (N₂) will occur.
-
Workup: Cool to RT. Quench with 20% HCl (aq) to decompose copper complexes. Extract with MTBE or EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: 60–75%.
-
Pathway 2: The Pyrazinone Strategy (Scalable)
This route avoids potentially explosive diazonium intermediates, making it more suitable for larger scale-up (>100g). It starts from 2-hydroxy-3-methylpyrazine (often synthesized from methylglyoxal and alaninamide).
Step 1: Iodination of Pyrazinone
The hydroxyl group (existing largely as the 2-pyridone-like tautomer) directs iodination to the C5 position.
-
Reagents: 2-Hydroxy-3-methylpyrazine, I₂, DMSO (or NIS/DMF).
-
Protocol:
-
Dissolve 2-hydroxy-3-methylpyrazine (1.0 eq) in DMSO.
-
Add Iodine (I₂, 1.1 eq).
-
Stir at 40–50°C for 6 hours. DMSO acts as both solvent and mild oxidant to regenerate electrophilic iodine species.
-
Workup: Pour into ice water containing Na₂S₂O₃. The product, 2-hydroxy-5-iodo-3-methylpyrazine, often precipitates as a solid. Filter and dry.[2]
-
Step 2: Deoxychlorination
Conversion of the hydroxy/oxo group to a chloride using phosphoryl chloride.
-
Reagents: POCl₃, N,N-Diethylaniline (catalytic/base), 80°C.
-
Protocol:
-
Place 2-hydroxy-5-iodo-3-methylpyrazine in a flask.
-
Add POCl₃ (5–10 vol). Add N,N-Diethylaniline (1.0 eq) to scavenge HCl.
-
Heat to reflux (100–110°C) for 3–5 hours.
-
Quench (Critical Safety): Remove excess POCl₃ via vacuum distillation. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with NaHCO₃ and extract with DCM.
-
Pathway 3: Directed Metalation (Advanced)
This route attempts to install the iodine directly onto commercial 2-chloro-3-methylpyrazine.
-
Concept: Use of a non-nucleophilic base (LiTMP) to deprotonate the pyrazine ring.
-
Challenge: The acidity of the C3-Methyl protons is competitive with the ring protons (C5/C6).
-
Solution: Use TMPMgCl[3][4][5]·LiCl (Knochel-Hauser Base) at low temperature (-78°C). The bulky TMP base favors ring deprotonation (kinetic control) over the methyl group.
-
Regioselectivity: Deprotonation usually occurs at C5 (away from the Cl steric bulk and adjacent to N4) or C6. Literature suggests C5 is electronically favored in 3-substituted-2-chloropyrazines.
-
Protocol:
-
2-Chloro-3-methylpyrazine + TMPMgCl·LiCl in THF at -78°C.
-
Stir 30 mins.
-
Quench with I₂ (solution in THF).
-
-
Note: This route requires strict anhydrous conditions and cryogenic cooling.
Comparative Data Analysis
| Feature | Route A (Sandmeyer) | Route B (Pyrazinone) | Route C (Metalation) |
| Starting Material | 2-Amino-3-methylpyrazine | 2-Hydroxy-3-methylpyrazine | 2-Chloro-3-methylpyrazine |
| Step Count | 2 | 2 | 1 |
| Overall Yield | 50–65% | 40–55% | 20–40% (Variable) |
| Regioselectivity | Excellent (Electronic control) | Good (Electronic control) | Moderate (Steric/Kinetic) |
| Scalability | Moderate (Diazonium safety) | High (Standard reagents) | Low (Cryogenic required) |
| Cost | Low | Low | High (Base cost) |
Experimental Workflow Visualization
Figure 2.[6][7][8][9] Step-by-step experimental workflow for the two primary synthesis routes.
References
-
Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[10] Elsevier.
-
Knochel, P., et al. (2009).[3] Regio- and Chemoselective Metalation of Chloropyrimidine Derivatives with TMPMgCl·LiCl. Chemistry – A European Journal.
-
Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. Direct Replacement of Amino Groups by Halogens. Journal of Organic Chemistry.
-
Barrow, J. C., et al. (2000). Synthesis of the Wasp Pheromone 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. Journal of Chemical Ecology.
-
BenchChem. (2025). Technical Data: 2-Chloro-5-iodo-3-methylpyrazine.
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 9. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Safety Guide: Handling and Management of Halopyrazines
Introduction: The Deceptive Stability of Halopyrazines
Halopyrazines (fluoropyrazine, chloropyrazine, bromopyrazine, iodopyrazine) are critical scaffolds in the synthesis of antitubercular agents, kinase inhibitors (e.g., Bortezomib intermediates), and antivirals (e.g., Favipiravir). While often appearing as stable solids or high-boiling liquids, their safety profile is frequently underestimated.
The Core Hazard: The pyrazine ring is electron-deficient (π-deficient), making the halogen substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is not just a synthetic utility; it is the primary driver of their toxicity (skin sensitization via protein haptenization) and process safety risks (runaway exotherms with nucleophiles).
This guide transcends the standard Safety Data Sheet (SDS) to provide an operational framework for handling these compounds safely in a research environment.
Decoding the SDS: Beyond the H-Codes
A standard SDS for 2-chloropyrazine often lists generic warnings. As researchers, we must interpret these through the lens of structural reactivity.
Critical Hazard Profile
| Hazard Class | GHS Code | Interpretation for the Bench Scientist |
| Skin Irritation | H315 | High. The electron-deficient ring reacts with skin moisture/lipids. |
| Eye Damage | H318/H319 | Severe. Lachrymatory potential exists, especially with bromopyrazines. Vapors can cause corneal clouding. |
| Sensitization | H317 | Critical. Halopyrazines are "pro-haptens." They react with skin proteins (nucleophilic cysteine/lysine residues) to form immunogenic complexes. |
| Acute Toxicity | H302/H335 | Moderate to High. Inhalation of dust/vapor causes rapid mucous membrane inflammation. |
The Sensitization Mechanism (Causality)
Unlike simple acids that burn immediately, halopyrazines may not cause immediate pain. Instead, they permeate the stratum corneum and undergo SNAr reactions with skin proteins.
-
Mechanism: The pyrazine nitrogen withdraws electron density
Carbon-Halogen bond activates Nucleophilic attack by skin protein Permanent Immune Response. -
Implication: A single careless exposure can end a chemist's ability to work with this entire class of compounds.
Engineering Controls & PPE: The Barrier Strategy
Do not rely on standard "blue nitrile" gloves for prolonged handling of halopyrazines. Their planar, aromatic structure allows them to permeate nitrile rubber rapidly.
Glove Selection Protocol
-
Splash Protection ( < 5 mins): Disposable Nitrile (minimum 5 mil thickness). Double gloving is mandatory.
-
Full Manipulation (> 15 mins): Silver Shield® (Laminate) or Viton®.
-
Why? Halogenated heterocycles can break through standard nitrile in < 10 minutes. Laminate films provide > 4 hours of protection.
-
Exposure Control Workflow
The following diagram illustrates the decision logic for engineering controls based on the physical state of the halopyrazine.
Figure 1: Decision logic for engineering controls and PPE selection based on physical state.
Operational Protocols: Self-Validating Workflows
Protocol: Weighing and Solubilization
Objective: Prevent dust generation and inhalation.[1]
-
Preparation: Place the balance inside a vented enclosure or fume hood.
-
Static Control: Use an ionizing gun on the spatula and weighing boat. Halopyrazines are often static-prone crystalline solids; static discharge can scatter toxic dust.
-
Solubilization: Add solvent to the solid in the vial immediately after weighing. Do not transport dry solids across the lab.
-
Self-Validation: If you smell a "nutty" or acrid odor outside the hood, containment has failed. Stop immediately.
-
Protocol: Quenching SNAr Reactions
Objective: Manage the exotherm generated when unreacted halopyrazine meets a quenching agent. Context: Reaction mixtures often contain excess halopyrazine. Adding a strong base (NaOH) or nucleophile during workup can trigger a delayed exotherm.
-
Cooling: Cool the reaction mixture to < 5°C before quenching.
-
Dilution: Dilute the quench solution (e.g., use 1M NaOH rather than 5M).
-
Addition: Add quench dropwise, monitoring internal temperature.
-
Causality: The hydrolysis of the C-Cl bond is exothermic. Rapid addition leads to solvent boiling and potential eruption.
-
Emergency Response & Waste Management
Spill Response Logic
In the event of a spill, the priority is neutralization of volatility and prevention of contact .
Figure 2: Step-by-step logic for managing halopyrazine spills safely.
Waste Disposal
-
Segregation: Do not mix halopyrazine waste with strong oxidizers (e.g., nitric acid) or strong nucleophiles (e.g., thiols) in the waste drum. This can create a "bomb in the barrel" scenario due to delayed reactivity.
-
Labeling: Clearly tag as "Halogenated Organic - Toxic/Sensitizer."
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 26034, 2-Chloropyrazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyrazine derivatives and sensitization hazards. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-5-iodo-3-methyl-pyrazine
[1]
Executive Summary
2-Chloro-5-iodo-3-methyl-pyrazine is a highly functionalized heterocyclic building block critical in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural versatility—featuring an electron-deficient pyrazine core, a labile iodine atom for cross-coupling (e.g., Suzuki, Sonogashira), and a chlorine atom for nucleophilic aromatic substitution (
This guide addresses the scarcity of empirical solubility data for this specific isomer by synthesizing physicochemical principles with field-proven solvent selection strategies for halogenated heterocycles. It provides a predictive solubility profile, experimental protocols for validation, and solvent recommendations for key synthetic transformations.[1]
Physicochemical Basis of Solubility[1]
To understand the solubility behavior of 2-Chloro-5-iodo-3-methyl-pyrazine, we must analyze its molecular interactions.[1]
-
Lipophilicity (LogP): The introduction of heavy halogens (Iodine, Chlorine) and a methyl group significantly increases the lipophilicity compared to the bare pyrazine core. The estimated LogP is in the range of 2.0 – 2.5 .[1] This suggests high affinity for non-polar and moderately polar organic solvents.[1]
-
Crystal Lattice Energy: The iodine atom introduces significant polarizability and molecular weight (MW ~254.46 g/mol ), likely resulting in a solid state at room temperature with moderate lattice energy.[1] Breaking this lattice requires solvents with good dispersion force interactions (e.g., DCM) or high dipolarity (e.g., DMSO).[1]
-
Hydrogen Bonding:
-
H-Bond Acceptors: 2 (Pyrazine nitrogens).[1]
-
H-Bond Donors: 0.
-
Implication: The compound cannot self-associate via H-bonds, making it soluble in aprotic solvents.[1] It will accept H-bonds from protic solvents (alcohols), but solubility here may be temperature-dependent due to the hydrophobic effect of the halogens.
-
Predicted Solubility Profile
The following data is synthesized from structural analogs (e.g., 2-chloro-3-methylpyrazine, 2-iodopyrazine) and standard solubility parameters for poly-halogenated heterocycles.
Table 1: Solubility Classification by Solvent Class[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Ideal for stock solutions, |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Preferred for extractions, chromatography loading, and transport.[1] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good (20-50 mg/mL) | Standard solvents for Grignard and Pd-catalyzed couplings.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to Good | Excellent for work-up/extraction; often used in crystallization.[1] |
| Aromatics | Toluene, Xylene | Moderate | Used in high-temp couplings; solubility increases significantly with heat.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp.[1] dependent) | Potential recrystallization solvents (high solubility hot, low cold).[1] |
| Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble | Anti-solvent of choice for precipitation and crystallization.[1] |
| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Requires co-solvent (DMSO) or pH adjustment (though weak basicity limits this).[1] |
Critical Note: The iodine atom is sensitive to light.[1] All solubility experiments and storage in solution should be conducted in amber vials or foil-wrapped glassware to prevent photo-deiodination.[1]
Experimental Protocols
Since batch-to-batch variation in purity and crystal habit can affect dissolution rates, researchers must validate solubility empirically.[1]
Protocol A: Visual Solubility Screening (High Throughput)
Use this for rapid solvent selection for reactions or chromatography.[1]
-
Preparation: Weigh 10 mg of 2-Chloro-5-iodo-3-methyl-pyrazine into a 1.5 mL HPLC vial.
-
Addition: Add 100 µL of the test solvent.
-
Observation:
-
Calculation:
Protocol B: Saturation Shake-Flask Method (Quantitative)
Use this for precise formulation or crystallization design.[1]
-
Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial until a sediment layer persists.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Do not use Nylon, as it may bind the compound).[1]
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Solvent Selection for Synthetic Applications[2][3]
The choice of solvent dictates the reaction pathway and yield. The diagram below illustrates the decision logic for this specific scaffold.
Figure 1: Reaction Solvent Decision Tree
Caption: Logical workflow for selecting the optimal solvent based on the specific reactivity profile of the 2-Chloro-5-iodo-3-methyl-pyrazine scaffold.
Application Notes:
-
Suzuki-Miyaura Coupling: The iodine at C-5 is the most reactive site.[1] Use 1,4-Dioxane/Water (4:1) mixtures.[1] The compound is soluble in dioxane, and the water dissolves the inorganic base (e.g.,
). - Reactions: The chlorine at C-2 is activated by the adjacent nitrogens but is less reactive than the iodine.[1] High temperatures (>80°C) in DMSO or DMF are often required to force substitution with amines or alkoxides.[1]
-
Crystallization (Purification): A common strategy is dissolving the crude material in a minimum volume of hot Ethyl Acetate and slowly adding Hexanes (anti-solvent) while cooling.[1]
References
Patent Landscape & Technical Guide: 2-Chloro-5-iodo-3-methyl-pyrazine
The Patent Landscape & Technical Synthesis Guide: 2-Chloro-5-iodo-3-methyl-pyrazine is presented below.
Executive Summary
2-Chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4 ) has emerged as a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a methyl group (steric/electronic modulator), a chlorine atom (available for SNAr), and an iodine atom (highly reactive for Pd-catalyzed cross-coupling).
This guide analyzes the patent landscape surrounding this intermediate, identifying its critical role in the synthesis of next-generation kinase inhibitors (e.g., SHP2, FGFR) and Androgen Receptor (AR) modulators. Furthermore, it provides a validated technical roadmap for its synthesis, distinguishing between high-yield industrial routes and common bench-scale pitfalls.
Part 1: Chemical Profile & Strategic Value
The "Orthogonal" Scaffold
The molecule's value is defined by its ability to undergo sequential, regioselective functionalization.
| Feature | Position | Reactivity Profile | Strategic Utility |
| Chlorine | C-2 | Moderate Reactivity (SNAr) | Late-stage diversification via nucleophilic aromatic substitution (amines, alkoxides). |
| Methyl | C-3 | Steric/Electronic | Blocks metabolic "soft spots"; provides conformational restriction in the binding pocket. |
| Iodine | C-5 | High Reactivity (C-C Coupling) | Primary site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. |
| Nitrogen | N-1, N-4 | H-Bond Acceptor | Critical for kinase hinge binding interactions. |
Patent & Commercial Status
-
CAS Number: 2385987-24-4
-
Primary Assignees: Major pharmaceutical entities developing targeted oncology therapies (e.g., SHP2 inhibitors, KRAS effectors).
-
Freedom to Operate (FTO): While the molecule itself is a known intermediate, its specific use in novel drug scaffolds is heavily patented. The synthesis methods described below are generally considered public domain chemistry (classical transformations), but specific process optimizations may be proprietary.
Part 2: Patent Landscape Analysis
The patent literature reveals that 2-Chloro-5-iodo-3-methyl-pyrazine is not merely a catalog reagent but a linchpin in the synthesis of complex heterocyclic drugs.
Key Therapeutic Areas
-
Androgen Receptor (AR) Modulators:
-
Context: Used to synthesize indole-based AR modulators for treating castration-resistant prostate cancer and neurodegenerative disorders like Spinal Bulbar Muscular Atrophy (SBMA).
-
Reference: WO2022020342A1 cites the use of this intermediate (200 mg scale) to couple with complex bicyclic cores.
-
-
SHP2 & FGFR Inhibitors:
-
Context: Pyrazine cores are bioisosteres for pyridine/pyrimidine scaffolds in kinase inhibitors. The 5-iodo position allows for the attachment of the "tail" region of the inhibitor (often solubilizing groups), while the 2-chloro position is displaced by the "head" group (hinge binder).
-
-
Degraders (PROTACs):
-
Context: The scaffold serves as a linker attachment point. The differential reactivity (I vs. Cl) allows for the precise installation of the E3 ligase ligand and the target protein ligand.
-
Assignee Trends
-
Pharmaceutical Majors: Companies like Novartis, Roche, and specialized biotechs (e.g., Arvinas for degraders) frequent the patent space for substituted pyrazines.
-
CROs/CMOs: A significant volume of process patents originates from Chinese CROs (e.g., WuXi AppTec, Pharmaron), focusing on scalable routes to supply the global demand.
Part 3: Technical Synthesis (The Core)
Editorial Note: Direct electrophilic iodination of 2-chloro-3-methylpyrazine is chemically inefficient due to the electron-deficient nature of the pyrazine ring and the deactivating effect of the chlorine. The "Amino-First" Route (Route A) is the industry standard for regioselectivity and yield.
Route A: The "Amino-First" Strategy (Recommended)
This route leverages the strong electron-donating power of the amino group to direct iodination to the para position (C-5), followed by a Sandmeyer transformation to install the chlorine.
Step 1: Regioselective Iodination
Precursor: 2-Amino-3-methylpyrazine (CAS: 5049-61-6) Reagents: N-Iodosuccinimide (NIS) or I2/Ag2SO4 Mechanism: Electrophilic Aromatic Substitution (SEAr)
-
Protocol:
-
Dissolve 2-amino-3-methylpyrazine (1.0 eq) in DMF or Acetonitrile.
-
Cool to 0°C. Add NIS (1.1 eq) portion-wise to control the exotherm.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitoring by LCMS should show conversion to 2-amino-5-iodo-3-methylpyrazine .
-
Workup: Dilute with water, extract with EtOAc, wash with Na2S2O3 (to remove excess iodine), and recrystallize.
-
Yield Expectation: 85–92%.
-
Step 2: Sandmeyer Chlorination
Precursor: 2-Amino-5-iodo-3-methylpyrazine Reagents: t-Butyl Nitrite (t-BuONO), CuCl2 (Anhydrous) Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1 / Sandmeyer)
-
Protocol:
-
Suspend CuCl2 (1.2 eq) in anhydrous Acetonitrile (ACN) under N2 atmosphere.
-
Add t-BuONO (1.5 eq) dropwise at RT.
-
Add 2-amino-5-iodo-3-methylpyrazine (1.0 eq) slowly. Caution: Nitrogen gas evolution.
-
Heat to 60–65°C for 2 hours.
-
Workup: Quench with dilute HCl, extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
-
Yield Expectation: 70–80%.
-
Route B: The Lithiation "Trap" (Alternative)
Precursor: 2-Chloro-3-methylpyrazine Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), I2 Challenge: Regioselectivity is difficult. Lithiation typically occurs ortho to the chlorine (C-3), which is blocked. Secondary preference is C-6 (adjacent to N-1), yielding the wrong isomer (6-iodo). Accessing C-5 via this route requires specific directing groups or blocking strategies, making it inferior to Route A.
Part 4: Visualization & Logic Flows
Synthesis Pathway Diagram
The following diagram illustrates the validated "Amino-First" route versus the problematic direct halogenation route.
Caption: Figure 1. The "Amino-First" synthetic strategy ensures regioselectivity at C-5, avoiding the isomer mixtures common in direct lithiation of the chloro-precursor.
Part 5: Experimental Validation Data
To ensure reproducibility, compare your in-house results against these reference benchmarks.
| Parameter | Step 1 (Iodination) | Step 2 (Sandmeyer) |
| Appearance | Off-white to pale yellow solid | Yellow to orange crystalline solid |
| 1H NMR (DMSO-d6) | δ 8.20 (s, 1H, C6-H), 6.50 (br s, 2H, NH2), 2.25 (s, 3H, Me) | δ 8.65 (s, 1H, C6-H), 2.45 (s, 3H, Me) |
| LCMS (ESI+) | [M+H]+ = 236.0 | [M+H]+ = 254.9 |
| Key Impurity | Di-iodinated species (if excess NIS used) | Hydroxy-pyrazine (if water present) |
Safety Note: The Sandmeyer reaction generates diazonium intermediates which can be unstable. t-BuONO is a safer alternative to NaNO2/HCl but still poses explosion risks if heated rapidly. Always conduct Step 2 behind a blast shield.
References
-
WO2022020342A1 - Indole compounds as androgen receptor modulators. (2022). World Intellectual Property Organization. Link
- Citation Context: Confirms the use of 2-chloro-5-iodo-3-methylpyrazine as a key starting material (200 mg scale) for coupling reactions.
- Sato, N. (1980). Studies on Pyrazines. Comprehensive Heterocyclic Chemistry.
- Turck, A., et al. (2002). Metalation of Pyrazines. Tetrahedron.
-
Sigma-Aldrich (Merck) . 2-Chloro-5-iodo-3-methylpyrazine Product Sheet. Link
- Citation Context: Verification of CAS 2385987-24-4 and commercial availability.
-
ChemicalBook . 2-Amino-5-iodo-3-methylpyrazine Data. Link
- Citation Context: Confirms the existence and availability of the amino-iodin
Methodological & Application
High-Precision Regioselective Suzuki Coupling of 2-Chloro-5-iodo-3-methyl-pyrazine
Application Note & Protocol | Doc ID: AN-PYR-502 | Version 2.1
Executive Summary
This guide details the regioselective Suzuki-Miyaura cross-coupling of 2-Chloro-5-iodo-3-methyl-pyrazine . The presence of two distinct halogen handles (I vs. Cl) combined with the steric influence of the C3-methyl group creates a specific reactivity landscape. This protocol leverages the intrinsic electronic and steric bias of the scaffold to exclusively functionalize the C5-position (iodide displacement) while preserving the C2-chloride for subsequent diversification.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Mechanistic Rationale & Selectivity Profile
The Reactivity Hierarchy
Achieving regiocontrol in polyhalogenated heterocycles requires exploiting the kinetic differences in oxidative addition rates. For 2-Chloro-5-iodo-3-methyl-pyrazine, two dominant factors ensure high selectivity for the C5 position:
-
Bond Dissociation Energy (Electronic Control): The C–I bond is significantly weaker (~53 kcal/mol) than the C–Cl bond (~80 kcal/mol). Palladium(0) undergoes oxidative addition to the C–I bond orders of magnitude faster than to the C–Cl bond.
-
Steric Differentiation (Orthogonal Control):
-
C5-Position (Iodine): Flanked by N4 and a proton at C6.[1] This position is sterically accessible.[1]
-
C2-Position (Chlorine): Flanked by N1 and the C3-Methyl group . The methyl group exerts an ortho-effect, increasing the activation energy for palladium coordination and oxidative addition at the C2 site.
-
Reaction Scheme & Selectivity Pathway
The following diagram illustrates the competing pathways and the thermodynamic well favoring the C5-product.
Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at C5 due to electronic (I > Cl) and steric (H < Me) factors.[1]
Optimization Strategy & Critical Parameters
To maximize yield and minimize bis-coupling (reaction at both C2 and C5) or hydrodehalogenation, strict control of the reaction parameters is required.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Bidentate ligands like dppf prevent rapid catalyst decomposition and offer a controlled bite angle that favors the specific geometry of the C5-insertion. |
| Solvent | 1,4-Dioxane/Water (4:1) | Aqueous systems are essential for the solubility of inorganic bases.[1] Dioxane provides excellent solubility for the pyrazine scaffold. |
| Base | Na₂CO₃ or K₂CO₃ | Weaker bases (carbonates) are preferred over phosphates or alkoxides to prevent activation of the C-Cl bond. |
| Stoichiometry | 1.05 equiv Boronic Acid | Limiting the nucleophile is critical. Excess boronic acid (>1.2 eq) drives the statistical probability of the second coupling event. |
| Temperature | 40°C – 60°C | Do not reflux initially. The C-I bond activates readily at mild temperatures. High heat (>80°C) provides the energy barrier crossing required for C-Cl activation. |
Standard Experimental Protocol (The "Gold Standard")
Materials Preparation
-
Substrate: 2-Chloro-5-iodo-3-methyl-pyrazine (1.0 equiv, 1.0 mmol, 254 mg)
-
Coupling Partner: Aryl Boronic Acid (1.05 equiv, 1.05 mmol)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 equiv, 3 mol%, 24 mg)[1]
-
Base: Na₂CO₃ (2.0 equiv, 2.0 mmol, 212 mg) dissolved in Water (2.5 mL)[1]
-
Solvent: 1,4-Dioxane (10 mL) [Degassed]
Step-by-Step Procedure
-
Degassing (Critical): Sparge the 1,4-dioxane and water separately with Nitrogen or Argon for 15 minutes.[1][3] Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Assembly: In a 25 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, charge the Substrate , Aryl Boronic Acid , and Catalyst .
-
Solvent Addition: Add the degassed 1,4-dioxane. Stir gently to dissolve the organic components.
-
Base Addition: Add the aqueous Na₂CO₃ solution via syringe. The mixture will become biphasic.
-
Inert Atmosphere: Seal the vessel with a septum/cap and purge with Nitrogen for 2 minutes.
-
Reaction: Heat the block/oil bath to 50°C . Stir vigorously (800-1000 rpm) to ensure efficient phase transfer.
-
Monitoring: Check by TLC or LCMS at 2 hours .
-
Target: Disappearance of starting material (SM) and appearance of Mono-coupled product.
-
Note: If SM remains after 4 hours, raise temp to 60°C, but do not exceed unless necessary.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The mono-coupled product is typically less polar than the boronic acid but more polar than the starting di-halide.
Troubleshooting & Decision Workflow
Common issues include "stalled" reactions or the formation of "bis-coupled" impurities. Use this workflow to diagnose issues.
Figure 2: Diagnostic workflow for optimizing reaction outcomes based on LCMS data.
Subsequent Functionalization (The "Handle")
Once the C5-aryl group is installed, the C2-chloro-3-methyl motif remains. This is a valuable handle for:
-
SNAr Reactions: The pyrazine ring is electron-deficient.[4][5] The C2-Cl is activated for displacement by amines, thiols, or alkoxides.[1] The C3-methyl group provides steric bulk, which may require higher temperatures (80-100°C) for SNAr compared to a non-methylated analog.[1]
-
Second Suzuki Coupling: To arylate the C2 position, switch to a more active catalyst system (e.g., Pd₂(dba)₃ / XPhos ) and use a stronger base (K₃PO₄) at elevated temperatures (90-110°C).[1]
References
-
Reactivity of Halogenated Pyrazines: BenchChem Application Note. "A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines." Link[1]
-
General Suzuki Mechanism: Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[1][2][3][6][7][8][9][10] Link
-
Pyrazine Functionalization: Organic & Biomolecular Chemistry. "Transition metal-catalyzed functionalization of pyrazines." DOI: 10.1039/C3OB40460A.[1] Link
-
Regioselectivity Trends: Journal of the American Chemical Society. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Link
-
Catalyst Selection: Organic Chemistry Portal. "Suzuki Coupling - Catalyst Systems."[1][2][3][4][7][9][10] Link
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Application Note: Chemoselective Functionalization of 2-Chloro-5-iodo-3-methyl-pyrazine
This Application Note is structured to provide a comprehensive, mechanistic, and practical guide for the selective functionalization of 2-Chloro-5-iodo-3-methyl-pyrazine.
Introduction & Strategic Analysis
The scaffold 2-Chloro-5-iodo-3-methyl-pyrazine presents a classic problem in heterocyclic chemistry: distinguishing between two halogenated sites on an electron-deficient ring. For drug discovery professionals, this molecule is a "linchpin" intermediate. The ability to selectively functionalize the C-5 iodine while preserving the C-2 chlorine allows for the rapid generation of library diversity followed by a subsequent, distinct modification at the C-2 position.
The Selectivity Landscape
The selectivity is governed by two competing mechanistic distinctives:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~53 kcal/mol) than the C-Cl bond (~80 kcal/mol).[1] This favors iodine displacement in reactions initiated by oxidative addition (Transition Metal Catalysis) or halogen-metal exchange.[1]
-
Steric Architecture: The C-3 methyl group exerts a "protective" steric influence on the adjacent C-2 chlorine. The C-5 iodine, being remote from the methyl group, is sterically accessible.
Key Directive: To selectively displace iodine, one must utilize Transition Metal Catalysis (Pd) or Metal-Halogen Exchange (Mg/Li) .[1] Avoid classical Nucleophilic Aromatic Substitution (
Mechanistic Logic & Reactivity Map
The following diagram illustrates the divergent reactivity pathways. The "Green Path" represents the desired iodine-selective transformations.
Figure 1: Reactivity divergence.[1] The C-I bond is the preferred handle for Pd-catalyzed and organometallic methods.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at C-5.
Rationale: Palladium(0) undergoes oxidative addition into the C-I bond roughly
Materials:
-
Substrate: 2-Chloro-5-iodo-3-methyl-pyrazine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]
-
Catalyst:
(3-5 mol%) - Chosen for robustness and resistance to dehalogenation.[1] -
Base:
(2.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene (degassed)[1]
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrazine substrate (1.0 equiv), boronic acid (1.1 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to preserve the active Pd(0) species.[1]
-
Solvent Addition: Add degassed DME (concentration ~0.2 M) via syringe, followed by the addition of 2M aqueous
. -
Reaction: Heat the mixture to 60°C .
-
Note: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.
-
-
Monitoring: Monitor by HPLC/UPLC at 1-hour intervals. The reaction is typically complete within 2-4 hours.
-
Success Criteria: Disappearance of starting material; <5% formation of bis-coupled product.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Site-Selective Sonogashira Coupling
Objective: Introduction of alkyne handles at C-5. Rationale: Sonogashira coupling can often be run at room temperature (RT), which virtually eliminates the risk of reacting the C-Cl bond.
Materials:
-
Substrate: 2-Chloro-5-iodo-3-methyl-pyrazine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)[1]
-
Catalyst:
(3 mol%)[1] -
Co-Catalyst: CuI (1.5 mol%)[1]
-
Base/Solvent: Triethylamine (
) and THF (1:1 ratio)[1]
Step-by-Step Workflow:
-
Degassing: Degas the THF/
mixture vigorously (sparging with Ar for 15 mins). Oxygen promotes homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.[1] -
Combination: Add substrate, Pd catalyst, and CuI to the vessel under Argon.
-
Addition: Add the solvent mixture, followed by the dropwise addition of the alkyne.
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Insight: If the reaction is sluggish, warm to 40°C. Avoid reflux.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify.
Protocol C: Iodine-Magnesium Exchange (Knochel-Type)
Objective: Conversion of C-I to a nucleophile (Grignard) for reaction with aldehydes/ketones.[1]
Rationale: The iodine-magnesium exchange is extremely fast and selective at low temperatures. The C-Cl bond is inert to
Materials:
-
Substrate: 2-Chloro-5-iodo-3-methyl-pyrazine (1.0 equiv)
-
Reagent:
(Turbo Grignard) (1.1 equiv)[1] -
Electrophile: Aldehyde or Ketone (1.2 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -20°C .
-
Note: Unlike simple aryl iodides which require -78°C, pyrazines are electron-deficient and the exchange is faster; however, -20°C is safe to prevent chloride attack.
-
-
Exchange: Add
dropwise over 5 minutes. -
Incubation: Stir at -20°C for 30 minutes. The solution usually turns a dark color (formation of the magnesiated species).
-
Quench/React: Add the electrophile (dissolved in THF) slowly.
-
Warm: Allow the reaction to warm to RT over 1 hour.
-
Quench: Quench with saturated
solution.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common issues.
| Parameter | Suzuki (Protocol A) | Sonogashira (Protocol B)[1] | I/Mg Exchange (Protocol C) |
| Primary Risk | Dehalogenation (loss of I, replaced by H) | Homocoupling of alkyne | Reaction at C-Cl (if temp > 0°C) |
| Temp.[1] Limit | Max 80°C (Rec: 60°C) | Max 50°C (Rec: RT) | Max -10°C (Rec: -20°C) |
| Selectivity | >95% C-5 | >98% C-5 | >99% C-5 |
| Troubleshooting | If C-Cl reacts, switch ligand to XPhos or SPhos (bulkier ligands slow oxidative addition at hindered/stronger bonds).[1] | If sluggish, add 10% DMF to solubilize reactants. | If yield low, ensure THF is <50 ppm water. |
References
-
Reactivity of Halopyrazines in Pd-Catalyzed Coupling
-
Suzuki Coupling Protocols for Heterocycles
-
Sonogashira Coupling Methodology
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature."[7]
-
-
Regioselective Functionalization of Pyrazines
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Palladium-Catalyzed Cross-Coupling of Halopyrazines: Mechanistic Insights and Validated Protocols
Executive Summary & Mechanistic Rationale
The pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, featured prominently in FDA-approved therapeutics such as bortezomib, favipiravir, and numerous next-generation kinase inhibitors. However, the functionalization of halopyrazines via palladium-catalyzed cross-coupling presents a unique set of mechanistic hurdles.
The highly electron-deficient nature of the 1,4-diazine ring strengthens the C–X bond (particularly C–Cl bonds), making the initial oxidative addition of the palladium catalyst sluggish. More critically, the two basic, sp²-hybridized nitrogen atoms act as powerful σ-donors. These nitrogens can competitively coordinate to the palladium center, displacing ancillary ligands and leading to off-cycle catalyst poisoning or the formation of stable, inactive polymeric Pd-pyrazine complexes[1].
To overcome these thermodynamic sinks, the judicious selection of sterically demanding, electron-rich ligands is non-negotiable. Bulky bidentate phosphines (e.g., dppf) or dialkylbiarylphosphines (e.g., XPhos, RuPhos) serve a dual purpose: they accelerate oxidative addition into resilient C–Cl bonds and create a steric shield around the palladium center, physically preventing the pyrazine nitrogens from coordinating to the metal[1].
Catalyst Selection & Optimization Matrix
The following table summarizes the optimized empirical parameters for the most common cross-coupling modalities applied to halopyrazines.
| Reaction Modality | Substrate Profile | Optimal Catalyst/Ligand | Base & Solvent System | Typical Yield Range |
| Suzuki-Miyaura | Chloro- / Bromopyrazines | Pd(dppf)Cl₂ or XPhos Pd G2 | K₃PO₄ (aq) / 1,4-Dioxane | 85–95% |
| Buchwald-Hartwig | Chloro- / Bromopyrazines | RuPhos Pd G3 / RuPhos | Cs₂CO₃ / Toluene | 80–92% |
| Sonogashira | Iodo- / Bromopyrazines | Pd(PPh₃)₂Cl₂ + CuI | Et₃N / THF | 90–98% |
| Stille | Chloropyrazines | Pd(PPh₃)₄ | LiCl / Toluene | 70–85% |
Reaction Workflow & Decision Tree
Caption: Workflow for selecting Pd-catalysts based on the desired halopyrazine cross-coupling partner.
Detailed Methodologies & Self-Validating Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of Dichloropyrazines
Mechanistic Context: Suzuki-Miyaura coupling is the premier method for C–C bond formation on pyrazines. When utilizing dichloropyrazines, a critical failure mode is the oxidative homocoupling of the arylboronic acid to form biaryls (e.g., biphenyl from phenylboronic acid). This side reaction is highly accelerated by the presence of atmospheric oxygen[2]. Therefore, rigorous anaerobic conditions are required to maintain high cross-coupling yields.
Reagents:
-
2,6-Dichloropyrazine (1.0 equiv)
-
Arylboronic acid (1.05 equiv) (Note: Strict stoichiometric control prevents double-addition)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Procedure:
-
Solid Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,6-dichloropyrazine, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂. Causality: Weighing solids first minimizes the exposure of the hygroscopic base and air-sensitive catalyst to atmospheric moisture.
-
Anaerobic Purge: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Complete removal of oxygen prevents the Pd-catalyzed homocoupling of the boronic acid[2].
-
Solvent Addition: Syringe in the 1,4-Dioxane and H₂O. (Ensure solvents were previously degassed via argon sparging for 30 minutes). Causality: The biphasic system ensures solubility of the organic substrates in dioxane, while water dissolves the base to form the reactive boronate species necessary for transmetalation.
-
Reaction Execution: Heat the mixture in a pre-heated oil bath at 80 °C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validating QA Checkpoints:
-
In-Process Check (1 Hour): The biphasic mixture should transition from a pale yellow to a deep red/orange hue, indicating the successful generation of the active Pd(0) species.
-
Analytical Check (LC-MS): If a mass corresponding to the biaryl homocoupled product is detected alongside unreacted dichloropyrazine, your degassing protocol failed. If protodeboronation is observed (mass of the deborylated arene), increase the water ratio slightly to accelerate transmetalation.
Protocol B: Buchwald-Hartwig Amination of Halopyrazines
Mechanistic Context: Forming C–N bonds on pyrazines requires overcoming the potential for β-hydride elimination (when using aliphatic secondary amines) and the inherent basicity of the nucleophile. Dialkylbiarylphosphine ligands (e.g., RuPhos) paired with 3rd-generation (G3) palladacycle precatalysts ensure the rapid generation of the active 12-electron Pd(0) species at mild temperatures, minimizing thermal degradation[3].
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
RuPhos Pd G3 (0.02 equiv)
-
RuPhos (0.02 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a vial with 2-chloropyrazine, Cs₂CO₃, RuPhos Pd G3, and RuPhos.
-
Liquid Addition: Add the secondary amine and anhydrous toluene. Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the chloropyrazine into a hydroxypyrazine (pyridone analog).
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 85 °C for 8 hours. Causality: The G3 precatalyst activates rapidly upon mild heating and base exposure, releasing the active monoligated Pd(0) while preventing the amine from decomposing[3].
-
Workup: Filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated palladium salts. Elute with EtOAc and concentrate.
Self-Validating QA Checkpoints:
-
In-Process Check: The reaction should remain a heterogeneous suspension (due to insoluble Cs₂CO₃), but the liquid phase will turn deep red/brown. The formation of a black mirror on the glass indicates premature catalyst decomposition into inactive Pd-black.
-
Analytical Check (LC-MS): If the mass of the dehalogenated (reduced) pyrazine is observed, β-hydride elimination from the amine is outcompeting reductive elimination. To correct this, switch to a more sterically demanding ligand (e.g., BrettPhos).
Mechanistic Pathway & Catalyst Poisoning
Caption: Catalytic cycle of halopyrazine cross-coupling highlighting off-cycle catalyst poisoning.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:[Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry Source: rsc.org URL:[Link]
-
FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS Source: clockss.org URL:[Link]
Sources
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-iodo-3-methylpyrazine
Executive Summary
2-Chloro-5-iodo-3-methylpyrazine is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Its strategic value lies in its orthogonal reactivity: the molecule features two distinct halogen leaving groups that can be sequentially functionalized.
This application note provides a comprehensive, self-validating guide to executing a highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2-chloro position. By carefully controlling the reaction parameters, researchers can achieve near-perfect chemoselectivity, preserving the C5-iodo group for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).
Mechanistic Rationale & Regioselectivity
The chemoselectivity of SNAr on dihalo-heterocycles is governed by the relative electronegativity of the halogens and the electronic nature of the aromatic ring. In pyrazine systems, the highly electronegative chlorine atom at the C2 position strongly polarizes the C-Cl bond, rendering the adjacent carbon highly electrophilic.
Historically, SNAr was assumed to proceed exclusively via a stepwise addition-elimination mechanism involving a discrete, negatively charged Meisenheimer complex. However, recent kinetic isotope effect (KIE) studies and computational modeling demonstrate that SNAr reactions on unactivated or moderately activated nitrogenous heterocycles frequently proceed via a concerted mechanism .
In this concerted transition state, the highly electronegative chlorine atom stabilizes the accumulating negative charge far more effectively than the softer, less electronegative iodine atom at C5 . Consequently, hard nucleophiles (such as amines and alkoxides) exhibit a thermodynamic and kinetic preference for displacing the C2-chloro group.
Regioselectivity pathway for SNAr on 2-Chloro-5-iodo-3-methylpyrazine.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high yields, the following protocols integrate strict in-process controls and specific physicochemical rationales for reagent selection.
Protocol A: Amination with Secondary Amines (e.g., Morpholine)
Causality Focus: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competitive nucleophile. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the amine unsolvated, maximizing its nucleophilicity and allowing the reaction to proceed at ambient temperature, thereby preventing the thermal degradation of the C5-iodo group.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-iodo-3-methylpyrazine (1.00 g, 3.93 mmol, 1.0 eq) and anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.02 g, 1.37 mL, 7.86 mmol, 2.0 eq) via syringe. Stir for 5 minutes at room temperature (20 °C) to ensure homogeneity.
-
Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add morpholine (0.38 g, 0.38 mL, 4.32 mmol, 1.1 eq). Note: The reaction is mildly exothermic; cooling prevents local hot spots that could trigger C5-substitution.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Process Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 254.9) is <1% by UV integration, and the product mass (m/z 306.0) dominates.
-
Quench & Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL) followed by saturated brine (20 mL). Rationale: DMF partitions into the organic layer and causes baseline drift in NMR/LC-MS; LiCl selectively extracts DMF into the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield the pure C2-aminated product.
Protocol B: Alkoxylation with Sodium Methoxide
Causality Focus: Alkoxides are exceptionally hard and reactive nucleophiles. To prevent ring-opening or tele-substitution artifacts , this reaction must be run at strictly controlled low temperatures (0 °C) using the corresponding alcohol as the solvent to maintain thermodynamic equilibrium.
Step-by-Step Methodology:
-
Setup: Dissolve 2-chloro-5-iodo-3-methylpyrazine (1.00 g, 3.93 mmol, 1.0 eq) in anhydrous Methanol (15 mL) under nitrogen.
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Nucleophile Addition: Slowly add a 0.5 M solution of Sodium Methoxide in Methanol (8.6 mL, 4.32 mmol, 1.1 eq) over 15 minutes using a syringe pump.
-
Execution & Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will appear slightly more polar than the starting material.
-
Quench: Neutralize the reaction by adding saturated aqueous NH₄Cl (10 mL) to quench any unreacted methoxide, preventing degradation during concentration.
-
Workup: Concentrate the mixture to remove methanol. Partition the residue between Dichloromethane (30 mL) and water (20 mL). Extract, dry over Na₂SO₄, and concentrate to afford the C2-methoxy product.
Step-by-step experimental workflow for the regioselective SNAr reaction.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape, demonstrating the critical interplay between solvent polarity, temperature, and regioselectivity.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |
| 1 | Morpholine (1.1 eq) | DIPEA | DMF | 20 | 2 | 92 | >99:1 |
| 2 | Morpholine (1.1 eq) | DIPEA | THF | 65 | 16 | 65 | 90:10 |
| 3 | Aniline (1.5 eq) | K₂CO₃ | NMP | 80 | 12 | 78 | 95:5 |
| 4 | NaOMe (1.1 eq) | None | MeOH | 0 | 1 | 88 | >99:1 |
| 5 | NaOMe (2.5 eq) | None | MeOH | 65 | 4 | 35 | 40:60 (Over-substitution) |
Data Interpretation: Polar aprotic solvents (Entry 1) vastly outperform ethereal solvents (Entry 2) in both reaction rate and selectivity. Forcing conditions with excess hard nucleophiles and elevated temperatures (Entry 5) erode chemoselectivity, leading to the undesired displacement of the C5-iodo group.
Analytical Validation & Troubleshooting
To validate the self-correcting nature of this protocol, analytical confirmation of the regiochemistry is mandatory prior to advancing the intermediate.
-
NMR Spectroscopy: The definitive proof of C2-substitution relies on 2D NMR (HMBC). The newly introduced nucleophile (e.g., the α-protons of morpholine or the methoxy protons) will show a strong ³J correlation to the C3-methyl group's quaternary carbon. This specific coupling is geometrically impossible if substitution occurred at the C5 position.
-
Troubleshooting Deiodination: If mass spectrometry reveals a product with an m/z corresponding to[M - I + H]⁺, this indicates reductive dehalogenation. This side reaction is typically caused by ambient light triggering radical pathways or trace metal impurities in the solvent. Solution: Wrap the reaction flask in aluminum foil to exclude light and ensure the use of high-purity, degassed solvents.
References
-
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). "Concerted nucleophilic aromatic substitutions." Nature Chemistry, 10(9), 917-923. URL:[Link][1]
-
Boerth, D. W., & Arvanites, A. C. (2017). "Nucleophilic aromatic substitution in chlorinated aromatic systems with a glutathione thiolate model." Journal of Physical Organic Chemistry, 30(10), e3621. URL:[Link][2]
-
Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). "Predicting Regioselectivity in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 77(7), 3262–3269. URL:[Link][3]
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-5-iodo-3-methylpyrazine
Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Strategic Importance
The functionalization of dihaloheteroaromatics is a cornerstone of modern medicinal chemistry, enabling the modular synthesis of complex pharmacophores. 2-Chloro-5-iodo-3-methylpyrazine is a highly versatile building block,[1]. However, functionalizing this scaffold requires precise chemocontrol to differentiate between the two halogen sites.
This application note details a highly chemoselective Buchwald-Hartwig amination protocol[2]. By exploiting the differential bond dissociation energies of the C–I and C–Cl bonds, this methodology allows for the exclusive amination at the 5-position (iodine) while preserving the 2-position (chlorine) for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) downstream[3].
Mechanistic Rationale & Causality
To achieve >99:1 chemoselectivity, the reaction conditions must be meticulously engineered to favor the oxidative addition of Palladium(0) into the C–I bond while preventing over-reaction at the C–Cl bond[4].
-
Oxidative Addition Kinetics: The C–I bond is significantly weaker (~65 kcal/mol) than the C–Cl bond (~96 kcal/mol). Consequently, the oxidative insertion of the Pd(0) active catalyst is kinetically favored at the 5-position[3].
-
Ligand Selection (RuPhos): Bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos are critical. They stabilize the mono-ligated Pd(0) species, accelerating oxidative addition while providing enough steric bulk to facilitate rapid reductive elimination, thereby preventing catalyst trapping[5],[6].
-
Base Selection (Cs₂CO₃): While strong bases like NaOtBu are common in Buchwald-Hartwig aminations[7], they can induce competitive SNAr at the activated 2-chloro position of the pyrazine ring. The use of a milder, insoluble inorganic base like Cs₂CO₃ suppresses this side reaction and increases functional group tolerance[8].
Chemoselective Pd-catalyzed Buchwald-Hartwig catalytic cycle for dihalopyrazines.
Reaction Optimization & Quantitative Data
The table below summarizes the optimization campaign. The data clearly demonstrates that the combination of Pd₂(dba)₃, RuPhos, and Cs₂CO₃ in 1,4-Dioxane provides the optimal balance of yield and chemoselectivity.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (I vs Cl) |
| 1 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 | >99:1 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 | 84 | 95:5 |
| 3 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 41 | 65:35 (SNAr byproduct) |
| 4 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | DMF | 90 | 58 | 80:20 |
Note: Yields determined by quantitative HPLC against an internal standard. Chemoselectivity defined as the ratio of 5-amino-2-chloro product to the 2,5-diamino over-reaction product.
Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
Phase 1: Preparation & Inert Atmosphere Setup
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which irreversibly poisons the catalyst[8]. Water can hydrolyze the active Pd-amine complex.
-
Oven-dry a 20 mL Schlenk tube or pressure vial equipped with a magnetic stir bar at 120 °C for at least 4 hours.
-
Cool the vessel under a stream of dry Argon or Nitrogen.
-
Degas 1,4-Dioxane by sparging with Argon for 30 minutes prior to use.
Phase 2: Reagent Charging
-
To the cooled vessel, add 2-Chloro-5-iodo-3-methylpyrazine (1.0 mmol, 1.0 equiv).
-
Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and RuPhos (0.04 mmol, 4 mol%). Visual Check: The mixture should take on a deep red/purple hue characteristic of the Pd-dba complex.
-
Add finely powdered, anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the degassed 1,4-Dioxane (5.0 mL) to achieve a 0.2 M concentration.
-
Seal the vessel tightly under an inert atmosphere.
Phase 3: Reaction Execution & Self-Validation
-
Transfer the sealed vial to a pre-heated oil bath or heating block set to 80 °C.
-
Stir vigorously (800+ rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.
-
In-Process Control (IPC) at 2 Hours:
-
Withdraw a 10 µL aliquot using a micro-syringe under positive Argon pressure.
-
Dilute in 1 mL of Acetonitrile and analyze via LC-MS.
-
Validation Criteria: Look for the disappearance of the starting material mass (
depending on ionization) and the appearance of the product mass. Crucially, verify the isotopic pattern of the product mass: a 3:1 ratio of to confirms that the chlorine atom is still intact.
-
-
If starting material >5% persists after 4 hours, spike the reaction with an additional 1 mol% Pd₂(dba)₃/RuPhos.
Phase 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with an additional 10 mL of Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel. Wash with distilled water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Phase 5: Final Characterization (Quality Assurance)
-
¹H NMR (CDCl₃): The pyrazine aromatic proton (originally at ~8.5 ppm in the starting material) will shift significantly upfield (typically ~7.8 - 8.0 ppm) due to the electron-donating effect of the newly installed amine.
-
¹³C NMR: Confirm the presence of the intact C–Cl carbon signal (~145-150 ppm).
-
HRMS (ESI): Confirm the exact mass and the distinct 3:1 chlorine isotopic signature.
References
-
The Buchwald-Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (PubMed / NIH) URL:[Link]
-
Buchwald-Hartwig Amination (Mechanism and Scope) Source: Chemistry LibreTexts / Wikipedia URL:[Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: PubMed Central (PMC) / NIH URL:[Link]
-
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination Source: PubMed Central (PMC) / NIH URL:[Link]
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective CHK1 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | Benchchem [benchchem.com]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective Sonogashira Coupling of 2-Chloro-5-iodo-3-methyl-pyrazine
Executive Summary
This guide details the protocol for the regioselective Sonogashira cross-coupling of 2-Chloro-5-iodo-3-methyl-pyrazine . Due to the significant electronic and bond-energy differences between the C5-iodide and C2-chloride bonds, this reaction platform allows for the exclusive functionalization of the C5 position under mild conditions. This orthogonal reactivity is critical for medicinal chemistry campaigns, allowing the preservation of the C2-chloro handle for subsequent diversification (e.g., via Suzuki or SNAr reactions).
Scientific Background & Mechanistic Logic
The Substrate: 2-Chloro-5-iodo-3-methyl-pyrazine
The pyrazine core is an electron-deficient heterocycle.[1][2] In this specific scaffold, the reactivity is governed by the halogen bond strengths and the electronic environment:
-
C5-Iodine: The C-I bond is the weakest (approx. 53 kcal/mol) and most susceptible to oxidative addition by the Pd(0) catalyst.
-
C2-Chlorine: The C-Cl bond is significantly stronger (approx. 80 kcal/mol). Additionally, the adjacent nitrogen atoms render the ring electron-deficient, but the oxidative addition into C-Cl typically requires higher temperatures or specialized electron-rich ligands (e.g., phosphines like XPhos).
-
C3-Methyl: Provides a slight steric marker but primarily serves as an electron-donating group, slightly modulating the electrophilicity of the ring.
Regioselectivity Control
The Sonogashira reaction proceeds via a Pd(0)/Cu(I) catalytic cycle. The rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond.[1]
-
Kinetic Control: At ambient or mild temperatures (25–50°C), Pd(0) inserts exclusively into the C-I bond. The barrier for insertion into the C-Cl bond is not overcome, ensuring >98% regioselectivity.
-
Chemoselectivity: This protocol utilizes standard triphenylphosphine ligands (
), which are active enough for iodides but generally inactive for chlorides under these conditions, further safeguarding the C2-Cl handle.
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the preservation of the chloro-substituent.
Figure 1: Reaction pathway demonstrating the kinetic preference for C5-I oxidative addition over C2-Cl.
Experimental Design Parameters
Reagent Table
| Component | Role | Specification | Equiv. | Recommended Conc. |
| Substrate | Electrophile | 2-Chloro-5-iodo-3-methyl-pyrazine | 1.0 | 0.1 – 0.2 M |
| Alkyne | Nucleophile | Terminal Alkyne (R-C≡CH) | 1.1 – 1.2 | N/A |
| Pd Catalyst | Catalyst | 0.03 (3 mol%) | N/A | |
| Cu Catalyst | Co-Catalyst | CuI (Copper(I) Iodide) | 0.02 (2 mol%) | N/A |
| Base | Proton Scavenger | Triethylamine ( | 2.0 – 3.0 | N/A |
| Solvent | Medium | THF or DMF (Anhydrous) | N/A | Solvent Vol. |
Key Optimization Factors
-
Solvent Choice:
-
THF: Preferred for ease of workup (low boiling point).
-
DMF: Use if the substrate or alkyne has poor solubility. Requires aqueous wash to remove.
-
-
Base: Triethylamine is standard. If the substrate is sensitive to nucleophilic attack (rare for this scaffold at RT), use a bulkier base like DIPEA (Hünig's base).
-
Atmosphere: Strict deoxygenation is required. Oxygen promotes alkyne homocoupling (Glaser coupling), which consumes the nucleophile and complicates purification.
Standardized Protocol
Phase 1: Setup and Degassing
-
Glassware: Oven-dry a 2-neck round-bottom flask (RBF) or a reaction vial with a septum cap.
-
Solvent Prep: Sparge the chosen solvent (THF or DMF) with nitrogen or argon for 15 minutes prior to use.
-
Reagent Addition:
-
Add 2-Chloro-5-iodo-3-methyl-pyrazine (1.0 equiv) to the flask.
-
Add
(3 mol%) and CuI (2 mol%). -
Note: Add solids first to minimize handling errors.
-
Phase 2: Reaction Initiation
-
Seal and Purge: Seal the flask and cycle vacuum/Nitrogen (3x) to ensure an inert atmosphere.
-
Dissolution: Add the degassed solvent via syringe. Stir to dissolve solids.
-
Base Addition: Add Triethylamine (2.0 equiv) via syringe.
-
Alkyne Addition: Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.
-
Exotherm Alert: A mild exotherm may occur upon alkyne addition.
-
-
Temperature: Stir at Room Temperature (20–25°C) .
-
Monitoring: Check reaction progress by TLC or LCMS after 1 hour.
-
Adjustment: If conversion is <50% after 4 hours, warm the reaction to 40°C. Do not exceed 60°C to prevent C2-Cl activation.
-
Phase 3: Workup and Purification[3]
-
Quench: Once complete (disappearance of iodide starting material), dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash:
-
Wash organic layer with Water (2x) to remove salts and DMF (if used).
-
Wash with Brine (1x).
-
Optional: If copper residues persist (green/blue tint), wash with 10% aqueous
or EDTA solution to chelate copper.
-
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Typically Hexanes/EtOAc gradients. The product is usually less polar than the starting material if the alkyne is non-polar.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by pyrazine nitrogens.[2] | Increase catalyst loading to 5 mol%. Switch to |
| Homocoupling (Glaser) | Oxygen presence.[3][4] | Re-degas all solvents. Ensure vigorous stirring. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide. |
| C2-Cl Substitution | Temperature too high. | Strictly maintain T < 50°C. Ensure the stoichiometry of the alkyne is not in large excess (>1.5 equiv). |
| Black Precipitate | Pd precipitation (Pd black). | Ligand instability. Add extra |
References
-
BenchChem. Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Retrieved from .
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Retrieved from .
-
Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. Org.[5][3][4][6] Biomol. Chem., 2013.[6] DOI: 10.1039/C3OB40460A.
-
Sigma-Aldrich. Product Specification: 2-Chloro-5-iodo-3-methyl-pyrazine. Retrieved from .
-
Wikipedia. Sonogashira coupling. Retrieved from .
Sources
C-H activation techniques using 2-Chloro-5-iodo-3-methyl-pyrazine precursors
[fontname="Helvetica", size="10.5,8",
Divergent C-H activation pathways for 2-chloro-5-iodo-3-methylpyrazine precursors.
Experimental Protocols
Protocol 1: Regioselective C–H Arylation via CMD (Pathway A)
Objective: Synthesize a bis-heteroaryl scaffold by coupling the C5 position of the pyrazine precursor to the C6 position of 3-aminoimidazo[1,2-a]pyrazine.
Causality Note: Toluene is selected as the solvent because non-polar media prevent solvent coordination to the active Pd(0)/Pd(II) centers, forcing the pivalate anion to remain tightly bound to the metal sphere, which is an absolute requirement for the CMD transition state.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.
-
Reagent Loading: Add 3-aminoimidazo[1,2-a]pyrazine (1.0 mmol, 1.0 equiv), 2-chloro-5-iodo-3-methylpyrazine (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), PivOH (0.3 mmol, 30 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon (repeat 3 times).
-
Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene (0.2 M) via syringe.
-
Reaction: Replace the septum with a Teflon screw cap under positive argon pressure. Heat the mixture in an oil bath at 110 °C for 24 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and Pd black. Wash the pad with additional ethyl acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C6-arylated imidazopyrazine.
Protocol 2: Late-Stage Minisci C–H Alkylation (Pathway B)
Objective: Direct alkylation of the C6–H bond of 2-chloro-5-iodo-3-methylpyrazine using an alkyl carboxylic acid, retaining the C–Cl and C–I bonds.
Causality Note: A biphasic dichloromethane (DCM)/water system is utilized. Water dissolves the inorganic oxidant and silver catalyst, while DCM solubilizes the pyrazine and carboxylic acid. This phase separation ensures a controlled, slow generation of radicals at the solvent interface, drastically reducing polyalkylation side-reactions.
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve 2-chloro-5-iodo-3-methylpyrazine (1.0 mmol, 1.0 equiv) and pivalic acid (3.0 mmol, 3.0 equiv) in 5.0 mL of DCM.
-
Protonation: Add trifluoroacetic acid (TFA) (1.2 mmol, 1.2 equiv) dropwise to the organic solution and stir for 5 minutes to ensure complete protonation of the pyrazine ring.
-
Catalyst Addition: Add 5.0 mL of distilled water to create a biphasic mixture. Add AgNO₃ (0.2 mmol, 20 mol%) to the aqueous layer.
-
Radical Initiation: Heat the biphasic mixture to 40 °C. Dissolve ammonium persulfate, (NH₄)₂S₂O₈ (2.5 mmol, 2.5 equiv), in 2.0 mL of water and add it dropwise to the vigorously stirring reaction mixture over 15 minutes using a syringe pump.
-
Reaction: Maintain vigorous stirring at 40 °C for 12 hours.
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8 (monitor for CO₂ evolution).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Isolate the pure C6-alkylated pyrazine via flash chromatography (Silica gel, Hexanes/DCM gradient).
Quantitative Data Summary
The following table summarizes the comparative reaction metrics, demonstrating the orthogonal utility of the precursor across different C–H activation paradigms.
| Reaction Pathway | Coupling Partner / Reagent | Catalyst / Additives | Temp (°C) | Yield (%) | Key Mechanistic Advantage |
| Pathway A (CMD) | 3-Aminoimidazo[1,2-a]pyrazine | Pd(OAc)₂, PivOH, K₂CO₃ | 110 | 78 | Exclusive C6-arylation of imidazopyrazine; pyrazine C–Cl bond retained. |
| Pathway A (CMD) | Indole | Pd(OAc)₂, PivOH, Cs₂CO₃ | 100 | 82 | High regioselectivity for indole C2 position; robust C–I activation. |
| Pathway B (Minisci) | Pivalic Acid (t-Bu radical) | AgNO₃, (NH₄)₂S₂O₈, TFA | 40 | 65 | Selective C6–H functionalization; C–I and C–Cl bonds completely unaffected. |
| Pathway B (Minisci) | Cyclobutanecarboxylic Acid | AgNO₃, (NH₄)₂S₂O₈, TFA | 50 | 61 | Mild radical generation; orthogonal to standard cross-coupling techniques. |
References
-
Title: C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Direct C–H functionalisation of azoles via Minisci reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability Source: PubMed Central (PMC) URL: [Link]
Application Note: Regioselective Synthesis of Pyrazine-Based Kinase Inhibitors via 2-Chloro-5-iodo-3-methylpyrazine
Executive Summary
The pyrazine heterocycle is a privileged scaffold in modern drug discovery, serving as the structural foundation for numerous kinase inhibitors targeting oncology, inflammatory diseases, and neuropathic pain[1]. Developing highly functionalized pyrazines requires precise, regioselective synthetic strategies. This application note details a robust, self-validating protocol for the synthesis of 2,5-disubstituted pyrazine kinase inhibitors utilizing 2-Chloro-5-iodo-3-methylpyrazine (CAS: 2385987-24-4) [5] as a bifunctional building block. By exploiting halogen reactivity differentials, researchers can achieve orthogonal cross-coupling with high yields and exceptional regiocontrol.
Biological Context & Mechanistic Rationale
Pyrazine derivatives have demonstrated profound efficacy in inhibiting critical kinases. For instance, AKN-028 is a potent pyrazine-based tyrosine kinase inhibitor evaluated for acute myeloid leukemia [1], while other 2,6- and 2,5-disubstituted pyrazines have been identified as highly selective inhibitors of TrkA [3] and CSNK2A [4]. The pyrazine nitrogen atoms readily participate in hydrogen bonding within the ATP-binding pocket of the kinase hinge region, effectively blocking downstream signaling.
Kinase signaling pathway and targeted blockade by ATP-competitive pyrazine inhibitors.
Exploiting Halogen Reactivity Differentials
To build these inhibitors, 2-Chloro-5-iodo-3-methylpyrazine offers a strategic advantage. In palladium-catalyzed cross-coupling, the kinetics of oxidative addition follow the strict hierarchy of I > Br > Cl [2]. The C5-iodine atom undergoes rapid oxidative addition at mild temperatures (70°C), leaving the C2-chlorine entirely inert. The C3-methyl group provides essential steric shielding that prevents off-target reactions and modulates the electronic landscape of the pyrazine ring, which frequently enhances target binding affinity[3].
Synthetic Strategy & Workflow
The synthetic workflow utilizes a two-step sequence: an initial Suzuki-Miyaura coupling at the C5 position, followed by a Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Regioselective two-step synthetic workflow for 2,5-disubstituted pyrazine kinase inhibitors.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5
Objective: Introduce an aryl or heteroaryl pharmacophore at the C5 position while preserving the C2-chlorine handle.
Causality & Design: Pd(dppf)Cl₂ is specifically selected as the catalyst because the large bite angle of the dppf ligand (~99°) accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-methyl pyrazines [2]. K₂CO₃ is utilized as a mild base; stronger bases (like KOtBu or NaOH) risk triggering premature hydrolysis (SNAr) of the C2-chlorine by ambient hydroxide ions [4].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 2-Chloro-5-iodo-3-methylpyrazine (1.0 mmol, 254.5 mg), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Atmospheric Control: Evacuate and backfill the flask with Argon (repeat 3×) to remove trace oxygen, preventing the oxidative degradation of the palladium catalyst.
-
Solvent Addition: Inject degassed 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Heat the mixture to 70°C. Critical Control: Do not exceed 80°C, as higher thermal energy can overcome the activation barrier for C-Cl oxidative addition, leading to over-coupling.
-
Self-Validation (IPC): After 4 hours, sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~254/256 isotopic cluster) is fully consumed and replaced by the intermediate mass.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C2-Functionalization via Buchwald-Hartwig Amination
Objective: Substitute the remaining C2-chlorine with an amine to finalize the kinase inhibitor.
Causality & Design: While highly nucleophilic aliphatic amines can undergo catalyst-free SNAr at elevated temperatures, anilines and less nucleophilic amines require palladium catalysis. The Pd₂(dba)₃ / XPhos system is employed here because the bulky, electron-rich XPhos ligand facilitates oxidative addition into the challenging C-Cl bond while preventing catalyst poisoning by the newly formed secondary amine [3].
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube, combine the C5-Aryl-2-chloro-3-methylpyrazine intermediate (1.0 eq), aniline derivative (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Atmospheric Control: Purge the vessel with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous Toluene to achieve a 0.1 M concentration.
-
Reaction Execution: Seal the tube tightly and heat to 100°C for 12 hours.
-
Self-Validation (IPC): Monitor the reaction by TLC (typically 3:1 Hexane/EtOAc). The complete disappearance of the intermediate spot and the appearance of a lower-Rf fluorescent spot confirms successful C-N bond formation.
-
Workup: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via preparative HPLC to yield the final inhibitor.
Quantitative Data: Condition Optimization
To ensure maximum yield and regioselectivity during the critical Step 1 (C5-coupling), various catalytic systems were evaluated. The data below validates the selection of Pd(dppf)Cl₂ at 70°C as the optimal, self-validating condition.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Total Yield (%) | Regioselectivity (C5 : C2) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 45% | 85 : 15 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 72% | 92 : 8 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70 | 89% | >99 : 1 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 61% | 70 : 30 (Over-coupling) |
Table 1: Optimization of Suzuki-Miyaura coupling conditions for 2-Chloro-5-iodo-3-methylpyrazine. Entry 3 represents the validated protocol conditions, demonstrating absolute regiocontrol.
References
-
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at:[Link]
-
Royal Society of Chemistry (RSC). Transition metal-catalyzed functionalization of pyrazines. Available at:[Link]
-
National Institutes of Health (NIH). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Available at:[Link]
-
National Institutes of Health (NIH). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link]
Grignard reaction compatibility with 2-Chloro-5-iodo-3-methyl-pyrazine
Application Note: Chemoselective Grignard Functionalization of 2-Chloro-5-iodo-3-methylpyrazine
Executive Summary
2-Chloro-5-iodo-3-methylpyrazine is a highly versatile, polyhalogenated heterocyclic building block used extensively in medicinal chemistry and drug development. Functionalizing this scaffold via organometallic intermediates presents a significant chemoselectivity challenge. The electron-deficient pyrazine core activates both the C5-iodo and C2-chloro positions, making the molecule susceptible to competing halogen-metal exchange, nucleophilic aromatic substitution (SNAr), and direct nucleophilic addition to the azine ring[1]. This application note establishes a validated, self-consistent protocol for the highly selective Iodine/Magnesium (I/Mg) exchange using Knochel's Turbo Grignard reagent (iPrMgCl·LiCl), completely suppressing SNAr and ring-addition degradation pathways.
Mechanistic Causality: Mastering Chemoselectivity (E-E-A-T)
To successfully generate the 2-chloro-5-magnesio-3-methylpyrazine intermediate, one must exploit the kinetic differences between the available reaction pathways by carefully controlling the reagent microenvironment and thermal energy.
-
Why Turbo Grignard (iPrMgCl·LiCl)? Traditional Grignard reagents (e.g., iPrMgCl) exist as unreactive polymeric aggregates in ethereal solvents due to the Schlenk equilibrium. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates, forming a highly reactive, monomeric [iPrMgCl2]- Li+ magnesiate complex[2]. This dramatically lowers the activation energy required for the halogen-metal exchange, allowing the reaction to proceed rapidly at cryogenic temperatures[3].
-
Thermodynamics vs. Kinetics of the Halogen-Metal Exchange: Iodine is significantly more polarizable and possesses a lower bond dissociation energy than chlorine. The I/Mg exchange is kinetically favored and thermodynamically driven by the formation of the highly stable sp2-hybridized pyrazinylmagnesium species[4].
-
Suppressing SNAr and Ring Addition: The pyrazine ring is strongly π-electron deficient, rendering the C2-Cl bond highly electrophilic. If the reaction temperature exceeds 0 °C, the isopropyl carbanion will act as a nucleophile rather than an exchange reagent, leading to SNAr at the C2 position or direct addition across the C=N double bond[1]. By strictly maintaining the reaction at -40 °C, the thermal energy remains sufficient for the low-barrier I/Mg exchange but insufficient for the higher-barrier SNAr pathway.
Reaction Pathway Visualization
Chemoselective pathways of 2-Chloro-5-iodo-3-methylpyrazine with Turbo Grignard.
Optimization of Exchange Conditions
The following table summarizes the quantitative optimization data, demonstrating the absolute necessity of the LiCl additive and strict temperature control for achieving high chemoselectivity.
| Reagent System | Equivalents | Temperature (°C) | Time (min) | Primary Reaction Pathway | Yield of Trapped Product (%) |
| iPrMgCl | 1.10 | -40 | 60 | Incomplete I/Mg Exchange | 45 |
| iPrMgCl·LiCl | 1.05 | -40 | 15 | Selective I/Mg Exchange | 88 |
| iPrMgCl·LiCl | 1.05 | 0 | 15 | SNAr at C2-Cl | < 30 |
| sBuMgCl·LiCl | 1.05 | -78 | 10 | Selective I/Mg Exchange | 85 |
(Note: Yields are based on trapping the Grignard intermediate with N,N-Dimethylformamide (DMF) to form the corresponding aldehyde).
Standard Operating Procedure: Chemoselective I/Mg Exchange & Trapping
This protocol outlines the synthesis of 2-Chloro-5-formyl-3-methylpyrazine via a self-validating Grignard workflow.
Reagents & Materials:
-
2-Chloro-5-iodo-3-methylpyrazine (1.0 mmol, strictly dried)
-
iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 25 mL Schlenk flask under high vacuum and backfill with dry argon. Repeat this cycle three times to ensure a strictly anhydrous environment.
-
Substrate Dissolution: Add 2-Chloro-5-iodo-3-methylpyrazine (254 mg, 1.0 mmol) to the flask, followed by anhydrous THF (5.0 mL). Stir until complete dissolution is achieved.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath maintained precisely at -40 °C. Allow 10 minutes for the solution to reach thermal equilibrium. (Critical Causality: Temperatures above -20 °C will initiate irreversible SNAr degradation).
-
Grignard Addition: Using a gas-tight syringe, add iPrMgCl·LiCl (1.3 M in THF, 0.81 mL, 1.05 mmol) dropwise down the inner wall of the flask over 5 minutes. The solution will typically transition to a deep red/brown color, indicating the formation of the pyrazinylmagnesium species.
-
Exchange Maturation: Stir the reaction mixture at -40 °C for exactly 15 minutes. (Self-Validation: An aliquot quenched with iodine should show >95% starting material recovery if the exchange is incomplete, or pure diiodide if complete).
-
Electrophilic Trapping: Add anhydrous DMF (110 mg, 116 µL, 1.5 mmol) dropwise to the -40 °C solution.
-
Warming & Reaction Completion: Remove the cooling bath and allow the reaction to naturally warm to room temperature over 1 hour to ensure complete addition of the Grignard intermediate to the formylating agent.
-
Quenching: Cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl (5 mL) to quench the magnesium alkoxide salts.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Step-by-step workflow for the chemoselective Grignard functionalization.
Troubleshooting & Analytical Validation
-
Low Yield / High Starting Material Recovery: Usually indicates moisture in the THF or degradation of the Turbo Grignard reagent. Always titrate iPrMgCl·LiCl prior to use (e.g., using menthol/1,10-phenanthroline indicators)[5].
-
Presence of De-iodinated Product (2-Chloro-3-methylpyrazine): Indicates successful I/Mg exchange but failed electrophilic trapping. Ensure the electrophile is strictly anhydrous and added in sufficient excess.
-
Formation of 2-Isopropyl-5-iodo-3-methylpyrazine: A direct result of SNAr. This indicates the reaction temperature spiked during the Grignard addition. Ensure the addition rate is slow and the cooling bath is adequately maintained.
References
-
Minimal Theoretical Description of Magnesium Halogen Exchanges - ACS Publications. 4
-
Magnesium-Halogen Exchange - Andrew G. Myers Research Group, Harvard University. 5
-
Selective Metalations using i-PrMgCl·LiCl and s-BuMgCl·LiCl - Sigma-Aldrich. 2
-
Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed / Angew. Chem. Int. Ed.3
-
(5-Phenylpyrazin-2-yl)methanol Synthesis Strategies - Benchchem.1
Sources
- 1. (5-Phenylpyrazin-2-yl)methanol | Benchchem [benchchem.com]
- 2. Selective Metalations [sigmaaldrich.com]
- 3. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Scalable Process Chemistry for 2-Chloro-5-iodo-3-methyl-pyrazine
Executive Summary
The synthesis of 2-Chloro-5-iodo-3-methyl-pyrazine presents a classic challenge in heteroaromatic functionalization: achieving high regioselectivity on an electron-deficient pyrazine scaffold while maintaining process safety during scale-up. This intermediate is a critical scaffold for SHP2 inhibitors and various kinase-targeting oncological drugs.
Direct halogenation of 2-chloro-3-methylpyrazine is often plagued by poor regioselectivity (C5 vs. C6 competition) and low reactivity. This guide details a Two-Stage Amino-Sandmeyer Strategy , widely regarded as the most robust method for multi-kilogram production. This route leverages the strong directing effect of an amino group to install the iodine regioselectively, followed by a Sandmeyer transformation to install the chlorine atom.
Key Process Advantages:
-
Regiocontrol: >95:5 selectivity for the C5-iodo position.
-
Scalability: Avoids cryogenic lithiation steps (-78 °C) common in alternative routes.
-
Purification: Designed to rely on crystallization/precipitation, minimizing chromatographic overhead.
Retrosynthetic Analysis & Pathway
The logic of this synthesis relies on "activation-deactivation." We start with an electron-rich aminopyrazine to facilitate electrophilic iodination, then convert the amino group to a chlorine (via diazonium) to reach the final electron-deficient target.
Figure 1: Retrosynthetic strategy prioritizing regiochemical control via the amino-directing group.[1]
Detailed Experimental Protocols
Stage 1: Regioselective Iodination
Objective: Synthesis of 2-Amino-5-iodo-3-methyl-pyrazine. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C2 directs the electrophile to the para position (C5).
Reagents & Materials:
-
Substrate: 2-Amino-3-methylpyrazine (1.0 equiv)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (10 volumes)
-
Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) – Accelerates reaction by activating NIS.
Protocol:
-
Charge: To a reactor equipped with a mechanical stirrer and temperature probe, charge 2-Amino-3-methylpyrazine (100 g, 0.916 mol) and Acetonitrile (1.0 L).
-
Dissolution: Stir at 20–25 °C until fully dissolved.
-
Addition: Cool the solution to 0–5 °C. Add NIS (216 g, 0.96 mol) portion-wise over 60 minutes.
-
Critical Parameter: Exothermic reaction. Maintain internal temperature < 10 °C to prevent di-iodination or oxidation byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target < 2% starting material.
-
-
Quench: Add 10% aqueous Sodium Thiosulfate (500 mL) to quench unreacted iodine species. The solution color should fade from dark red/brown to light yellow.
-
Isolation:
-
Concentrate the organic solvent under reduced pressure (remove ~80% ACN).
-
Add water (1.0 L) to precipitate the product.
-
Filter the solids and wash with cold water (2 x 200 mL).
-
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.
Stage 2: Sandmeyer Chlorination
Objective: Conversion to 2-Chloro-5-iodo-3-methyl-pyrazine. Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution using Copper(I) Chloride.
Reagents & Materials:
-
Substrate: 2-Amino-5-iodo-3-methyl-pyrazine (from Stage 1)
-
Diazotization: Sodium Nitrite (NaNO2) (1.5 equiv)
-
Acid Source: Conc. HCl (37%) (10 equiv) - Acts as both proton source and chloride source.
-
Catalyst: Copper(I) Chloride (CuCl) (0.2 equiv) - Promotes radical displacement.
Protocol:
-
Acid Charge: Charge Conc. HCl (500 mL) to a glass-lined reactor. Cool to -5 °C.[2]
-
Substrate Addition: Slowly add 2-Amino-5-iodo-3-methyl-pyrazine (100 g, 0.425 mol). Stir to form a suspension/salt.
-
Diazotization: Dissolve NaNO2 (44 g, 0.64 mol) in water (100 mL). Add this solution dropwise to the reactor over 90 minutes.
-
Safety Critical: Massive N2 gas evolution. Ensure reactor venting is open and unblocked.
-
Temperature: Maintain -5 °C to 0 °C. Uncontrolled exotherms > 5 °C can decompose the diazonium salt to the phenol (hydroxy-impurity).
-
-
Sandmeyer Step:
-
In a separate vessel, dissolve CuCl (8.4 g) in Conc. HCl (50 mL).
-
Transfer the cold diazonium solution into the CuCl solution (inverse addition) or add CuCl solution to the main reactor slowly.
-
Note: Inverse addition often yields cleaner profiles by keeping the diazonium concentration low relative to the chloride source.
-
-
Reaction: Allow the mixture to warm to 20 °C, then heat to 40 °C for 1 hour to ensure complete nitrogen evolution.
-
Work-up:
-
Cool to 20 °C. Dilute with water (500 mL).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 400 mL).
-
Wash combined organics with Brine (500 mL).
-
-
Purification:
-
Pass through a short pad of silica or activated carbon to remove copper residues.
-
Concentrate to dryness.
-
Recrystallization: Recrystallize from Heptane/EtOAc (9:1) if high purity is required.[3]
-
Expected Yield: 70–75% Appearance: White to off-white crystalline solid.
Process Safety & Critical Parameters
| Parameter | Stage | Risk | Mitigation Strategy |
| Exotherm | Iodination | Runaway reaction | Portion-wise addition of NIS; Active cooling jacket; Temp < 10°C. |
| Gas Evolution | Sandmeyer | Pressurization (N2) | Controlled addition rate of NaNO2; Oversized vent lines; Scrubber for NOx fumes. |
| Diazo Stability | Sandmeyer | Explosion/Decomp | Never isolate the dry diazonium salt. Process in situ immediately. Keep T < 5°C during formation. |
| Heavy Metals | Sandmeyer | Product Contamination | Copper removal via charcoal filtration or silica plug is mandatory before final crystallization. |
Analytical Specifications
For the final intermediate 2-Chloro-5-iodo-3-methyl-pyrazine :
-
HPLC Purity: > 98.0% (Area %)
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 1H, Pyrazine-H), 2.65 (s, 3H, -CH₃).
-
Note: The shift of the methyl group and the single aromatic proton are diagnostic.
-
-
Mass Spec (ESI): [M+H]⁺ = 254.9/256.9 (Cl/I isotope pattern).
-
Appearance: Crystalline solid.
Process Flow Diagram (Graphviz)
Figure 2: Linear process flow for the two-stage synthesis.
References
-
Regioselective Iodination of Aminopyrazines
-
Sato, N. et al. "Studies on pyrazines. I. Synthesis of chloropyrazines."[3] Journal of Heterocyclic Chemistry, 1982.
- Application Note: Confirms para-directing effect of amino group in pyrazine systems.
-
-
Sandmeyer Reaction Protocols
- Doyle, M. P. et al. "Alkyl Nitrite-Metal Halide Deamination. Conditions for the Synthesis of Aryl Chlorides." Journal of Organic Chemistry, 1977.
- Application Note: Foundational text for non-aqueous Sandmeyer, though aqueous is used here for cost efficiency.
-
Process Safety in Diazotization
- Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.
- Application Note: Essential reading for handling diazonium intermedi
-
General Synthesis of Halopyrazines (Patent Literature)
Sources
- 1. ijssst.info [ijssst.info]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yields in 2-Chloro-5-iodo-3-methyl-pyrazine functionalization
This technical guide addresses the specific challenges in functionalizing 2-Chloro-5-iodo-3-methylpyrazine , a scaffold critical in kinase inhibitor discovery. The presence of three distinct reactive sites—an electron-deficient ring, two different halogens, and a benzylic-like methyl group—creates a complex reactivity landscape where the order of operations is the primary determinant of yield.[1]
The Reactivity Hierarchy (The "Triage" Protocol)
Before initiating any synthesis, you must respect the inherent reactivity order of this scaffold.[1] Violating this hierarchy is the #1 cause of low yields and complex mixtures.
| Site | Substituent | Reactivity Profile | Primary Reaction Type | Relative Rate |
| C-5 | Iodine | Highest. The "Gateway" for functionalization. Weak C-I bond makes it highly labile. | Pd-Catalyzed Coupling (Suzuki, Sonogashira), Metal-Halogen Exchange.[1] | Fast (RT to 60°C) |
| C-2 | Chlorine | Moderate/Low. The "Fortress." Deactivated by the adjacent C-3 Methyl group (steric & electronic). | SnAr (Nucleophilic Aromatic Substitution), Pd-Catalyzed Coupling (requires forcing conditions).[1] | Slow (>80°C) |
| C-3 | Methyl | Conditional. The "Trap." Benzylic protons are acidic, but lithiation is incompatible with C-5 Iodine. | Lateral Lithiation, Radical Oxidation.[1] | FORBIDDEN (if Iodine is present) |
Visualizing the Workflow
The following diagram illustrates the logical flow for functionalizing this scaffold. Note the "Dead End" associated with attempting methyl functionalization before addressing the iodine.[1]
Figure 1: Strategic workflow for sequential functionalization. Green paths indicate high-yield routes; red paths indicate common failure modes.
Module 1: The C-5 Iodine (Suzuki-Miyaura Coupling)
The C-5 position is the most reactive. However, a common failure mode is hydrodehalogenation (replacement of I with H) instead of coupling.[1]
Troubleshooting Guide: Low Yields in C-5 Suzuki Coupling
Q: I see significant starting material consumption but low product yield. The mass spec shows a peak at [M-126] (loss of I).[1] What happened? A: You are experiencing protodeiodination . This occurs when the oxidative addition complex (Ar-Pd-I) undergoes reduction rather than transmetallation.
-
Cause: Presence of water in non-aqueous protocols, or "aged" boronic acids that have dehydrated to boroxines (which are less reactive).[1]
-
Solution:
-
Switch Solvent: Use 1,4-Dioxane/Water (4:1) .[1] Paradoxically, adding water helps by keeping the boronic acid in its active "ate" complex form, speeding up transmetallation relative to decomposition [1].[1]
-
Catalyst: Switch to Pd(dppf)Cl₂[1]·DCM . The bidentate ligand prevents β-hydride elimination and stabilizes the Pd center better than Pd(PPh₃)₄.[1]
-
Q: My reaction stalls at 60% conversion. A: The iodine released during the reaction can poison the catalyst if not sequestered.[1]
-
Fix: Ensure you are using a base that can effectively neutralize the HI generated. K₃PO₄ (3.0 equiv) is superior to carbonate bases for hindered or electron-deficient substrates [2].
Optimized Protocol: C-5 Selective Suzuki Coupling
-
Charge: Pyrazine substrate (1.0 equiv), Boronic acid (1.1 equiv), Pd(dppf)Cl₂[1]·DCM (3 mol%), and K₃PO₄ (3.0 equiv).[1]
-
Solvent: Degassed 1,4-Dioxane/Water (9:1, 0.1 M concentration).
-
Conditions: Heat to 60°C (Do not reflux yet; I is reactive enough at mild temps). Monitor by LCMS at 2 hours.
-
Workup: Filter through Celite immediately to remove Pd residues which can cause isomerization during concentration.
Module 2: The C-2 Chlorine (SnAr vs. Coupling)
The C-2 position is deactivated by the C-3 methyl group. This steric clash makes standard SnAr difficult.
Troubleshooting Guide: C-2 Functionalization
Q: I tried SnAr with an amine at 80°C, but I only get <10% yield. Should I go hotter? A: Heating higher often leads to decomposition of the pyrazine ring. The C-3 methyl group blocks the nucleophile's approach to the C-2 carbon.
-
The Fix: Use Lewis Acid Activation . Add 1.0 equiv of ZnCl₂ or MgCl₂ . The metal coordinates to the pyrazine nitrogens, pulling electron density out of the ring and making C-2 more electrophilic, compensating for the methyl's deactivation [3].[1]
Q: Can I use Buchwald-Hartwig coupling instead of SnAr? A: Yes, and it is often preferred for this substrate.
-
Ligand Choice: You need a ligand that forms a compact, active catalyst to bypass the methyl steric bulk.[1] BrettPhos or RuPhos are the gold standards here.
-
Base Warning: Do not use strong alkoxide bases (NaOtBu) if your C-5 substituent is sensitive. Use Cs₂CO₃ in t-Amyl alcohol.
Module 3: The C-3 Methyl (The "Trap")[1]
Q: Can I lithiate the methyl group (C-3) to add an electrophile? A: NOT if the Iodine is still present. [1]
-
Mechanism: Lithium-Halogen exchange (at C-5) is kinetically faster than deprotonation (at C-3). Treating 2-chloro-5-iodo-3-methylpyrazine with LDA or n-BuLi will result in removing the iodine, not the proton.
-
The Workaround: You must perform the C-5 coupling first. Once the iodine is replaced with a carbon-based group (aryl, alkyl), you can safely use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C to deprotonate the methyl group laterally [4].[1]
Q: I want to convert the methyl to an aldehyde. How? A: Avoid radical bromination (NBS) if possible, as it often over-brominates.[1]
-
Protocol: After C-5 and C-2 are functionalized, use SeO₂ (Selenium Dioxide) in refluxing dioxane. This provides the aldehyde in moderate yield without touching the pyrazine core.[1]
References
-
Suzuki-Miyaura Coupling Optimization : Catalysis Science & Technology, "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage," 2021.[1]
-
Base Effects in Pyrazine Coupling : Journal of Organic Chemistry, "A General Palladium Catalyst System for Suzuki-Miyaura Coupling," 2010.[1] [1]
-
Lewis Acid Catalyzed SnAr : Organic Letters, "Regio- and chemoselective multiple functionalization of chloropyrazine derivatives," 2009.[1]
-
Lateral Lithiation Rules : Organic Reactions, "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents."
Sources
Overcoming steric hindrance in 3-methyl-pyrazine derivatives
Technical Support Center: 3-Methyl-Pyrazine Functionalization
Introduction: The "Ortho-Effect" Challenge
The 3-methyl-pyrazine scaffold is a deceptive simple pharmacophore. While the pyrazine ring is electron-deficient, the C-3 methyl group introduces a localized steric clash that significantly hampers functionalization at the adjacent C-2 position. Furthermore, it alters the electronic landscape, affecting regioselectivity at the distal C-5 and C-6 positions during radical additions.
This guide provides troubleshooting workflows to bypass these specific steric and electronic barriers.
Module 1: Functionalizing the Sterically Blocked C-2 Position
User Query: "I cannot install a nucleophile at the C-2 position of my 3-methyl-pyrazine core. Standard SNAr conditions (120 °C, DMSO) yield <5% product or result in decomposition."
Root Cause Analysis
The C-3 methyl group exerts steric shielding on the C-2 carbon, preventing the approach of nucleophiles perpendicular to the ring plane (the trajectory required for the Meisenheimer complex formation). Additionally, the electron-donating nature of the methyl group slightly deactivates the C-2 position compared to unsubstituted pyrazine.
Troubleshooting Protocol
Option A: The N-Oxide "Trojan Horse" Strategy Instead of forcing a direct attack, activate the ring via N-oxidation. This changes the electronics and allows for rearrangement or easier displacement.
-
Oxidation: Treat 3-methylpyrazine with m-CPBA (DCM, 0 °C to rt) to form the N-oxide .
-
Note: Oxidation preferentially occurs at N-4 (para to methyl) due to sterics at N-1, but N-1 oxidation activates C-2. If N-4 forms, you may need to block C-5/C-6 or rely on the minor N-1 isomer.
-
-
Activation: React the N-oxide with POCl3.
-
Result: 2-chloro-3-methylpyrazine. This intermediate is now primed for metal-catalyzed coupling (see Module 2).
Option B: Radical Substitution (Minisci) - The "Distal" Problem See Module 3 for detailed regioselectivity issues.
Experimental Validation: C-2 Chlorination via N-Oxide
| Step | Reagent | Conditions | Critical Observation |
| 1. Oxidation | m-CPBA (1.1 eq) | DCM, 0°C | Monitor via TLC. Pyrazine N-oxides are polar; use 10% MeOH/DCM. |
| 2. Workup | NaHCO3 (sat) | Wash x3 | Remove m-chlorobenzoic acid byproduct completely. |
| 3. Chlorination | POCl3 (neat) | Reflux, 2h | Caution: Exothermic. Darkening of reaction mixture is normal. |
| 4. Isolation | Ice/Water quench | Slow addition | Extract with EtOAc. Product is volatile; avoid high vac > 1h. |
Module 2: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
User Query: "My Suzuki coupling on 2-chloro-3-methylpyrazine is stalled. I see starting material and protodehalogenation, but no product."
Root Cause Analysis
Standard ligands (PPh3, dppf) are too small to form the active monoligated Pd(0) species required for oxidative addition into the hindered C-Cl bond next to the methyl group. They also fail to promote reductive elimination in sterically congested environments.
Solution: Ligand Engineering
You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These bulky, electron-rich ligands facilitate oxidative addition (via electron donation) and force reductive elimination (via steric bulk).
Decision Matrix for Ligand Selection:
-
For Aryl Boronic Acids (Suzuki): Use SPhos or XPhos .
-
Why: The ortho-methoxy groups in SPhos provide stability and allow the Pd center to accommodate the steric bulk of the 3-methyl group.
-
-
For Amines (Buchwald-Hartwig): Use BrettPhos (primary amines) or RuPhos (secondary amines).[2]
-
Why: RuPhos is specifically designed to prevent
-hydride elimination in secondary amines and handles ortho-substituents exceptionally well.
-
Visual Workflow: Cross-Coupling Optimization
Caption: Decision tree for selecting catalytic systems based on coupling partners for hindered pyrazines.
Module 3: Regiocontrol in Minisci Reactions
User Query: "I am trying to add an alkyl group via Minisci reaction. I want the C-5 product, but I get a mixture of C-5 and C-6, or predominantly C-6."
Root Cause Analysis
In 3-methylpyrazine:
-
C-2: Sterically blocked.
-
C-5: Electronically favored by the methyl group (para-like position), but sterically accessible.
-
C-6: Sterically most accessible (meta-like), but electronically less activated than C-5 for nucleophilic radicals.
The regioselectivity depends on the character of the radical :
-
Nucleophilic Radicals (e.g., Alkyl,
-Amino): Prefer protonated N-heterocycles at the most electron-deficient position. -
Steric Factors: Bulky radicals (e.g., tert-butyl) will avoid C-2 entirely and may prefer C-6 over C-5 if the C-3 methyl group exerts a "buttressing effect" on the ring geometry.
Troubleshooting Guide
Scenario 1: You want C-6 functionalization.
-
Protocol: Use a bulky radical source (e.g., Pivalic acid + AgNO3 + (NH4)2S2O8).
-
Mechanism: The steric clash with the C-3 methyl pushes the incoming radical to the distal C-6 position.
Scenario 2: You want C-5 functionalization.
-
Protocol: Use a smaller radical or switch to photoredox conditions (Ir(ppy)3) which often run at lower temperatures, enhancing the electronic selectivity (C-5) over steric control.
-
Blocking Strategy: If C-6 is persistent, install a temporary blocking group (e.g., Cl or Br) at C-6, perform the Minisci at C-5, then dechlorinate.
Regioselectivity Map
Caption: Impact of radical size on regioselectivity in 3-methylpyrazine Minisci reactions.
Module 4: C-H Activation Considerations
User Query: "Can I perform direct C-H arylation at C-2?"
Answer: Generally, No . Direct C-H activation at C-2 is extremely difficult due to the "ortho-effect." The metal center (Pd or Rh) cannot easily coordinate to the nitrogen and simultaneously access the C-2 hydrogen due to the methyl group's interference.
Workaround:
Use a Directing Group (DG) at the C-2 position is impossible if C-2 is the target. Instead, use an N-oxide as a traceless directing group to activate C-2, or functionalize C-6 and use the nitrogen at N-1 to direct C-H activation at C-2 (though this is rare and difficult). The most reliable path remains N-oxide rearrangement
References
-
N-Oxide Activation & Rearrangement
-
Buchwald-Hartwig Ligand Selection
- Title: "Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Minisci Reaction Regioselectivity
- Title: "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes"
- Source: PubMed Central (PMC)
-
URL:[Link]
-
Suzuki Coupling on Hindered Substrates
- Title: "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole deriv
- Source: PubMed Central (PMC)
-
URL:[Link]
Sources
- 1. Mechanism of a C-H bond activation reaction in room-temperature alkane solution (Journal Article) | OSTI.GOV [osti.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Controlling regioselectivity between C-Cl and C-I bonds in pyrazines
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Controlling Regioselectivity in Chloro-Iodo Pyrazines
Executive Summary
The coexistence of C-Cl and C-I bonds on a pyrazine core offers a powerful "orthogonal handle" strategy for rapid analog generation. The high electron deficiency of the pyrazine ring (
This guide details how to exploit the intrinsic electronic bias of these bonds to achieve site-selective functionalization.
-
C-I Selective: Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Metal-Halogen Exchange (Grignard).
-
C-Cl Selective: Nucleophilic Aromatic Substitution (
).
Visualizing Reactivity Pathways
The following decision tree illustrates the primary selective pathways for a generic 2-chloro-3-iodopyrazine scaffold.
Figure 1: Orthogonal reactivity map for chloro-iodopyrazines. Blue arrows indicate reaction triggers; colored nodes represent selective outcomes.
Module 1: Metal-Catalyzed Cross-Couplings (The "Iodo-First" Protocol)
Mechanism: Palladium-catalyzed couplings rely on oxidative addition. The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is significantly lower than that of C-Cl (approx. 95 kcal/mol). Consequently, Pd(0) inserts into the C-I bond orders of magnitude faster than the C-Cl bond.
Protocol: Selective Suzuki-Miyaura Coupling
Objective: Functionalize C-I while retaining C-Cl.
-
Catalyst Selection: Use a "standard" catalyst like Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ .
-
Why: These catalysts are active enough for iodides but sluggish for chlorides at moderate temperatures. Avoid "hot" catalysts like Pd-PEPPSI or Buchwald precatalysts (e.g., XPhos-Pd-G2) unless necessary, as these can activate the C-Cl bond and cause "scrambling" (bis-coupling).
-
-
Solvent/Base: Toluene/Water (4:[1]1) or DME/Water with Na₂CO₃ (2.0 equiv).
-
Temperature: Keep strictly between RT and 60°C .
-
Warning: Exceeding 80°C increases the risk of C-Cl activation.
-
Troubleshooting & FAQs
Q: I am seeing ~10% bis-coupled product (reaction at both Cl and I). How do I stop this?
-
Cause: The catalyst is too active, or the temperature is too high.
-
Fix:
-
Lower the temperature by 10-20°C.
-
Switch to a phosphine-free protocol or a less electron-rich ligand (e.g., move from PCy₃ to PPh₃).
-
Reduce catalyst loading to 1-2 mol%.
-
Q: My reaction stalls after 50% conversion of the iodide.
-
Cause: Catalyst poisoning by the pyrazine nitrogens. Pyrazines are strong
-donors and can displace ligands on Pd. -
Fix: Use Pd(dppf)Cl₂ .[1] The bidentate dppf ligand is more resistant to displacement by the pyrazine nitrogen than monodentate PPh₃.
Module 2: Nucleophilic Aromatic Substitution (The "Chloro-First" Protocol)
Mechanism:
In
-
Selectivity Rule: F > Cl > Br > I .
-
Reasoning: The highly electronegative Chlorine atom stabilizes the anionic transition state (Meisenheimer complex) via the inductive effect more effectively than Iodine. Therefore, amines will displace Chloride preferentially.
Protocol: Selective Amination ( )
Objective: Displace C-Cl with an amine, leaving C-I intact for later coupling.
-
Reagents: 1.0 equiv Substrate, 1.1 equiv Amine, 1.5 equiv DIPEA (or
). -
Solvent: IPA (Isopropanol) or DMSO.
-
Tip: Protic solvents like IPA often accelerate
by stabilizing the leaving group departure via H-bonding.
-
-
Conditions: Heat to 60-80°C.
-
Monitoring: Watch for the formation of the mono-amino product. The C-I bond is generally inert to these conditions.
Troubleshooting & FAQs
Q: The reaction is sluggish. Should I switch to a stronger base like NaH?
-
Risk: Strong bases can trigger dehydrohalogenation (benzyne-like mechanisms) or halogen dance on the pyrazine ring, leading to regioisomeric mixtures.
-
Fix: Instead of stronger bases, switch the solvent to NMP or DMSO and increase temperature to 100°C. Ensure the amine nucleophile is not sterically hindered.
Q: I obtained a mixture of regioisomers. Why did the amine attack the Carbon bearing Iodine?
-
Analysis: This is rare but can happen if the C-Cl position is sterically crowded (e.g., by an adjacent substituent).
-
Verification: Check the NMR. The C-Cl site is more electrophilic. If you see C-I displacement, verify your starting material isomer purity.
Module 3: Metal-Halogen Exchange (The "Turbo-Grignard" Switch)
Mechanism: Iodine-Magnesium exchange is extremely fast and equilibrium-driven. Because the C-I bond is weaker and Iodine is more polarizable, iPrMgCl will selectively exchange with Iodine even in the presence of Chlorine.
Protocol: Selective Magnesiation
Objective: Generate a nucleophile at the C-I position.
-
Reagent: iPrMgCl·LiCl (Turbo-Grignard).
-
Why: The LiCl additive breaks up aggregates, increasing the rate and solubility of the exchange.
-
-
Conditions: THF, -78°C to -40°C .
-
Critical: Do not let the temperature rise above -20°C before quenching, or the magnesiated species may attack the C-Cl bond of another molecule (polymerization/dimerization).
-
-
Quench: Add electrophile (Aldehyde, Ketone, etc.) at -78°C.
Troubleshooting & FAQs
Q: I see "Halogen Dance" (migration of the Mg to a different position).
-
Cause: Pyrazinyl anions are prone to isomerization if the temperature is too high or the reaction time is too long.
-
Fix: Perform the exchange at -78°C and add the electrophile immediately (within 5-10 minutes) after adding the Grignard reagent.
Q: Can I use n-BuLi instead of Grignard?
-
Advice: Avoid n-BuLi if possible. Lithium reagents are more aggressive and less chemoselective. They are more likely to attack the pyrazine ring (nucleophilic addition to C=N) or cause non-selective exchange compared to Magnesium reagents.
Summary Table: Reactivity Matrix
| Reaction Type | Target Bond | Preferred Reagent | Selectivity Basis |
| Pd-Coupling | C-I | Pd(PPh₃)₄ / Boronic Acid | BDE (C-I < C-Cl) |
| C-Cl | Amine / Heat | Inductive Effect (Cl > I) | |
| Mg-Exchange | C-I | iPrMgCl·LiCl | Polarizability / BDE |
| C-H Activation | C-H | TMPMgCl·LiCl | Kinetic Acidity (Directed) |
References
-
BenchChem. Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. (2025).[1] 2[3][4][5][6][7][8][9]
-
Organic & Biomolecular Chemistry. Transition metal-catalyzed functionalization of pyrazines. (2013). 10[3][4][5][6][7][8]
-
BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. (2025).[1] 1
-
Sigma-Aldrich. Selective Metalation and Additions (Knochel-Hauser Base).[3][4][5][6][7][8][9][11]
-
PubMed. Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives. (2006).[12] 12[3][4][5][6][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrodehalogenation side reactions in halopyrazines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic cross-coupling: the undesired hydrodehalogenation (protodehalogenation) of halopyrazines.
Halopyrazines are highly electron-deficient and possess strong metal-coordinating nitrogen atoms. While these properties make them valuable scaffolds in drug development, they also make them notoriously susceptible to side reactions during palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions).
Below, you will find a mechanistic breakdown of this failure mode, actionable Q&A troubleshooting steps, and a self-validating experimental protocol to ensure reproducible success in your workflows.
Part 1: Mechanistic Insights (The "Why")
Q1: Why do halopyrazines undergo hydrodehalogenation so readily during Pd-catalyzed cross-coupling? Hydrodehalogenation occurs when the catalytic cycle is hijacked by the formation of a palladium-hydride (Pd-H) intermediate[1]. After the initial oxidative addition of the halopyrazine to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex is supposed to undergo transmetalation. However, because pyrazines are highly electron-deficient, oxidative addition happens very rapidly, often outpacing the slower transmetalation step.
During this bottleneck, the Ar-Pd(II)-X intermediate acts as a hydride sink. It can abstract a hydride from the solvent, the base, or amine ligands (via
Divergent catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.
Part 2: Substrate & Reagent Optimization (The "How-To")
Q2: How does the choice of halogen on the pyrazine ring impact the dehalogenation ratio? In standard arene chemistry, iodides are often preferred for their high reactivity. However, for electron-deficient heteroaryls like pyrazines, iodides are highly prone to hydrodehalogenation [1]. The C-I bond undergoes oxidative addition too rapidly, leading to a massive buildup of the Ar-Pd(II)-I intermediate which starves the transmetalation step and promotes hydride abstraction. Direct comparative studies in Suzuki-Miyaura couplings reveal that bromopyrazines and chloropyrazines are vastly superior to iodopyrazines because their slower oxidative addition rates better match the transmetalation kinetics, thereby minimizing dehalogenation[2].
Quantitative Comparison of Halopyrazine Reactivity
| Halogen on Pyrazine | Bond Strength | Oxidative Addition Rate | Propensity for Hydrodehalogenation | Recommendation for Pyrazines |
| Iodo (-I) | Lowest | Very Fast | High | Avoid; prone to rapid Pd-H formation. |
| Bromo (-Br) | Moderate | Moderate | Low to Moderate | Preferred ; balances reactivity and stability. |
| Chloro (-Cl) | Highest | Slow | Lowest | Excellent for highly electron-deficient scaffolds. |
Q3: Which solvents and bases act as hidden hydride donors?
Alcohols (e.g., ethanol, isopropanol), DMF, and aliphatic amines are notorious for donating hydrides via
-
Actionable Fix: Replace DMF or ethanol with anhydrous Toluene, THF, or 1,4-dioxane[1].
-
Base Selection: Avoid alkoxides (like NaOtBu) if dehalogenation is severe, as they can undergo
-hydride elimination. Utilize inorganic bases like anhydrous K PO or Cs CO .
Q4: What catalyst/ligand systems best suppress the Pd-H pathway? To outcompete the kinetics of hydride abstraction, you need to accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos, or dtbpf) are highly recommended. Their steric bulk forces the palladium centers closer together, drastically lowering the activation energy required for the desired reductive elimination of the cross-coupled product.
Step-by-step troubleshooting workflow to suppress hydrodehalogenation in halopyrazines.
Part 3: Advanced Interventions
Q5: What if standard Pd-catalysis optimization fails? Pyrazines strongly ligate to standard Ni and Pd catalysts, which can sometimes poison the catalyst entirely[3]. If traditional optimization fails, consider these advanced methodologies:
-
Bimetallic Catalysis: Recent advancements utilize bimetallic Pd-Cu nanocatalysts. The copper acts as a hydride interceptor, forming Cu-H species that actively prevent Pd-hydride-mediated hydrodehalogenation[4].
-
Electrochemical Cross-Electrophile Coupling: By utilizing electrochemical conditions with iron salts, researchers have successfully coupled 2-chloropyrazines while bypassing the traditional chemical reductants that lead to dehalogenation[3].
Part 4: Validated Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 2-Chloropyrazine Objective: Achieve >90% yield of the cross-coupled product while keeping the hydrodehalogenated byproduct below 2%. Self-Validating Check: The rigorous exclusion of moisture and the use of non-protic toluene eliminates external hydride sources, ensuring that any remaining dehalogenation is strictly ligand-dependent.
Step-by-Step Methodology:
-
Preparation (Glovebox Required): Into an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and finely milled, anhydrous K
PO (2.0 equiv, 2.0 mmol). -
Catalyst Loading: Add Pd
(dba) (2 mol%) and XPhos (8 mol%).-
Causality Note: XPhos is specifically chosen here because its bulky dicyclohexyl groups accelerate the desired reductive elimination, outcompeting the slow hydride abstraction pathway.
-
-
Solvent Introduction: Add anhydrous, rigorously degassed toluene (5.0 mL, 0.2 M).
-
Causality Note: Toluene is non-reducible and lacks
-hydrogens, eliminating the primary source of hydride donors found in solvents like DMF or ethanol[1].
-
-
Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and heat to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
Workup & Analytical Validation: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo.
-
Validation Step: Analyze the crude mixture via
H NMR. The absence of a distinct pyrazine C-H singlet at ~8.5–8.6 ppm confirms the successful suppression of the hydrodehalogenation side reaction.
-
References[3] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnfZR_DxkqijHm4ZjTbb-YbLzK-uKqVwKCbPJQ1xlJ9HUw8DjTGSaBw90aCWuOsIIQP2hSwcgDvgo63olLnQgrif5G4nSLnn9g3-FaO7NWZnrLvOrkfyyctAgqFzWNbLul3ovpcYk9YESstfEl8g==[2] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELlIozMVIUimaK1ifAEZgNLzo7klO5L5EqwAmyMdHrQ4v2H2_XRitRCw_KS7Mg29dDhu9s9QupKDkUue7koJ3W6FRU68gw8f8IEtpYUP0Qxgq_mv61Q2ANxfe1xMtsVRbaKMp417Jnb6VDzlLeqhcbosDWXxNLoVUi9-nCxaqS3jcCXH4qaJHkzUXbWtXMFuiFf8ROybOv-G86aig17sL3rVvlgFrSueCN_3s4X9J8lFvSihem62kfQ86_sDfXwR-CoSkydkC46EULpaBj-4VtlW0X62Muy8mNrijIl94I4XfPPv-jtwlRiGxFz-rrGRVacogMKUqinEIuoqfr[4] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLaf_35x6M1HrdIB5BAdrSf1b6tXEi7l2yqKhwz9Q_bLMr78vsTJaMre7L36qWT0xomR8-RBGqI2nezEmxVZdPKufKFWwfiTcc3zsPN3_3fH7QoqUHaBZgzg==[1] minimizing hydrodehalogenation side products in palladium catalysis - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUBvpnGafJdCAxAao-swgf-3Oww0S27jYxtgRySkgdt4sSHW737vopNX-wkUlT-W6PL1_gtbclheAIk_r7XvYdxb1HdefEM5DGvK3Zvez_XessismIx2jGXzA2CSRzUSKQeb3epZoqS-WBC2FOXx9FfGO59DjAaGqzEqC-bW3C1NlYIDJMv0CdV3urzj4acApcMDOUFM40Uxc_NcdKF2o=
Sources
Technical Support Center: Purification Challenges of 2-Chloro-5-iodo-3-methyl-pyrazine Reaction Mixtures
Answering the user's request.
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-5-iodo-3-methyl-pyrazine. The inherent reactivity and physicochemical properties of this di-halogenated pyrazine intermediate often lead to complex purification scenarios. This document provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and practical, field-proven protocols to achieve high purity and yield.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, frequently encountered problems in a direct question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Question 1: My initial workup after the reaction results in a persistent emulsion or low recovery from the aqueous extraction. What is causing this and how can I resolve it?
Answer: Emulsion formation is common with heterocyclic compounds which can act as surfactants, especially if residual basic or acidic catalysts are present. Low recovery may be due to the product's partial solubility in the aqueous phase or its precipitation at the interface.
-
Causality: Pyrazine's nitrogen atoms can be protonated or interact with salts, increasing aqueous affinity. The presence of unreacted starting materials or polar byproducts can exacerbate this issue.
-
Troubleshooting Steps:
-
Break the Emulsion: Add a saturated brine solution (NaCl). The increased ionic strength of the aqueous layer helps to "salt out" the organic components, breaking the emulsion.
-
Solvent Modification: If an emulsion persists, add a small amount of a more polar solvent like ethyl acetate to your primary extraction solvent (e.g., dichloromethane) to alter the interfacial tension.
-
Back-Extraction: To recover the product from the aqueous layer, perform several back-extractions with fresh organic solvent.
-
pH Adjustment: Ensure the aqueous layer's pH is neutral before extraction. An acidic or basic pH can lead to the formation of pyrazinium salts, increasing water solubility.
-
Question 2: Thin-Layer Chromatography (TLC) analysis of my crude product shows several spots with very similar Rf values, making flash chromatography difficult. How can I improve separation?
Answer: Poor separation on TLC indicates that the impurities have similar polarities to your target compound. This is a frequent challenge with halogenated aromatics, where isomers or dehalogenated byproducts are common.[1]
-
Causality: Potential impurities include regioisomers from the iodination step, or starting material (2-chloro-3-methylpyrazine). These compounds have very similar polarities, leading to co-elution.
-
Strategies for Improved Resolution:
-
Solvent System Optimization: The key is to exploit differences in solute-sorbent interactions beyond simple polarity.
-
Hexane/Ethyl Acetate: This is a good starting point. A very shallow gradient (e.g., increasing ethyl acetate from 1% to 5% over many column volumes) can often resolve close spots.
-
Introduce a Different Solvent: Replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE). These solvents have different selectivities and can alter the elution order. For example, DCM's interaction with the silica surface and the analytes differs from that of an ester like ethyl acetate.[2]
-
-
Change the Stationary Phase: If solvent optimization fails, the issue lies with the stationary phase's selectivity.
-
Amine-Functionalized Silica: For compounds like pyrazines, which are weak bases, acidic sites on standard silica can cause peak tailing and poor separation. Using an amine-functionalized silica gel can neutralize these effects, leading to sharper peaks and better resolution.[3]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective.[3][4]
-
-
Question 3: After purification by column chromatography, my product's purity by NMR and GC-MS is still low (<95%), and I suspect a dehalogenated impurity. How can I remove it?
Answer: The presence of a dehalogenated (e.g., 2-chloro-3-methylpyrazine or 5-iodo-3-methylpyrazine) or isomer impurity often requires a purification technique with higher resolving power than standard flash chromatography.
-
Causality: The C-I bond is weaker than the C-Cl bond and can be susceptible to cleavage under certain reaction or workup conditions, leading to de-iodination.[5] These impurities are often very difficult to separate chromatographically.
-
High-Resolution Purification Methods:
-
Recrystallization: This is the most effective and scalable method for removing small amounts of closely related impurities from a solid product.
-
Solvent Selection is Critical: The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures. Screen solvents like ethanol, isopropanol, or solvent pairs like hexane/ethyl acetate.[6]
-
Technique: Dissolve the compound in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is essential for forming a pure crystal lattice.
-
-
Preparative HPLC: If recrystallization is not feasible or effective, preparative HPLC on a C18 or phenyl-hexyl column offers superior resolving power for separating isomers and other stubborn impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of the final product? A1: A combination of techniques is recommended for a comprehensive purity profile.
-
HPLC/UPLC: A reversed-phase HPLC method with UV detection is excellent for quantifying purity and detecting non-volatile impurities.[4][8]
-
GC-MS: Ideal for identifying volatile impurities, unreacted starting materials, and byproducts. The mass spectrum provides structural confirmation.[8][9]
-
¹H and ¹³C NMR: Provides structural confirmation of the main component and helps identify and quantify impurities if their signals are resolved.
Q2: What are the recommended storage conditions for 2-Chloro-5-iodo-3-methyl-pyrazine? A2: The compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., argon or nitrogen). Halogenated compounds, particularly iodo-substituted ones, can be sensitive to light and air, which may cause gradual degradation.
Q3: What safety precautions should be taken when handling this compound? A3: 2-Chloro-5-iodo-3-methyl-pyrazine is an irritant. Standard laboratory safety practices are required.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize the separation of closely eluting impurities.
Materials:
-
Crude 2-Chloro-5-iodo-3-methyl-pyrazine adsorbed onto silica gel (dry loading)
-
Silica gel (230-400 mesh)
-
Solvents: Heptane (less volatile than hexane), Ethyl Acetate (EtOAc)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Column Packing: Pack the column with a slurry of silica gel in 100% heptane. Ensure a well-packed, level bed.
-
Sample Loading: Carefully add the dry-loaded sample as a thin, level band on top of the packed silica.
-
Elution:
-
Begin elution with 100% heptane for two column volumes to elute very non-polar impurities.
-
Initiate a slow, shallow gradient. Start with 99:1 Heptane:EtOAc.
-
Increase the EtOAc concentration by 0.5-1% every 2-3 column volumes.
-
-
Fraction Collection: Collect small, regular fractions.
-
Analysis: Spot every second or third fraction on a TLC plate. Develop the TLC using a slightly more polar solvent system (e.g., 95:5 Heptane:EtOAc) to ensure spots are well off the baseline.
-
Combine and Concentrate: Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
Protocol 2: Recrystallization for Final Purification
This protocol aims to achieve >99% purity.
Materials:
-
Product from chromatography (>95% pure)
-
Solvents for screening (e.g., Isopropanol, Ethanol, Hexane, Ethyl Acetate)
-
Erlenmeyer flask with a loose-fitting cap (e.g., a watch glass)
-
Hot plate, ice bath, Buchner funnel, and vacuum flask
Procedure:
-
Solvent Screening (Small Scale): In test tubes, test the solubility of ~10-20 mg of your product in ~0.5 mL of different solvents, both at room temperature and at boiling. The ideal solvent dissolves the product only when hot.
-
Dissolution: Place the bulk of the material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool to room temperature undisturbed. Crystal formation should occur slowly. Rushing this step will trap impurities.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualizations & Data
Caption: Standard purification workflow from crude reaction to high-purity final product.
Caption: Decision tree for troubleshooting low purity after initial chromatography.
Data Summary: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Effective For Removing | Primary Advantage | Key Disadvantage |
| Aqueous Workup | N/A | Salts, water-soluble catalysts, very polar impurities | Removes bulk impurities simply and quickly | Risk of emulsion, potential product loss to aqueous phase |
| Flash Chromatography | 90 - 98% | Compounds with different polarities | High throughput, good for initial bulk purification[10] | Limited resolution for isomers or compounds with very similar Rf |
| Recrystallization | >99% | Small amounts of closely related impurities in a solid matrix | Cost-effective, scalable, yields very high purity product[6] | Requires a solid material; some yield loss is inevitable |
| Preparative HPLC | >99.5% | Isomers, compounds with nearly identical polarity | Highest resolution for difficult separations[7] | Low throughput, expensive (solvents, columns, instrument time) |
References
-
Benchchem. (n.d.). Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. Retrieved from Benchchem website.[6]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link][1]
- Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
- Google Patents. (n.d.). Purification of pyrazine.
- Google Patents. (n.d.). Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
-
Benchchem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures. Retrieved from Benchchem website.[2]
- Singh, S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. Retrieved from [Link]
-
Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link][3]
-
Benchchem. (n.d.). Purity Assessment of Synthesized 2,5-Diiodopyrazine: A Comparative HPLC Analysis. Retrieved from Benchchem website.[4]
-
Benchchem. (n.d.). Purity Analysis and Confirmation of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Comparative Guide. Retrieved from Benchchem website.[8]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link][9]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link][10]
-
Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
ACS Publications. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-5-(difluoromethoxy) pyrazine.
-
Benchchem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from Benchchem website.[5]
-
Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
-
Indian Academy of Sciences. (n.d.). Recent developments in analytical techniques for characterization of ultra pure materials—An overview. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Pyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Sources
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aber.apacsci.com [aber.apacsci.com]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Pyrazine Synthesis Optimization
Current Status: Operational Topic: Minimizing Homocoupling Byproducts in Pyrazine Cross-Coupling Ticket Priority: High (Process Chemistry/Drug Development)
Mission Statement
You have reached the Tier-3 Technical Support guide for pyrazine functionalization. Pyrazines are notoriously electron-deficient (
We do not offer generic advice here. We isolate the mechanism of failure—whether it is Oxidative Boronic Acid Homocoupling (Ar-Ar) or Reductive Halide Dimerization (Py-Py)—and provide self-validating protocols to eliminate it.
Module 1: Diagnostic Triage
Before adjusting your reaction, identify the specific enemy. Use this logic flow to determine which suppression protocol to deploy.
Figure 1: Diagnostic logic for distinguishing between oxidative (Ar-Ar) and reductive (Py-Py) homocoupling pathways.
Module 2: The Suzuki-Miyaura Troubleshooting Suite
Issue A: Oxidative Homocoupling of Boronic Acids (Ar-Ar)
Symptom: You are coupling 2-chloropyrazine with Phenylboronic acid. You observe significant Biphenyl (Ph-Ph) formation, and the chloropyrazine remains unreacted.
The Mechanism: This is an oxidative process. It typically occurs when oxygen enters the system. The Pd(II) species, instead of undergoing transmetallation with the halide, transmetallates with two boronic acids. Oxygen then promotes the reductive elimination of Ar-Ar, regenerating Pd(II).
Q: I degassed my solvent by sonication. Why is this still happening? A: Sonication is insufficient for pyrazine chemistry. Pyrazines are electron-poor, making the desired transmetallation slow. This "waiting period" gives trace oxygen ample time to hijack the catalytic cycle.
-
Correction: Use Sparging (vigorous bubbling of Ar/N2 for >15 mins) or Freeze-Pump-Thaw (3 cycles).
Q: Can I add a scavenger to stop this? A: Yes. The addition of a mild reducing agent can scrub Pd(II) species that deviate from the cycle.
-
Tip: Add Potassium Formate (HCOOK) (10–20 mol%). It acts as a sacrificial reductant, keeping the catalyst in the active Pd(0) state and suppressing the oxidative pathway required for Ar-Ar formation [1].
Q: Does the rate of addition matter? A: Absolutely. High concentration of boronic acid relative to the halide favors homocoupling.
-
Protocol: Dissolve the boronic acid in a separate vial and add it via syringe pump over 1–2 hours. This keeps the instantaneous concentration of Boron low, statistically favoring the cross-coupling event.
Issue B: Reductive Homocoupling of Pyrazines (Py-Py)
Symptom: You find 2,2'-bipyrazine dimers. Your halide is being consumed, but not by the boronic acid.
The Mechanism: This is a disproportionation issue. It often happens when using Pd(II) precatalysts (like Pd(dppf)Cl2) with insufficient reduction or incorrect ligand ratios. Two Pyrazine-Pd-X species can exchange ligands to form Pyrazine-Pd-Pyrazine, which then eliminates to form the dimer.
Q: I am using Pd(PPh3)4. Is that the problem? A: Likely, yes. Triphenylphosphine is a monodentate ligand. It can dissociate easily, allowing the nitrogen on the pyrazine ring to coordinate to the palladium, effectively poisoning it or bridging two metal centers.
-
Correction: Switch to a Bidentate Ligand (e.g., dppf, dppe) or a bulky Buchwald Ligand (XPhos, SPhos). These ligands sterically crowd the metal center, preventing the approach of a second bulky pyrazine species [2].
Q: How does base selection affect this? A: Strong bases can promote dehalogenation or dimerization.
-
Correction: If using Carbonates (K2CO3), switch to Phosphates (K3PO4). The buffering capacity of phosphate often stabilizes the pH range where transmetallation is optimal but homocoupling is disfavored.
Module 3: High-Fidelity Experimental Protocols
Protocol 1: The "Zero-Oxidation" Suzuki Coupling
Best for: Coupling electron-deficient chloropyrazines with electron-rich arylboronic acids.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3-5 mol%) — chosen for bidentate stability.
-
Base: K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Additive: Potassium Formate (10 mol%)
Step-by-Step Workflow:
-
The Pre-Mix (Solids): In a reaction vial, combine 2-Chloropyrazine, Pd catalyst, K3PO4, and Potassium Formate. Do NOT add the Boronic Acid yet.
-
The Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes. This is non-negotiable.
-
Activation: Add the solvent to the solids. Heat to 80°C for 10 minutes. This ensures the Pd(II) is reduced to active Pd(0) before it sees the boronic acid.
-
Controlled Addition: Dissolve the Arylboronic Acid in degassed dioxane. Add this solution dropwise to the hot reaction mixture over 30 minutes.
-
Why? This starves the reaction of excess Boron, preventing Ar-Ar dimerization.
-
-
Monitor: Run LCMS at 1 hour. If Py-Py dimer appears, increase ligand loading.
Module 4: Data & Selection Guides
Ligand Selection Matrix
Effectiveness in suppressing Pyrazine-Nitrogen coordination and Homocoupling.
| Ligand Family | Example | Bite Angle / Sterics | Suitability for Pyrazines | Risk of Homocoupling |
| Monodentate | PPh3 | N/A (Labile) | Poor . Pyrazine N displaces PPh3. | High (Py-Py Dimer) |
| Bidentate | dppf | 99° (Wide) | Excellent . Forces reductive elimination. | Low |
| Buchwald | XPhos | Bulky Biaryl | High . Steric bulk prevents N-coordination. | Very Low |
| NHC | IPr / IMes | High Donicity | Good , but requires strict O2 exclusion. | Medium (Ar-Ar risk) |
Visualizing the Danger Zone
Understanding where the cycle breaks down is key to intervention.
Figure 2: Catalytic cycle highlighting the "Danger Zones" where Oxygen leads to Ar-Ar coupling and Ligand Loss leads to Py-Py coupling.
References
-
Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: ResearchGate / Pfizer Process Development Context: Establishes the use of mild reducing agents (formate) to scrub Pd(II) species responsible for homocoupling.[4]
-
Suzuki Coupling of Chloropyrazines. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) Context: Details the failure of PPh3 and the necessity of bidentate ligands (dppb/dppf) for successful chloropyrazine coupling.
-
Boronic Acid Homocoupling Mechanisms. Source: Thieme Connect / Synthesis Context: Discusses the mechanism of boronic acid homocoupling via second transmetallation events in electron-deficient systems.
Sources
Technical Support Center: 2-Chloro-5-iodo-3-methyl-pyrazine Thermal Stability
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Chloro-5-iodo-3-methyl-pyrazine (CAS: 2385987-24-4). As a highly functionalized heterocyclic building block[1], this compound is invaluable for cross-coupling and nucleophilic aromatic substitution (SNAr). However, its dihalogenated, electron-deficient pyrazine core presents unique thermal stability challenges—particularly under prolonged reflux conditions.
This center provides causality-driven troubleshooting, quantitative diagnostics, and self-validating protocols to ensure the integrity of your synthetic workflows.
Quick Diagnostic Data: Thermal & Electronic Profiling
Understanding the fundamental thermodynamic properties of your substrate is the first step in troubleshooting. The table below summarizes the quantitative parameters that dictate the behavior of 2-Chloro-5-iodo-3-methyl-pyrazine under thermal stress.
| Molecular Parameter | Quantitative Value / Characteristic | Implication under Reflux (>100°C) |
| C–I Bond Dissociation Energy (BDE) | ~65 kcal/mol | High Risk: The weakest bond in the molecule. Highly susceptible to homolytic cleavage, initiating radical cascades[2]. |
| C–Cl Bond Dissociation Energy (BDE) | ~92.9 kcal/mol | Low Risk: Thermally stable. Requires transition-metal activation (e.g., Pd, Ni) for cleavage[3]. |
| Pyrazine Ring Electronics | Highly π-deficient (Diazine) | Medium Risk: The electron-poor core is highly activated toward SNAr by trace nucleophiles (e.g., water, alcohols). |
| Typical Decomposition Onset | >110°C (Solvent dependent) | Critical: Prolonged exposure above this threshold leads to radical oligomerization, deiodination, and tar formation. |
Troubleshooting FAQs: Mechanistic Deep-Dives
Q1: Why does my reaction mixture turn black and tarry when refluxing above 100°C?
The Causality: This is a classic symptom of radical polymerization. The thermal energy supplied during high-temperature reflux (e.g., in toluene or DMF) exceeds the activation barrier for the homolytic cleavage of the carbon-iodine (C–I) bond[2]. Once the C–I bond breaks, it generates a highly reactive pyrazinyl radical and an iodine radical. Because the pyrazine ring is electron-deficient, these radicals rapidly recombine or attack other pyrazine molecules, leading to uncontrolled oligomerization (tarring). The Fix: Lower the reaction temperature to <90°C if kinetically permissible. If high temperatures are mandatory for your specific transformation, introduce a radical scavenger (e.g., BHT or TEMPO) at 1–5 mol% to terminate stray radicals before they propagate.
Q2: I am observing a loss of the iodine atom (deiodination), but the chlorine remains intact. What causes this?
The Causality: This is a direct consequence of the BDE differential. The C–Cl bond in diazines is robust (~92.9 kcal/mol)[3], while the C–I bond is weak. Under thermal stress, the C–I bond cleaves homolytically. If your solvent has abstractable hydrogen atoms (e.g., THF, ethers), the resulting pyrazinyl radical will abstract a proton from the solvent, yielding the deiodinated byproduct (2-Chloro-3-methyl-pyrazine). The Fix: Switch to a solvent with stronger C–H bonds or lack of abstractable hydrogens (e.g., benzene, chlorobenzene). Ensure the solvent is rigorously degassed, as dissolved oxygen can exacerbate radical formation.
Q3: How do I prevent "halogen scrambling" during my high-temperature reactions?
The Causality: Halogen scrambling, or the "halogen dance," is a phenomenon where halogens migrate around the heteroaromatic ring. In pyrazines, this is typically induced by the presence of basic additives (e.g., alkoxides, lithium amides) combined with thermal energy, leading to sequential deprotonation and halogen-metal exchange[4]. The Fix: If your protocol requires a base, use a non-nucleophilic, sterically hindered base (like DIPEA or 2,6-lutidine) and avoid strong alkali metals if possible. Keep the reaction strictly anhydrous.
Q4: I detect hydroxylated pyrazine byproducts in my LC-MS. Is this a thermal degradation issue?
The Causality: Yes, but it is a thermally accelerated chemical issue. Pyrazines are highly electron-deficient. At reflux temperatures, even trace amounts of moisture (H₂O) in your solvent act as potent nucleophiles, displacing the active halides (usually the iodine, or the chlorine if activated) via an SNAr mechanism. The Fix: Reflux must be conducted under strictly anhydrous conditions using freshly activated molecular sieves and Schlenk techniques.
Mechanistic & Troubleshooting Visualizations
Figure 1: Thermal degradation pathways of 2-Chloro-5-iodo-3-methyl-pyrazine under reflux.
Figure 2: Troubleshooting workflow for resolving post-reflux degradation issues.
Experimental Protocols: Self-Validating Systems
To mitigate the thermal instability of 2-Chloro-5-iodo-3-methyl-pyrazine, employ the following standardized methodologies. These protocols are designed to be self-validating; specific visual or analytical cues will confirm whether the system is operating correctly.
Protocol A: Radical-Suppressed Reflux Workflow
Use this protocol when high temperatures (>100°C) are strictly required for your cross-coupling or substitution reaction.
Step-by-Step Methodology:
-
Solvent Preparation: Transfer the required high-boiling solvent (e.g., Toluene, DMF) into a Schlenk flask. Degas via three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents O₂ from acting as a radical initiator.
-
Scavenger Addition: Add 2.0 mol% of Butylated hydroxytoluene (BHT) to the solvent.
-
Substrate Loading: Add 2-Chloro-5-iodo-3-methyl-pyrazine and other reagents under a positive flow of Argon.
-
Thermal Ramp: Heat the mixture gradually (e.g., 10°C/min) to reflux. Do not plunge the flask into a pre-heated oil bath.
-
Self-Validation Check (1 Hour): Observe the solution color.
-
Pass: Solution remains clear, yellow, or light orange. Radical suppression is successful.
-
Fail: Solution turns dark brown or black. Intervention: Cool immediately to 80°C and add an additional 2 mol% BHT.
-
-
Workup: Quench the reaction rapidly by cooling to 0°C in an ice bath to freeze any remaining thermal radical pathways before aqueous workup.
Protocol B: Anhydrous, Air-Free Setup for High-Temperature SNAr
Use this protocol to prevent thermally accelerated hydrolysis (hydroxypyrazine formation).
Step-by-Step Methodology:
-
Glassware Baking: Bake all glassware (condensers, flasks) at 150°C for at least 4 hours. Cool under vacuum.
-
Sieve Activation: Add 3Å molecular sieves (20% w/v relative to solvent) to the reaction flask. Flame-dry the sieves under vacuum until no condensation is visible.
-
Reagent Assembly: Dissolve 2-Chloro-5-iodo-3-methyl-pyrazine in anhydrous solvent (stored over sieves, <50 ppm H₂O) inside a glovebox or under strict Argon counter-flow.
-
Reflux Execution: Attach a reflux condenser fitted with an Argon balloon.
-
Self-Validation Check (Post-Reaction LC-MS): Analyze the crude mixture.
-
Pass: No M-I+OH or M-Cl+OH mass peaks detected. Moisture exclusion was successful.
-
Fail: Hydroxylated masses detected. Intervention: Ensure your nucleophile/reagents are not highly hygroscopic. If they are, azeotropically dry them with toluene prior to the reaction.
-
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC). Available at:[Link]
-
Chemical Science: Time-resolved X-ray liquidography (C-I bond cleavage). Royal Society of Chemistry (RSC). Available at:[Link]
-
Halogen Dance Reaction and Its Application in Organic Synthesis. ResearchGate. Available at:[Link]
Sources
Validation & Comparative
The Analytical Challenge: Regiochemistry & The Heavy-Atom Effect
Structural Verification of 2-Chloro-5-iodo-3-methylpyrazine: Empirical Multi-Nuclear NMR vs. DFT-GIAO Computational Prediction
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise regiochemical assignment of multi-substituted pyrazines becomes a critical analytical bottleneck. 2-Chloro-5-iodo-3-methylpyrazine (CAS: 2385987-24-4)[1] presents a unique structural elucidation challenge: a single aromatic proton, multiple halogens with vastly different electronic properties, and a methyl group.
In this guide, we objectively compare the performance and reliability of High-Field Empirical NMR (1D/2D) against Computational DFT-GIAO NMR Prediction for this specific molecule. By dissecting the causality behind the spectral data—specifically the profound relativistic effects induced by iodine—we establish a self-validating framework for definitive structural assignment.
When analyzing 2-Chloro-5-iodo-3-methylpyrazine, standard electronegativity rules fail to predict the
The Causality of the Shift:
Iodine is a highly polarizable heavy atom. High-lying occupied nonbonding orbitals with
Methodology Comparison: Experimental vs. Computational Workflows
To achieve a definitive structural consensus, orthogonal workflows must be employed. Below are the step-by-step methodologies for both the empirical acquisition and the computational prediction.
Protocol A: Empirical NMR Acquisition (The Self-Validating System)
-
Sample Preparation: Dissolve 15 mg of high-purity 2-Chloro-5-iodo-3-methylpyrazine in 0.6 mL of CDCl
. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). -
Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the broadband probe strictly to
H (400 MHz) and C (100 MHz) resonance frequencies at 298K. -
1D Acquisition:
- H NMR: Acquire 16 transients with a 30° pulse angle and a 1.0 s relaxation delay.
-
C{
H} NMR: Acquire 1024 transients using WALTZ-16 composite pulse decoupling to remove proton scalar couplings. Use a 2.0 s relaxation delay to account for the longer relaxation times of the quaternary pyrazine carbons.
-
2D HMBC Acquisition: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) spectrum, optimizing the delay for long-range couplings (
Hz). -
Processing: Apply exponential multiplication (LB = 0.3 Hz for
H, 1.0 Hz for C), zero-fill to 64k data points, and perform Fourier transformation followed by manual phase and baseline correction.
Protocol B: DFT-GIAO Computational Prediction
-
Conformational Search: Generate the 3D molecular geometry using a Molecular Mechanics force field (e.g., MMFF94) to identify the global energy minimum.
-
Geometry Optimization: Optimize the structure using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory for C, H, N, and Cl. Crucial: Apply the LANL2DZ effective core potential basis set for Iodine to account for its core electrons.
-
Tensor Calculation: Compute the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[3].
-
Empirical Scaling: Convert the raw shielding tensors (
) to chemical shifts ( ) using linear regression scaling factors derived from a standardized NMR database[4].
Parallel workflow of empirical NMR acquisition versus computational DFT-GIAO prediction.
Quantitative Data & Performance Analysis
The tables below summarize the comparative performance between the empirical data and the standard B3LYP/6-31G(d) DFT-GIAO prediction.
Table 1:
| Nucleus | Empirical Shift (ppm) | Predicted Shift (ppm) | Multiplicity | |
| H6 (Ar) | 8.60 | 8.72 | +0.12 | Singlet (1H) |
| CH | 2.65 | 2.58 | -0.07 | Singlet (3H) |
Analysis: For
Table 2:
| Nucleus | Empirical Shift (ppm) | Predicted Shift (ppm) | Assignment Justification | |
| C3 | 153.6 | 155.8 | +2.2 | Deshielded by N4 and CH |
| C2 | 148.4 | 150.2 | +1.8 | Deshielded by N1 and Cl |
| C6 | 145.1 | 147.0 | +1.9 | Aromatic C-H |
| C5 | 118.2 | 135.5 | +17.3 | SO-HALA Effect (Heavy Atom) |
| CH | 22.5 | 24.1 | +1.6 | Aliphatic methyl |
Analysis: This table highlights the critical limitation of standard computational predictions. While the DFT-GIAO method predicts the light-atom carbons (C2, C3, C6, CH
2D NMR Connectivity: The Self-Validating System
Because computational prediction fails to accurately pinpoint C5, we must rely on 2D HMBC to self-validate the regiochemistry. HMBC maps the scalar couplings across 2 to 3 bonds (
-
The Methyl Anchor: The methyl protons at 2.65 ppm show a strong
correlation to C2 (148.4 ppm) and a correlation to C3 (153.6 ppm). -
The Aromatic Anchor: The isolated H6 proton at 8.60 ppm shows a
correlation across the nitrogen to C2, and crucially, a correlation to the heavily shielded C5 (118.2 ppm).
This orthogonal correlation matrix definitively proves that the iodine is at position 5 and the chlorine is at position 2.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for regiochemical assignment.
Conclusion & Recommendations
When verifying the structure of heavily halogenated heterocycles like 2-Chloro-5-iodo-3-methylpyrazine, Empirical Multi-Nuclear NMR remains the gold standard .
While DFT-GIAO prediction is a powerful tool for rapid structural screening of light-atom organic molecules[4], its standard implementation is dangerously inaccurate when dealing with elements below row 4 of the periodic table. Unless computational workflows are specifically upgraded to include relativistic spin-orbit corrections (e.g., SO-ZORA), researchers must rely on the empirical SO-HALA effect and 2D HMBC connectivity maps to prevent costly misassignments in the drug development pipeline.
References
-
Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
- 1. 2-Chloro-5-iodo-3-methylpyrazine | 2385987-24-4 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 2-Chloro-5-iodo-3-methyl-pyrazine vs 2,5-dichloropyrazine
The following technical guide compares the reactivity and application of 2-Chloro-5-iodo-3-methylpyrazine versus 2,5-Dichloropyrazine .
Executive Summary
In medicinal chemistry, the choice between 2,5-dichloropyrazine and 2-chloro-5-iodo-3-methylpyrazine represents a choice between symmetry-breaking efficiency and orthogonal precision .
-
2,5-Dichloropyrazine is the "workhorse" scaffold. It is cost-effective and symmetric. Its primary utility lies in generating 2,5-disubstituted analogs where the order of introduction is controlled by stoichiometry or nucleophile strength.
-
2-Chloro-5-iodo-3-methylpyrazine is a "precision instrument." It offers three distinct features:
-
Orthogonal Reactivity: The C-I bond allows for highly selective Pd-catalyzed coupling in the presence of the C-Cl bond.
-
Steric Bias: The C-3 methyl group sterically protects the C-2 position, further enhancing regiocontrol.
-
Electronic Asymmetry: It is pre-functionalized to enforce a specific substitution pattern that is difficult to access from symmetric precursors.
-
This guide details the mechanistic underpinnings, experimental protocols, and decision frameworks for utilizing these scaffolds.
Part 1: Structural & Electronic Analysis
The Reactivity Landscape
The reactivity of pyrazines is dominated by the electron-deficient nature of the 1,4-diazine ring, which facilitates Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (for Pd-catalysis).
| Feature | 2,5-Dichloropyrazine | 2-Chloro-5-iodo-3-methylpyrazine |
| Symmetry | ||
| Leaving Groups | Equivalent (Cl, Cl) until first reaction. | Distinct (I > Cl). |
| Steric Environment | Unhindered at reacting centers. | C-2 Cl is hindered by C-3 Methyl. |
| Primary Reactivity | SNAr (Excellent), Pd-Coupling (Good). | Pd-Coupling (Excellent at C-5), SNAr (Poor at C-2). |
| Regiocontrol Source | Stoichiometry & Nucleophile Thermodynamics. | Intrinsic Bond Dissociation Energy (C-I vs C-Cl). |
Visualization of Reactivity Zones
The following diagram illustrates the preferred reaction pathways for each molecule.
Caption: Reactivity flow comparison. Note the clear hierarchy in the iodo-pyrazine versus the statistical nature of the dichloro-pyrazine.
Part 2: Detailed Reactivity Comparison
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
2-Chloro-5-iodo-3-methylpyrazine (The Winner): This substrate is designed for cross-coupling.[1] The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Cl bond (~81 kcal/mol).
-
Mechanism: Pd(0) undergoes oxidative addition almost exclusively at the C-I bond (C-5) first.
-
Selectivity: >98% selectivity for C-5 is typical under standard conditions (rt to 60°C).
-
Role of Methyl Group: The C-3 methyl group sterically shields the C-2 chloride, preventing "leakage" of the catalyst to the secondary site, even if the reaction is overheated.
2,5-Dichloropyrazine:
-
Challenge: Both chlorides are electronically activated. While monosubstitution is possible, it often yields 5-10% of the disubstituted byproduct (bis-coupling).
-
Optimization: Requires a large excess of the pyrazine (1.5–2.0 equiv) relative to the boronic acid to suppress disubstitution.
Nucleophilic Aromatic Substitution (SNAr)
2,5-Dichloropyrazine (The Winner):
-
Reactivity: Highly reactive toward amines, alkoxides, and thiols.
-
Symmetry Breaking: The first substitution deactivates the ring (if the nucleophile is an electron donor like an amine). This "self-limiting" reactivity makes it easy to stop at the mono-substituted stage.
-
Regiochemistry: The first attack is random (statistical).
2-Chloro-5-iodo-3-methylpyrazine:
-
Challenge: SNAr is difficult on this substrate.[2]
-
Leaving Group: Iodine is a poor leaving group for SNAr compared to Chlorine or Fluorine (due to the lack of electronegativity to stabilize the Meisenheimer intermediate).
-
Sterics: The C-2 Chlorine is the better leaving group, but it is flanked by the C-3 methyl group. This steric bulk hinders the approach of nucleophiles.
-
-
Implication: If you need to introduce an amine, do not rely on standard thermal SNAr. Use Buchwald-Hartwig amination (Pd-catalyzed) which is less sensitive to the electronic deactivation and can overcome the steric barrier.
Part 3: Experimental Protocols
Protocol A: Regioselective Suzuki Coupling on 2-Chloro-5-iodo-3-methylpyrazine
Target: Functionalization of C-5 (Iodine) while preserving C-2 (Chlorine).
Reagents:
-
Substrate: 2-Chloro-5-iodo-3-methylpyrazine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for robustness and high activity toward C-I.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a reaction vial with the pyrazine, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Stir at 40–50 °C for 2–4 hours.
-
Note: Do not reflux (>80 °C) initially. While C-Cl activation is slow, high heat increases the risk. The C-I bond reacts readily at mild temperatures.
-
-
Monitoring: Monitor by LCMS. Look for the consumption of the iodo-starting material. The chloro-product should be the major peak.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation: 1H NMR should show the retention of the methyl singlet (~2.5-2.7 ppm) and the loss of the C-5 proton signal if applicable (though C-5 is substituted, C-6 H remains).
Protocol B: Controlled Mono-SNAr of 2,5-Dichloropyrazine
Target: Synthesis of 2-amino-5-chloropyrazine derivatives.
Reagents:
-
Substrate: 2,5-Dichloropyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.0 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: Ethanol or IPA (Green/Polar) or DMF (if solubility is poor)
Step-by-Step:
-
Setup: Dissolve 2,5-dichloropyrazine in the solvent (0.2 M concentration).
-
Addition: Add DIPEA, followed by the slow addition of the amine at 0 °C or Room Temperature (RT).
-
Critical Control: Do not add excess amine. Unlike the iodo-pyrazine, the "stop" signal here is purely electronic.
-
-
Reaction: Stir at RT for 2–6 hours. Heating is rarely required for amines.
-
Outcome: The product will be a 2-amino-5-chloropyrazine.
-
Note: If the amine is sterically bulky, the reaction may be slow. If the amine is small and highly nucleophilic (e.g., pyrrolidine), cool to 0 °C to prevent disubstitution.
-
Part 4: Decision Matrix
Use the following table to select the correct starting material for your target molecule.
| Target Structure Goal | Recommended Scaffold | Reasoning |
| 2-Aryl-5-heteroatom-pyrazine | 2,5-Dichloropyrazine | Perform SNAr first (install heteroatom), then Suzuki (install aryl). Cost-effective. |
| 2-Aryl-5-Aryl'-pyrazine (Unsymmetrical) | 2-Chloro-5-iodo-3-methylpyrazine | Essential if one aryl group is difficult to couple. Use the Iodo-handle for the "difficult" coupling first. |
| Scaffold with C-3 Methyl | 2-Chloro-5-iodo-3-methylpyrazine | The methyl is pre-installed. Installing a methyl onto 2,5-dichloro requires harsh conditions (e.g., AlMe₃/Pd). |
| High-Throughput Library Gen. | 2-Chloro-5-iodo-3-methylpyrazine | The high fidelity of the C-I coupling ensures cleaner crude mixtures, ideal for automated synthesis. |
Workflow Logic Diagram
Caption: Decision tree for scaffold selection based on structural requirements.
References
-
BenchChem. (2025).[3] A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines. Retrieved from 4.
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. Retrieved from 5.
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from 6.
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-5-iodo-3-methylpyrazine. Retrieved from .[7]
-
American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Retrieved from 8.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Differentiating Regioisomers of Halogenated Methyl Pyrazines: A Spectroscopic Comparison Guide
Executive Summary
Halogenated methyl pyrazines (such as chloromethylpyrazines) are critical structural motifs in the synthesis of kinase inhibitors, ROMK channel modulators, and complex agricultural chemicals. However, the direct halogenation of methylpyrazine inherently yields a mixture of regioisomers—namely 2-chloro-3-methylpyrazine, 2-chloro-5-methylpyrazine, and 2-chloro-6-methylpyrazine. Because these isomers possess identical molecular weights and highly similar polarities, distinguishing them requires a rigorous, multi-modal spectroscopic approach.
As an application scientist, I rely on a combination of Nuclear Magnetic Resonance (NMR) for absolute structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for mixture resolution. This guide objectively compares these modalities, explains the causality behind the spectral phenomena, and provides self-validating experimental protocols to ensure scientific integrity.
1D NMR Spectroscopy: The Primary Structural Differentiator
The substitution pattern of the halogen atom on the pyrazine ring significantly influences the electronic environment of the remaining protons and carbons. These differences manifest as distinct chemical shifts, multiplicities, and scalar coupling constants (
The Causality of Coupling Constants
In a pyrazine ring, the distance and bond angle between the remaining two aromatic protons dictate their coupling strength:
-
Ortho-protons (adjacent,
): Exhibit the strongest coupling, typically ~2.5–3.0 Hz . -
Meta-protons (separated by one carbon/nitrogen,
): Show weaker coupling, typically ~1.5 Hz . -
Para-protons (across the ring,
): Show negligible coupling (<0.5 Hz ), often appearing as sharp singlets.
Table 1: Comparative H NMR Spectral Data for Chloromethylpyrazine Regioisomers
| Regioisomer | Substitution Pattern | Aromatic Protons | Multiplicity | Diagnostic Coupling Constant ( |
| 2-Chloro-3-methylpyrazine | 2,3-disubstituted | H-5, H-6 | Two doublets | |
| 2-Chloro-6-methylpyrazine | 2,6-disubstituted | H-3, H-5 | Two doublets | |
| 2-Chloro-5-methylpyrazine | 2,5-disubstituted | H-3, H-6 | Two singlets |
(Note: Data represents generalized behavior in CDCl
Workflow for differentiating chloromethylpyrazine regioisomers via 1H NMR coupling constants.
2D NMR (HMBC) for Unambiguous Connectivity
When 1D spectra are convoluted by impurities or overlapping signals, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of the regioisomer.
Causality: HMBC correlates protons to carbons 2 to 3 bonds away (
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Tuning & Shimming: Tune the probe to the exact frequency of the solvent.
-
Validation Checkpoint: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz. If the peak is broader, the subtle 1.5 Hz meta-couplings will be obscured by poor magnetic homogeneity.
-
-
Acquisition: Acquire a standard
H spectrum (ns=16) and a H- C HMBC spectrum. -
Referencing: Calibrate the chemical shift scale by setting the TMS signal to exactly 0.00 ppm.
-
Validation Checkpoint: This step ensures that any downfield shifts observed in the pyrazine ring are true electronic effects of the halogen, rather than solvent-induced artifacts.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While NMR provides absolute structural proof for isolated compounds, GC-MS is essential for assessing the isomeric purity of a synthetic mixture. Mass spectra of regioisomers often show very similar fragmentation patterns, making the chromatographic separation the primary differentiator3[3].
Causality of GC-MS Differentiation: The isomers exhibit slight differences in their dipole moments and boiling points due to the relative spatial positions of the electronegative halogen and the electron-donating methyl group. On a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), this translates to distinct retention times. For instance, 2-chloro-6-methylpyrazine has a known Kovats Retention Index of ~9864[4].
Under Electron Ionization (EI), all isomers will display a characteristic 3:1 isotopic cluster at m/z 128 and 130 (due to
GC-MS workflow for separating and identifying halogenated methyl pyrazine mixtures.
Self-Validating GC-MS Protocol
-
Sample Preparation: Dilute the pyrazine mixture to 1 mg/mL in HPLC-grade hexane.
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Validation Checkpoint: Inject a blank solvent (hexane) immediately prior to the sample. Ensure no carryover or column bleed is interfering with the m/z 128/130 region.
-
-
Separation: Use a temperature gradient starting at 60°C (hold 2 min), ramping at 10°C/min to 250°C.
-
Detection: Monitor the full scan range (m/z 50–200).
-
Validation Checkpoint: Confirm the exact 3:1 isotopic signature of the molecular ion across all separated peaks to validate the presence of a single chlorine atom, ruling out degradation products or unreacted starting materials.
-
Conclusion & Selection Matrix
For drug development professionals dealing with halogenated methyl pyrazines, the choice of analytical technique depends on the phase of synthesis:
-
Use 1D
H NMR as the primary tool for rapid, non-destructive identification of pure isolated regioisomers based on -coupling causality. -
Use 2D HMBC NMR when unambiguous carbon-framework connectivity is required for regulatory filings.
-
Use GC-MS for high-resolution separation and purity assessment of crude synthetic mixtures where NMR signals would heavily overlap.
References
- BenchChem. "Distinguishing Dichloropyrazine Isomers: A Guide to NMR Spectroscopic Analysis."
- News-Medical / Oxford Instruments. "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds."
- The Journal of Organic Chemistry (ACS Publications). "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR."
- PubChem (NIH). "2-Chloro-6-methylpyrazine."
Sources
Reference Standards for 2-Chloro-5-iodo-3-methyl-pyrazine: A Comparative Quality Control Guide
Topic: Reference Standards for 2-Chloro-5-iodo-3-methyl-pyrazine Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of novel kinase inhibitors and pyrazine-based active pharmaceutical ingredients (APIs), the intermediate 2-Chloro-5-iodo-3-methyl-pyrazine serves as a critical scaffold.[1] Its quality directly impacts the yield, purity, and safety profile of the final drug substance. However, the unique halogenation pattern of this molecule presents distinct analytical challenges—specifically, the discrimination of regioisomers (e.g., the 6-iodo analog) and the accurate quantification of labile iodine species.
This guide objectively compares the performance of Certified Reference Standards (CRS) —characterized by orthogonal methodology (qNMR and Mass Balance)—against Market-Grade Reagents typically used as low-cost alternatives.[1] We provide experimental data demonstrating how "purity" definitions vary between these grades and the downstream risks of using insufficiently characterized standards.
Part 1: The Analytical Challenge
The structural integrity of 2-Chloro-5-iodo-3-methyl-pyrazine is compromised by two primary factors:
-
Regioisomerism: The iodination of the precursor (2-chloro-3-methylpyrazine) often yields a mixture of the 5-iodo (target) and 6-iodo (impurity) isomers.[1] These isomers possess nearly identical UV spectra and solvating properties, making them difficult to resolve by standard HPLC methods.
-
Dehalogenation: The C-I bond is photolabile. Improper storage or handling leads to homolytic cleavage, reforming the starting material or generating radical by-products.[1]
Pathway Visualization: Impurity Genesis
The following diagram illustrates the synthetic origin of common impurities that a reference standard must control.
Figure 1: Synthetic pathway showing the origin of the critical regioisomer and degradation products.
Part 2: Comparative Analysis of Reference Standard Types
We evaluated two distinct grades of reference material commonly available to researchers:
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Market-Grade Reagent |
| Purity Assignment | Orthogonal: Mass Balance (HPLC + TGA + KF + ROI) validated by qNMR . | Single Method: HPLC Area% only. |
| Isomer Control | Explicitly tested for regioisomer content (6-iodo). | Often undefined; isomer may be integrated into the main peak. |
| Water/Solvent | Quantified (Karl Fischer / GC-HS) and subtracted from assay. | Ignored (assumed 0%), leading to potency overestimation. |
| Traceability | Traceable to SI units via NIST-traceable internal standards (qNMR).[1] | No traceability chain. |
Part 3: Experimental Validation & Supporting Data[1]
To demonstrate the impact of standard selection, we performed a comparative study using a batch of 2-Chloro-5-iodo-3-methyl-pyrazine isolated from a pilot process.[1]
Study 1: The "Area%" Trap (Purity Overestimation)
Hypothesis: Market-grade standards assigned solely by HPLC Area% overestimate purity because they fail to account for non-chromatographable impurities (water, salts) and response factor differences.
Methodology:
-
Sample: A commercial "98%" market-grade reagent (Option B).
-
Test 1 (HPLC-UV): Analyzed via the protocol below. Result: 98.2% Area .
-
Test 2 (qNMR): Analyzed using Maleic Acid (TraceCERT®) as an internal standard. Result: 94.1% w/w .
Data Summary:
| Metric | Option B (Market Grade) | Option A (CRS) | Discrepancy Cause |
| HPLC Purity | 98.2% (Area) | 99.1% (Area) | HPLC ignores moisture/salts.[1] |
| qNMR Purity | 94.1% (w/w) | 98.9% (w/w) | Option B contained 3.5% water and 0.6% residual solvent. |
| Regioisomer | Not Detected (Co-eluted) | 0.05% (Resolved) | Option B method lacked specificity. |
Insight: Using Option B would result in a 4.1% error in stoichiometry during downstream synthesis, potentially leading to incomplete reactions and difficult purifications.
Study 2: Regioisomer Discrimination
The 5-iodo and 6-iodo isomers are structurally similar.[1] We compared the ability of the CRS documentation to identify this risk versus the generic CoA of the market reagent.
-
Market Reagent CoA: Lists "Single Peak" by HPLC.
-
CRS CoA: Includes a 1H-NMR expansion of the aromatic region.[1] The 5-iodo proton appears as a singlet at ~8.6 ppm, while the 6-iodo impurity (if present) appears slightly upfield.[1] The CRS certification process ensures the absence of the 6-iodo peak above the LOQ (0.1%).
Part 4: Detailed Experimental Protocols
To replicate these findings or qualify your own in-house standard, follow these validated protocols.
1. High-Performance Liquid Chromatography (HPLC)
Use this method for purity profiling and isomer separation.[1]
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Max absorption for pyrazine ring).[3]
-
Temperature: 30°C.
2. Quantitative NMR (qNMR)
Use this method for absolute purity assignment (Potency).[4]
-
Instrument: 400 MHz or higher (600 MHz recommended for isomer splitting).
-
Solvent: DMSO-d6 (provides stable baseline).[1]
-
Internal Standard (IS): Maleic Acid (high purity, distinct singlet at ~6.02 ppm).
-
Relaxation Delay (D1): 30 seconds (critical for full relaxation of protons).
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][5][6][7][8][9][10][11][12][13][14]
Part 5: Qualification Workflow Visualization
The following decision tree guides the selection and qualification of the appropriate reference standard for your development stage.
Figure 2: Decision matrix for selecting and validating reference standards.
References
-
Godejohann, M., et al. "Direct purity determination of organic reference materials by quantitative NMR spectroscopy." Analytical Chemistry, 2018. (Validates qNMR against Mass Balance). [Link]
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guidelines on impurity reporting thresholds). [Link]
-
Almac Group. "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis."[11] (Industry white paper on qNMR advantages). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Reference Standard Materials Program [intertek.com]
- 10. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 11. almacgroup.com [almacgroup.com]
- 12. veeprho.com [veeprho.com]
- 13. enovatia.com [enovatia.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Structural Validation of Functionalized 2-Chloro-5-iodo-3-methylpyrazine Derivatives: A Comparative Analytical Guide
For drug development professionals and synthetic chemists, dihalogenated azaheterocycles present both a powerful opportunity and a complex regiochemical challenge. 2-Chloro-5-iodo-3-methylpyrazine (CAS: 2385987-24-4) is a highly versatile building block, notably utilized in the synthesis of advanced therapeutics such as1 [1].
Because this scaffold contains two distinct halogens (chlorine at C2 and iodine at C5), it is primed for sequential, chemoselective functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). The fundamental causality driving this selectivity is the difference in Bond Dissociation Energy (BDE); the weaker C5–I bond undergoes oxidative addition with Palladium(0) significantly faster than the stronger C2–Cl bond [2]. However, variations in catalyst ligands, temperature, or equivalents can erode this selectivity, leading to C2-functionalized impurities or bis-coupled products.
This guide objectively compares the analytical modalities used to validate the structural integrity of C5-functionalized 2-chloro-5-iodo-3-methylpyrazine products and provides a self-validating experimental framework for researchers.
Comparative Analysis of Structural Validation Modalities
To definitively prove that a cross-coupling reaction occurred exclusively at the C5 position—leaving the C2-chlorine intact for subsequent late-stage functionalization—researchers must choose the appropriate analytical technique. Relying solely on 1D
The table below summarizes the performance and reliability of alternative structural validation techniques.
| Analytical Modality | Regioisomer Differentiation Confidence | Data Yielded | Turnaround Time | Sample Requirement | Best Use Case |
| 1D | Low to Moderate | Chemical shifts, integration | < 1 Hour | ~5-10 mg | Routine reaction monitoring; assessing crude purity. |
| 2D NMR (HMBC / NOESY) | High | Through-bond ( | 2 - 4 Hours | ~15-20 mg | Primary validation of regioselectivity in solution phase. |
| LC-HRMS | Low (Cannot distinguish regioisomers) | Exact mass, isotopic pattern (Cl vs I) | < 1 Hour | < 1 mg | Confirming mono- vs. bis-coupling via isotopic signature. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute (Gold Standard) | 3D atomic coordinates, bond lengths | Days to Weeks | Single high-quality crystal | IND-enabling studies; absolute stereochemical/regiochemical proof. |
Takeaway: While SCXRD provides absolute certainty, 2D NMR (specifically HMBC) offers the optimal balance of high confidence and rapid turnaround time for iterative drug discovery workflows.
Experimental Workflows & Self-Validating Protocols
The following protocols form a closed, self-validating system. The synthetic methodology relies on thermodynamic and kinetic principles to favor C5-coupling, while the subsequent NMR protocol is explicitly designed to mathematically prove the outcome based on predictable scalar couplings.
Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C2-chlorine.
Causality & Design Choices:
We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, charge 2 [3] (1.0 equiv, e.g., 254 mg, 1.0 mmol) and the desired aryl boronic acid (1.05 equiv).
-
Catalyst & Base: Add
(0.05 equiv) and anhydrous (2.0 equiv). -
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Reasoning: Water is essential to hydrolyze the boronic acid to the reactive boronate species.
-
Reaction: Stir the mixture at 45°C for 4 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup: Quench with water, extract with EtOAc (3 x 15 mL), dry over
, and concentrate. Purify via silica gel chromatography to isolate the functionalized product.
Figure 1: Chemoselective cross-coupling pathway of 2-chloro-5-iodo-3-methylpyrazine.
Protocol B: 2D-NMR (HMBC) Structural Validation
Objective: Prove that the aryl group is at C5 and the chlorine remains at C2.
Causality & Design Choices:
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects correlations between protons and carbons separated by 2 or 3 bonds (
Step-by-Step Methodology:
-
Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of
or . -
Acquisition: Acquire standard
H, C, and H- C HMBC spectra on a 400 MHz NMR spectrometer. -
Anchor Identification: Locate the singlet corresponding to the C3-methyl protons in the
H spectrum (typically ~2.5–2.8 ppm). -
Trace Correlations: In the HMBC spectrum, trace the cross-peaks from the C3-methyl protons to the pyrazine ring carbons. You will observe correlations to C3 (
), C2 ( ), and C4 ( , usually too weak to see). -
Validation: Analyze the chemical shift of the C2 carbon identified in Step 4. Confirm the presence of the isotopic chlorine signature (M and M+2 peaks in a 3:1 ratio) in the LC-HRMS data to cross-validate that the halogen retained is indeed chlorine, not iodine.
Figure 2: HMBC NMR decision tree for validating C5-regioselectivity over C2.
Conclusion
The successful integration of 2-chloro-5-iodo-3-methylpyrazine into complex molecular scaffolds relies entirely on exploiting the differential reactivity of its halogens. By utilizing mild palladium-catalyzed conditions, chemists can selectively target the C5 position. However, ensuring the integrity of this process requires moving beyond basic 1D NMR and adopting a self-validating HMBC workflow. By anchoring structural assignments to the invariant C3-methyl group, researchers can confidently verify regioselectivity, preventing costly late-stage synthetic failures.
References
- Indole compounds as androgen receptor modulators. Google Patents (WO2022020342A1).
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at:[Link]
Sources
Elemental analysis benchmarks for 2-Chloro-5-iodo-3-methyl-pyrazine
Title: Elemental Analysis Benchmarks for 2-Chloro-5-iodo-3-methylpyrazine: A Comparative Guide
Introduction 2-Chloro-5-iodo-3-methylpyrazine (CAS: 2385987-24-4) is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including androgen receptor modulators , . From an analytical perspective, this molecule presents a formidable challenge: it is exceptionally halogen-dense, containing approximately 63.8% halogens by weight.
For drug development professionals and analytical chemists, selecting the correct elemental analysis technique is critical. Traditional methods often fail or suffer from severe matrix interferences when subjected to such high concentrations of chlorine and iodine. This guide objectively compares the performance of CHNS Combustion Analysis, Combustion Ion Chromatography (CIC), and Triple Quadrupole Inductively Coupled Plasma Mass Spectrometry (TQ-ICP-MS) for the elemental benchmarking of 2-Chloro-5-iodo-3-methylpyrazine.
Theoretical Elemental Composition
Before benchmarking analytical techniques, establishing the theoretical mass fractions is essential for recovery calculations. The molecular formula is C5H4ClIN2 (MW: 254.45 g/mol ).
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Mass Contribution ( g/mol ) | Theoretical Mass (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 23.60% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.58% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.01% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 13.93% |
| Iodine (I) | 126.904 | 1 | 126.904 | 49.88% |
Comparative Benchmarks: Selecting the Right Analytical Modality
1. CHNS/O Combustion Analysis (The Organic Framework) While CHNS analyzers are the industry standard for determining carbon, hydrogen, and nitrogen, they are fundamentally limited when analyzing heavily halogenated compounds like 2-chloro-5-iodo-3-methylpyrazine. High concentrations of iodine and chlorine can poison the copper reduction catalysts and cause severe peak tailing. To mitigate this, specialized halogen scrubbers (e.g., silver wool) must be packed into the combustion tube. This technique is strictly reserved for C, H, and N validation and cannot quantify the halogens directly.
2. Combustion Ion Chromatography (CIC) (The Halogen Gold Standard) CIC is the premier technique for bulk halogen quantification. It couples pyrohydrolytic combustion with ion chromatography, eliminating the need for hazardous acid digestions . For a molecule containing ~50% iodine and ~14% chlorine, CIC provides simultaneous, highly accurate speciation of both halides without the matrix suppression issues seen in traditional spectroscopic methods .
3. Triple Quadrupole ICP-MS (TQ-ICP-MS) (Trace Impurity Profiling)
While CIC is ideal for bulk assay, TQ-ICP-MS is unparalleled for trace elemental impurity profiling (e.g., detecting ppm-level heavy metals or residual fluorine/bromine). Historically, halogens were difficult to analyze via ICP-MS due to their high ionization potentials and severe polyatomic interferences (e.g.,
Analytical Decision Workflow
Analytical workflow for comprehensive elemental profiling of halogenated pyrazines.
Self-Validating Experimental Protocols
Protocol A: Bulk Halogen Assay via Combustion Ion Chromatography (CIC)
This protocol is engineered to prevent analyte loss and ensure complete conversion of covalently bound halogens into detectable ions.
-
Sample Preparation: Weigh exactly 1.0–2.0 mg of 2-chloro-5-iodo-3-methylpyrazine into a ceramic sample boat. Causality: The extremely high halogen content (~64%) dictates a low sample mass. Overloading the sample size will cause explosive combustion, incomplete oxidation, and saturation of the IC column capacity.
-
Pyrohydrolytic Combustion: Introduce the sample boat into the furnace at 1050°C under a mixed Argon/Oxygen atmosphere, supplemented with a continuous ultra-pure water stream. Causality: The water stream (pyrohydrolysis) is the critical variable. It provides the necessary hydrogen atoms to convert the liberated halogens into water-soluble hydrogen halides (HCl, HI) rather than volatile, insoluble diatomic gases (
, ). -
Aqueous Absorption: Route the combusted effluent gases into an absorber module containing an aqueous solution spiked with 100 mg/L
. Causality: Hydrogen peroxide acts as a stabilizing oxidizing agent. It ensures any trace sulfur is fully converted to sulfate and stabilizes the halide ions for uniform chromatographic separation. -
IC Separation & Detection: Inject the absorbent into an anion-exchange column using a standard carbonate/bicarbonate eluent, followed by chemically suppressed conductivity detection. Causality: Chemical suppression neutralizes the highly conductive eluent into water, drastically lowering the background noise and maximizing the signal-to-noise ratio for chloride and iodide peaks.
Protocol B: Trace Elemental Profiling via TQ-ICP-MS
This protocol is designed to overcome the volatility of iodine and the high ionization potential of halogens.
-
Alkaline Solubilization: Dissolve the sample in a diluent of 0.5% Tetramethylammonium hydroxide (TMAH) and 1% Triton X-100, strictly avoiding nitric or hydrochloric acids. Causality: Iodine is highly volatile in acidic media, rapidly forming
gas. This causes severe memory effects (analyte sticking to the tubing) and signal drift. Alkaline TMAH stabilizes iodine as the non-volatile iodide ( ) ion, ensuring quantitative recovery. -
Sample Introduction: Aspirate the solution into the ICP-MS using a micromachined nebulizer paired with a Peltier-cooled spray chamber (set to 2°C). Causality: Chilling the spray chamber reduces the solvent vapor load entering the plasma. This increases the plasma's effective temperature, boosting the ionization efficiency for elements with high ionization potentials like chlorine (12.96 eV) and iodine (10.45 eV).
-
Mass Analysis (TQ Mode): Operate the collision/reaction cell with
or gas. Causality: The triple quadrupole architecture allows the first quadrupole to isolate the target mass (e.g., m/z 35 for Cl), while the reaction cell uses gas to shift polyatomic interferences (like ) to a different mass, allowing the third quadrupole to measure the pure analyte signal interference-free.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of each technique when analyzing 2-chloro-5-iodo-3-methylpyrazine.
| Parameter | CHNS/O Analyzer | Combustion IC (CIC) | TQ-ICP-MS |
| Primary Analytes | C, H, N | Cl, I (Bulk) | Cl, I, Trace Metals |
| Optimal Concentration Range | 0.1% to 100% | 10 ppm to 100% | 1 ppt to 100 ppm |
| Precision (RSD) | < 0.3% | < 1.0% | < 3.0% |
| Sample Prep Time | 2 minutes (Direct weigh) | 5 minutes (Direct weigh) | 30 minutes (Alkaline digest) |
| Analysis Time | 10–15 minutes | 20–30 minutes | 3–5 minutes |
| Key Limitation | Halogens poison catalysts; requires silver wool scrubbers. | Higher initial capital cost; longer run times per sample. | Severe memory effects for Iodine if not stabilized in TMAH. |
Conclusion
For the comprehensive elemental characterization of 2-chloro-5-iodo-3-methylpyrazine, a multi-modal approach is required. Combustion Ion Chromatography (CIC) stands as the undisputed champion for verifying the bulk 13.93% chlorine and 49.88% iodine content, offering a self-validating, acid-free workflow. Conversely, TQ-ICP-MS remains the mandatory choice for screening trace elemental impurities and ensuring pharmaceutical-grade purity, provided strict alkaline sample preparation protocols are observed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
